Dihydrocarvyl acetate, (+/-)-
Description
BenchChem offers high-quality Dihydrocarvyl acetate, (+/-)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dihydrocarvyl acetate, (+/-)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
75684-65-0 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
[(1S,2S,5S)-2-methyl-5-prop-1-en-2-ylcyclohexyl] acetate |
InChI |
InChI=1S/C12H20O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h9,11-12H,1,5-7H2,2-4H3/t9-,11-,12-/m0/s1 |
InChI Key |
TUSIZTVSUSBSQI-DLOVCJGASA-N |
SMILES |
CC1CCC(CC1OC(=O)C)C(=C)C |
Isomeric SMILES |
C[C@H]1CC[C@@H](C[C@@H]1OC(=O)C)C(=C)C |
Canonical SMILES |
CC1CCC(CC1OC(=O)C)C(=C)C |
Other CAS No. |
75684-65-0 |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of (+/-)-Dihydrocarvyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+/-)-Dihydrocarvyl acetate (B1210297), a racemic mixture of the acetate ester of dihydrocarveol, is a monoterpenoid derivative recognized for its characteristic sweet, floral, and slightly minty aroma.[1][2][3] As a fragrance and flavoring agent, it finds application in various consumer products.[1][4] For researchers, scientists, and professionals in drug development, a thorough understanding of its physical properties is fundamental for formulation, quality control, and safety assessment. This technical guide provides an in-depth overview of the core physical characteristics of (+/-)-Dihydrocarvyl acetate, presenting quantitative data in a structured format and outlining the general experimental protocols for their determination.
Chemical Identity
-
Chemical Name: (±)-p-Menth-8-en-2-yl acetate[5]
-
Synonyms: (±)-Dihydrocarvyl acetate, Dihydrocarveol acetate[3][6]
Core Physical Properties
The physical properties of (+/-)-Dihydrocarvyl acetate are critical for its handling, application, and formulation. The following table summarizes the key quantitative data available for this compound.
| Property | Value | Temperature (°C) | Pressure | Reference(s) |
| Appearance | Colorless to pale yellow, clear liquid | Ambient | Atmospheric | [9][10] |
| Boiling Point | 232 - 234 °C | 760 mmHg | [4][9] | |
| Density | 0.947 g/mL | 20 | Atmospheric | [4][11] |
| 0.941 - 0.949 g/mL | 25 | Atmospheric | ||
| Refractive Index (n_D) | 1.459 | 20 | Atmospheric | [4] |
| 1.458 - 1.463 | 20 | Atmospheric | [9][10] | |
| Flash Point | 90 °C (194 °F) (Closed Cup) | [4][5][7] | ||
| Vapor Pressure | 0.057 mmHg (estimated) | 25 | [7] | |
| Solubility | Slightly soluble in water; soluble in alcohol | Ambient | [3][7][10] | |
| Water: 8.307 mg/L (estimated) | 25 | [7] | ||
| logP (Octanol/Water Partition Coefficient) | 3.724 (estimated) | [7] |
Experimental Protocols for Physical Property Determination
While specific experimental protocols for the determination of the physical properties of (+/-)-Dihydrocarvyl acetate are not extensively detailed in publicly available literature, the following outlines the general, standardized methodologies typically employed for such characterizations in the chemical and pharmaceutical industries.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like dihydrocarvyl acetate, this is typically determined using methods compliant with OECD or ASTM standards. A common laboratory method involves distillation, where the liquid is heated, and the temperature at which it consistently boils and condenses is recorded. For high-boiling liquids, vacuum distillation may be employed to prevent decomposition, with the boiling point at reduced pressure extrapolated to atmospheric pressure.
Density and Specific Gravity Measurement
Density is the mass per unit volume of a substance. For liquids like dihydrocarvyl acetate, density is often measured using a pycnometer or a digital density meter.
-
Pycnometer Method: A pycnometer, a flask with a precise volume, is weighed empty, then filled with the sample liquid and weighed again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. Temperature control is crucial as density is temperature-dependent.
-
Digital Density Meter: This instrument measures the oscillation frequency of a U-shaped tube filled with the sample. The frequency is directly related to the density of the liquid. This method is rapid, requires a small sample volume, and offers high precision.
Refractive Index Measurement
The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is often used for identification and purity assessment. The measurement is typically performed using an Abbé refractometer .
General Procedure:
-
Ensure the prism of the refractometer is clean and calibrated, typically with distilled water.
-
Apply a few drops of the (+/-)-Dihydrocarvyl acetate sample onto the prism.
-
Close the prism and allow the sample to reach thermal equilibrium with the instrument, which is often thermostatically controlled (e.g., at 20°C).
-
View the scale through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Read the refractive index value from the scale.
Flash Point Determination
The flash point is the lowest temperature at which a liquid can form an ignitable mixture in the air near its surface. This is a critical safety parameter. The closed-cup method is commonly used for less volatile liquids.
-
Pensky-Martens Closed-Cup Tester: The sample is heated in a closed cup at a slow, constant rate with continuous stirring. A small flame is periodically directed into the cup. The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite.
Solubility Assessment
Solubility is determined by adding a known amount of the solute ((+/-)-Dihydrocarvyl acetate) to a known volume of a solvent (e.g., water, ethanol) at a specific temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved solute is then measured, often using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC), to determine the solubility. For qualitative assessments ("soluble," "slightly soluble"), visual inspection for the presence of undissolved material is performed.
Logical Workflow for Physical Property Analysis
The determination of the physical properties of a chemical entity like (+/-)-Dihydrocarvyl acetate follows a logical, though linear, workflow rather than a complex signaling pathway. Therefore, a complex graphical representation is not applicable. The general workflow is as follows:
Conclusion
This technical guide provides essential physical property data for (+/-)-Dihydrocarvyl acetate, crucial for its application in research, development, and commercial formulations. The presented data, summarized for clarity, offers a solid foundation for scientists and professionals. While compound-specific experimental protocols are not widely published, the general methodologies described herein represent the standard industry practices for obtaining such critical data. This information is vital for ensuring consistent quality, safe handling, and predictable performance in various applications.
References
- 1. researchgate.net [researchgate.net]
- 2. true-blue.co [true-blue.co]
- 3. intertekinform.com [intertekinform.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. chm.uri.edu [chm.uri.edu]
- 6. matestlabs.com [matestlabs.com]
- 7. brainkart.com [brainkart.com]
- 8. finestlabs.com [finestlabs.com]
- 9. dhymedical.com [dhymedical.com]
- 10. s4science.at [s4science.at]
- 11. researchgate.net [researchgate.net]
(+/-)-Dihydrocarvyl acetate chemical structure and isomers
An In-depth Technical Guide to (+/-)-Dihydrocarvyl Acetate (B1210297): Chemical Structure and Isomers
Introduction
(+/-)-Dihydrocarvyl acetate is a p-menthane (B155814) monoterpenoid, a class of organic compounds prevalent in the essential oils of various plants, including spearmint (Mentha spp.)[1][2]. As a versatile compound, it is widely utilized in the flavor and fragrance industry for its sweet, floral, and slightly minty aroma[2][3][4][5]. Its applications extend to cosmetics, aromatherapy, and as an intermediate in the synthesis of pharmaceuticals[4][5]. The designation "(+/-)" indicates that it is a racemic mixture, composed of multiple stereoisomers. Understanding the distinct chemical structures and properties of these isomers is crucial for researchers and professionals in drug development and chemical synthesis.
This technical guide provides a comprehensive overview of the chemical structure of dihydrocarvyl acetate and its isomers, supported by quantitative data, detailed experimental protocols, and workflow visualizations.
Chemical Structure and Isomerism
The molecular formula for dihydrocarvyl acetate is C₁₂H₂₀O₂[4][6][7][8][9][10][11][12], with a molecular weight of approximately 196.29 g/mol [4][6][7][8][12][13]. The structure is based on a p-menthane backbone, which is a cyclohexane (B81311) ring substituted with a methyl group and an isopropenyl group[14]. The presence of multiple chiral centers in the cyclohexane ring gives rise to several stereoisomers. The primary isomers are differentiated by the relative stereochemistry of the methyl, isopropenyl, and acetate functional groups.
The four principal diastereomers are:
-
Dihydrocarvyl acetate
-
Neodihydrocarvyl acetate
-
Isodihydrocarvyl acetate
-
Neoisodihydrocarvyl acetate
Each of these diastereomers exists as a pair of enantiomers (+ and -). For instance, the IUPAC name for one specific enantiomer is [(1R,2R,5R)-2-methyl-5-prop-1-en-2-ylcyclohexyl] acetate[15].
Caption: Chemical structures of the four main diastereomers of dihydrocarvyl acetate.
Physicochemical Properties
The physicochemical properties of dihydrocarvyl acetate can vary depending on the specific isomeric composition. The data presented below is for mixtures of isomers, as commonly supplied.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₀O₂ | [4] |
| Molecular Weight | 196.29 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [3][4] |
| Boiling Point | 232-234 °C | [4] |
| Density | 0.947 g/mL at 20 °C | |
| Refractive Index | n20/D 1.458 - 1.463 | [4] |
| Flash Point | 90 °C (194 °F) - closed cup | [16] |
| Odor | Sweet, floral, rose-like, with minty and fruity notes | [3][4][16] |
| Taste | Floral, vegetative, and minty with rose nuances at 25 ppm | [2] |
Experimental Protocols
Enantioselective Synthesis of (-)-Dihydrocarvyl Acetate
A two-step chemoenzymatic process can be employed for the enantioselective synthesis of (-)-dihydrocarvyl acetate, starting from (R)-carvone. This method ensures high enantiopurity and good yields[1].
Step 1: Biocatalytic Reduction of (R)-Carvone to (-)-Dihydrocarveol (B1197605) This step utilizes a two-enzyme cascade reaction for stereodivergent synthesis[1].
-
Materials: (R)-Carvone, Ene-reductase (e.g., OYE1-W116A), Ketoreductase, Isopropanol (B130326) (co-substrate), Ethyl acetate, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
Prepare a reaction mixture containing the ene-reductase and ketoreductase enzymes.
-
Add isopropanol as a co-substrate for cofactor regeneration.
-
Introduce (R)-Carvone to the reaction mixture.
-
Stir the mixture at a controlled temperature (e.g., 30 °C).
-
Monitor the reaction's progress using thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, perform an extraction with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain pure (-)-dihydrocarveol[1].
-
Step 2: Chemical Acetylation of (-)-Dihydrocarveol This is a standard procedure for the acetylation of a secondary alcohol[1].
-
Materials: (-)-Dihydrocarveol, Acetic anhydride, Pyridine, Anhydrous dichloromethane (B109758) (DCM), 1 M Hydrochloric acid (HCl), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve (-)-dihydrocarveol in anhydrous DCM.
-
Cool the solution in an ice bath and add pyridine, followed by the slow addition of acetic anhydride.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring for completion by TLC.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude (-)-dihydrocarvyl acetate.
-
If necessary, further purify the product by vacuum distillation or silica gel chromatography[1].
-
Caption: Workflow for the enantioselective synthesis of (-)-dihydrocarvyl acetate.
Analysis of Enantiomeric Excess by Gas Chromatography
Enantioselective gas chromatography (GC) is the standard method for determining the enantiomeric excess of chiral compounds like dihydrocarvyl acetate in complex mixtures such as essential oils[17].
-
Objective: To separate and quantify the individual enantiomers of dihydrocarvyl acetate.
-
Principle: A chiral stationary phase within the GC column interacts differently with each enantiomer, leading to different retention times and thus, separation[17].
-
Methodology:
-
Sample Preparation: Extract the essential oil from the plant material (e.g., via steam distillation). Dilute the oil in a suitable solvent like hexane (B92381) or dichloromethane to a concentration appropriate for GC analysis[17].
-
Gas Chromatography:
-
Injection: Inject the diluted sample into a gas chromatograph.
-
Column: Use a capillary column with a chiral stationary phase, typically based on modified cyclodextrins for terpene derivative separation[17].
-
Oven Program: Employ a temperature gradient to ensure optimal separation. A typical program might start at 60°C, hold for several minutes, and then ramp up to 220-240°C at a rate of 3-5°C/min[17].
-
-
Detection: Use a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) to detect the separated enantiomers as they elute from the column[17].
-
Data Analysis:
-
Record the chromatogram using a chromatography data system.
-
Integrate the peak areas corresponding to each enantiomer.
-
Calculate the enantiomeric excess (ee%) using the formula: ee% = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.
-
-
Caption: General workflow for enantiomeric excess analysis of dihydrocarvyl acetate.
References
- 1. benchchem.com [benchchem.com]
- 2. (-)-DIHYDROCARVYL ACETATE | 20777-49-5 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Dihydrocarvyl acetate [webbook.nist.gov]
- 7. neo-dihydro carveol acetate [webbook.nist.gov]
- 8. neo-Isodihydrocarveol, acetate [webbook.nist.gov]
- 9. iso-Dihydrocarveol acetate [webbook.nist.gov]
- 10. Neoiso-dihydrocarveol acetate [webbook.nist.gov]
- 11. iso-Dihydrocarveol acetate [webbook.nist.gov]
- 12. scbt.com [scbt.com]
- 13. Neodihydrocarveol acetate, (-)- | C12H20O2 | CID 71587278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. contaminantdb.ca [contaminantdb.ca]
- 15. Dihydrocarvyl acetate, (-)- | C12H20O2 | CID 6553874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. L -Dihydrocarvyl acetate mixture of isomers, = 95 20777-49-5 [sigmaaldrich.com]
- 17. benchchem.com [benchchem.com]
Spectroscopic Profile of Dihydrocarvyl Acetate, (+/-)-: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for the monoterpenoid, (+/-)-Dihydrocarvyl acetate (B1210297). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and industrial applications. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with comprehensive experimental protocols for obtaining such spectra.
Chemical Structure and Properties
-
IUPAC Name: (1R,2R,5R)-rel-2-Methyl-5-(1-methylethenyl)cyclohexyl acetate
-
Synonyms: Dihydrocarveol acetate, p-Menth-8-en-2-yl acetate
-
CAS Number: 20777-49-5[1]
-
Molecular Formula: C₁₂H₂₀O₂[1]
-
Molecular Weight: 196.29 g/mol [1]
Spectroscopic Data
The following sections present the key spectroscopic data for dihydrocarvyl acetate, organized for clarity and comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for dihydrocarvyl acetate.
Table 1: Predicted ¹H NMR Spectroscopic Data for Dihydrocarvyl Acetate (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.70 | br s | 2H | =CH₂ |
| ~4.65 | m | 1H | CH-OAc |
| ~2.05 | s | 3H | -OCOCH₃ |
| ~1.70 | s | 3H | =C-CH₃ |
| ~1.00 - 1.90 | m | 8H | Cyclohexyl CH, CH₂ |
| ~0.90 | d | 3H | CH-CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data for Dihydrocarvyl Acetate (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~170.5 | C=O (ester) |
| ~148.0 | =C (quaternary) |
| ~109.0 | =CH₂ |
| ~75.0 | CH-OAc |
| ~40-50 | Cyclohexyl CH |
| ~20-40 | Cyclohexyl CH₂ |
| ~21.0 | -OCOCH₃ |
| ~20.0 | =C-CH₃ |
| ~15.0 | CH-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of dihydrocarvyl acetate is characterized by the presence of an ester group and alkene functionalities.
Table 3: Infrared (IR) Absorption Data for Dihydrocarvyl Acetate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3075 | Medium | =C-H stretch (alkene) |
| ~2960-2850 | Strong | C-H stretch (alkane) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1645 | Medium | C=C stretch (alkene) |
| ~1240 | Strong | C-O stretch (ester, acetate) |
| ~890 | Strong | =C-H bend (out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The electron ionization (EI) mass spectrum of dihydrocarvyl acetate is available in the NIST WebBook.[2]
Table 4: Mass Spectrometry Data for Dihydrocarvyl Acetate (Electron Ionization)
| m/z | Relative Intensity (%) | Putative Assignment |
| 196 | Low | [M]⁺ (Molecular Ion) |
| 136 | High | [M - CH₃COOH]⁺ (Loss of acetic acid) |
| 121 | Moderate | [M - CH₃COOH - CH₃]⁺ (Loss of acetic acid and methyl) |
| 93 | High | Terpenoid fragment |
| 43 | Very High | [CH₃CO]⁺ (Acetyl cation) |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. These can be adapted based on the specific instrumentation available.
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of dihydrocarvyl acetate.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: zg30 (or equivalent)
-
Number of Scans: 16-32
-
Relaxation Delay: 1.0 s
-
Spectral Width: 12-16 ppm
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: zgpg30 (or equivalent with proton decoupling)
-
Number of Scans: 1024-4096
-
Relaxation Delay: 2.0 s
-
Spectral Width: 200-240 ppm
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation:
-
Ensure the ATR crystal or salt plates (NaCl or KBr) are clean by wiping with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a single drop of neat dihydrocarvyl acetate onto the center of the ATR crystal or onto one salt plate and cover with the second plate to create a thin liquid film.
Instrument Parameters:
-
Spectrometer: FTIR Spectrometer with a Universal ATR accessory or transmission setup.
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Background: A background spectrum of the clean, empty ATR crystal or salt plates should be collected prior to sample analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of dihydrocarvyl acetate (e.g., 100 µg/mL) in a volatile organic solvent such as ethyl acetate or hexane.
Instrument Parameters:
-
Gas Chromatograph:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL (split or splitless injection can be used depending on the concentration).
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like dihydrocarvyl acetate.
Caption: General workflow for the spectroscopic analysis of dihydrocarvyl acetate.
References
The Enigmatic Presence of Dihydrocarvyl Acetate in the World of Essential Oils: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Dihydrocarvyl acetate (B1210297), a monoterpene ester, contributes a subtle yet distinct aroma to a variety of essential oils. While not as abundant as compounds like limonene (B3431351) or carvone, its presence is a key indicator of specific chemotypes and can influence the overall sensory and potential therapeutic properties of an oil. This technical guide provides an in-depth exploration of the natural occurrence of dihydrocarvyl acetate, detailing its quantitative presence in various essential oils, the analytical methods for its detection, and the biosynthetic pathways leading to its formation.
Quantitative Occurrence of Dihydrocarvyl Acetate
The concentration of dihydrocarvyl acetate varies significantly across different plant species and even within chemotypes of the same species. The following table summarizes the available quantitative data for its occurrence in several essential oils. It is important to note that the presence of dihydrocarvyl acetate is often in trace amounts and may not always be reported in general essential oil analyses.
| Plant Species | Family | Plant Part | Dihydrocarvyl Acetate Concentration (%) | Reference |
| Mentha spicata L. | Lamiaceae | Aerial parts | 1.0 | [1] |
| Mentha longifolia (L.) Huds. | Lamiaceae | Aerial parts | Presence noted (dihydrocarvone isomers up to 69%)* | [2] |
| Carum carvi L. | Apiaceae | Fruit/Plant | 0.0 - 55.0** | [3] |
*Note: Dihydrocarvone (B1202640) is a direct precursor to dihydrocarveol (B1210190), which is then acetylated to form dihydrocarvyl acetate. High concentrations of dihydrocarvone isomers suggest the potential for dihydrocarvyl acetate presence. **Note: This wide range is from a database and may represent multiple studies with varying methodologies.
Biosynthesis of Dihydrocarvyl Acetate
Dihydrocarvyl acetate belongs to the p-menthane (B155814) class of monoterpenes, which are synthesized in plants through the methylerythritol phosphate (B84403) (MEP) pathway, primarily occurring in the plastids. The biosynthesis of dihydrocarvyl acetate is intricately linked to the formation of other well-known monoterpenes like limonene and carvone.
The generalized biosynthetic pathway leading to dihydrocarvyl acetate is as follows:
This pathway begins with the cyclization of geranyl diphosphate (GPP) to limonene. Subsequent hydroxylation and oxidation steps lead to the formation of carvone. Carvone is then reduced to dihydrocarvone, which is further reduced to dihydrocarveol. Finally, an acetyltransferase enzyme catalyzes the esterification of dihydrocarveol with acetyl-CoA to yield dihydrocarvyl acetate. The specific enzymes and intermediates can vary between plant species.
Experimental Protocols for Analysis
The accurate quantification of dihydrocarvyl acetate in the complex matrix of essential oils requires robust analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common method for both identification and quantification. Quantitative Nuclear Magnetic Resonance (¹H-qNMR) spectroscopy offers an alternative, non-destructive method for quantification.
General Workflow for Essential Oil Analysis
The following diagram illustrates a typical workflow for the analysis of dihydrocarvyl acetate in essential oils.
Detailed Methodologies
1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Quantitative Analysis
This protocol provides a general framework for the quantification of dihydrocarvyl acetate. Instrument parameters should be optimized for the specific GC-MS system and column used.
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the essential oil into a 10 mL volumetric flask.
-
Add a suitable internal standard (e.g., n-alkane or a compound with similar volatility not present in the sample) of a known concentration.
-
Dilute to volume with a suitable solvent (e.g., hexane (B92381) or ethyl acetate).
-
Prepare a series of calibration standards of dihydrocarvyl acetate with the internal standard in the same solvent.
-
-
GC-MS Parameters:
-
Column: A non-polar or mid-polar capillary column (e.g., HP-5MS, DB-5, or equivalent; 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injector: Split/splitless injector, operated in split mode with a ratio of 1:50 to 1:100. Injector temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 3 °C/min to 240 °C.
-
Final hold: 240 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
-
-
Quantification:
-
Identify the dihydrocarvyl acetate peak in the chromatogram by comparing its retention time and mass spectrum with a reference standard.
-
Generate a calibration curve by plotting the ratio of the peak area of dihydrocarvyl acetate to the peak area of the internal standard against the concentration of the calibration standards.
-
Calculate the concentration of dihydrocarvyl acetate in the sample using the regression equation from the calibration curve.
-
2. Quantitative ¹H-NMR (¹H-qNMR) Spectroscopy Protocol
¹H-qNMR is a powerful technique for the quantification of components in a mixture without the need for chromatographic separation.
-
Sample Preparation:
-
Accurately weigh a known amount of the essential oil (e.g., 10-20 mg) into an NMR tube.
-
Add a precise volume of a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene). The internal standard should have a signal that does not overlap with the signals of the essential oil components.
-
-
NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T₁ of the signals of interest and the internal standard) is crucial for accurate quantification. This is typically 30-60 seconds.
-
Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio (e.g., 8-16 scans).
-
-
Quantification:
-
Identify a well-resolved signal corresponding to dihydrocarvyl acetate in the ¹H NMR spectrum. The acetate methyl protons would be a suitable choice.
-
Integrate the area of the selected dihydrocarvyl acetate signal and the signal of the internal standard.
-
Calculate the concentration of dihydrocarvyl acetate using the following formula:
Cₓ = (Iₓ / Nₓ) * (Nₛ / Iₛ) * (Mₓ / Mₛ) * (mₛ / m)
Where:
-
Cₓ = Concentration of dihydrocarvyl acetate
-
Iₓ = Integral of the analyte signal
-
Nₓ = Number of protons for the analyte signal
-
Iₛ = Integral of the internal standard signal
-
Nₛ = Number of protons for the internal standard signal
-
Mₓ = Molar mass of the analyte
-
Mₛ = Molar mass of the internal standard
-
mₛ = Mass of the internal standard
-
m = Mass of the essential oil
-
Conclusion
Dihydrocarvyl acetate, though often a minor component, plays a role in defining the chemical profile of certain essential oils, particularly within the Mentha genus. Its accurate quantification is essential for quality control, chemotaxonomic studies, and exploring the potential bioactivities of these oils. The combination of advanced analytical techniques like GC-MS and ¹H-qNMR, coupled with a deeper understanding of its biosynthetic origins, will continue to shed light on the significance of this and other minor constituents in the complex world of essential oils. Further research is needed to expand the quantitative data of dihydrocarvyl acetate across a broader range of plant species to fully appreciate its distribution and role in the plant kingdom.
References
- 1. Chemical Characterization of the Essential Oil Compositions of Mentha spicata and M. longifolia ssp. cyprica from the Mediterranean Basin and Multivariate Statistical Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemotypes and Their Stability in Mentha longifolia (L.) L.—A Comprehensive Study of Five Accessions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plant Carum carvi (Apiaceae) | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]
The Biosynthesis of Dihydrocarvyl Acetate in Mentha Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrocarvyl acetate (B1210297) is a monoterpenoid ester that contributes to the characteristic aroma of certain Mentha species, particularly spearmint (Mentha spicata). As a natural product, it holds potential for applications in the flavor, fragrance, and pharmaceutical industries. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production or for the enzymatic synthesis of this and related compounds. This technical guide provides an in-depth overview of the biosynthesis of dihydrocarvyl acetate, detailing the enzymatic steps, presenting relevant quantitative data, and outlining experimental protocols for the key reactions.
The Biosynthesis Pathway of Dihydrocarvyl Acetate
The biosynthesis of dihydrocarvyl acetate in Mentha species is a multi-step process that begins with the universal precursor of monoterpenes, geranyl diphosphate (B83284) (GPP), and proceeds through a series of cyclization, hydroxylation, reduction, and acetylation reactions. The pathway is primarily active in the glandular trichomes of the plant leaves.
The key enzymatic steps are as follows:
-
Cyclization of Geranyl Diphosphate (GPP): The pathway is initiated by the enzyme (-)-limonene (B1674923) synthase , which catalyzes the cyclization of GPP to form (-)-limonene. This reaction establishes the p-menthane (B155814) backbone characteristic of this class of monoterpenes.
-
Hydroxylation of (-)-Limonene: The resulting (-)-limonene undergoes a stereospecific hydroxylation at the C6 position, a reaction catalyzed by the cytochrome P450 monooxygenase, (-)-limonene-6-hydroxylase . This step yields (-)-trans-carveol.
-
Oxidation of (-)-trans-Carveol: The newly formed alcohol, (-)-trans-carveol, is then oxidized to the corresponding α,β-unsaturated ketone, (-)-carvone (B1668593) . This reaction is catalyzed by the NAD-dependent dehydrogenase, (-)-trans-carveol dehydrogenase .[1][2]
-
Reduction of (-)-Carvone: The carbonyl group of (-)-carvone is reduced to form (-)-dihydrocarveol (B1197605) . This step is catalyzed by a carvone (B1668592) reductase , an enzyme that is not yet fully characterized but is likely a member of the short-chain dehydrogenase/reductase (SDR) or medium-chain dehydrogenase/reductase (MDR) superfamily, similar to other monoterpene reductases found in Mentha species.
-
Acetylation of (-)-Dihydrocarveol: The final step is the esterification of the hydroxyl group of (-)-dihydrocarveol with an acetyl group from acetyl-CoA to produce (-)-dihydrocarvyl acetate . This reaction is catalyzed by an alcohol acetyltransferase (AAT) . While the specific AAT for dihydrocarveol (B1210190) has not been isolated, AATs with broad substrate specificity for monoterpenols have been identified in Mentha.[3][4]
Quantitative Data
The following table summarizes the available quantitative data related to the biosynthesis of dihydrocarvyl acetate and its precursors in Mentha species.
| Parameter | Value | Species | Enzyme/Compound | Reference |
| Enzyme Kinetics | ||||
| Km for (-)-Menthol | 0.3 mM | Mentha piperita | Alcohol Acetyltransferase | [3][4] |
| Vmax for (-)-Menthol | 16 nmol/hr/mg protein | Mentha piperita | Alcohol Acetyltransferase | [3][4] |
| Km for Acetyl-CoA | ~0.1 mM (sigmoidal) | Mentha piperita | Alcohol Acetyltransferase | [3][4] |
| Compound Abundance | ||||
| Dihydrocarvyl Acetate | 0.57% of essential oil | Mentha spicata | Essential Oil Component | |
| Carvone | 30.8 - 62.9% of essential oil | Mentha spicata | Essential Oil Component | |
| Dihydrocarveol | 2.7 - 22.4% of essential oil | Mentha spicata | Essential Oil Component |
Experimental Protocols
Extraction and Quantification of Dihydrocarvyl Acetate from Mentha spicata Leaves
This protocol describes the extraction of essential oils from Mentha spicata leaves and the subsequent quantification of dihydrocarvyl acetate using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Fresh or dried Mentha spicata leaves
-
Clevenger-type apparatus for hydrodistillation
-
Anhydrous sodium sulfate (B86663)
-
Hexane (B92381) (GC grade)
-
Dihydrocarvyl acetate standard
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Hydrodistillation:
-
Place 100 g of fresh or 50 g of dried Mentha spicata leaves in a 2 L round-bottom flask.
-
Add 1 L of deionized water to the flask.
-
Set up the Clevenger apparatus and heat the flask to boiling.
-
Continue distillation for 3 hours. The essential oil will be collected in the calibrated tube of the Clevenger apparatus.
-
Carefully collect the essential oil and dry it over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Prepare a 1% (v/v) solution of the extracted essential oil in hexane.
-
Prepare a series of standard solutions of dihydrocarvyl acetate in hexane (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Inject 1 µL of each standard and the sample solution into the GC-MS system.
-
GC Conditions (example):
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier gas: Helium at a constant flow of 1 mL/min
-
Injector temperature: 250°C
-
Oven temperature program: Initial temperature 60°C for 2 min, then ramp at 3°C/min to 240°C, and hold for 5 min.[5]
-
-
MS Conditions (example):
-
Ionization mode: Electron Impact (EI) at 70 eV
-
Mass range: m/z 40-400
-
Ion source temperature: 230°C
-
-
-
Quantification:
-
Identify the dihydrocarvyl acetate peak in the sample chromatogram by comparing its retention time and mass spectrum with the standard.
-
Construct a calibration curve by plotting the peak area of the dihydrocarvyl acetate standard against its concentration.
-
Determine the concentration of dihydrocarvyl acetate in the sample from the calibration curve.
-
Assay for Carvone Reductase Activity
This protocol provides a general method for assaying the activity of a putative carvone reductase from Mentha species, based on protocols for similar monoterpene reductases.
Materials:
-
Young Mentha spicata leaves
-
Extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 10 mM 2-mercaptoethanol)
-
(-)-Carvone
-
NADPH
-
Spectrophotometer
Procedure:
-
Enzyme Extraction:
-
Homogenize 10 g of young Mentha spicata leaves in 50 mL of ice-cold extraction buffer.
-
Filter the homogenate through cheesecloth and centrifuge at 15,000 x g for 20 min at 4°C.
-
Collect the supernatant as the crude enzyme extract.
-
-
Enzyme Assay:
-
The assay mixture (1 mL) should contain: 100 mM Tris-HCl pH 7.5, 1 mM (-)-carvone (dissolved in a minimal amount of ethanol), 0.2 mM NADPH, and an appropriate amount of the enzyme extract.
-
Initiate the reaction by adding the enzyme extract.
-
Monitor the decrease in absorbance at 340 nm (due to the oxidation of NADPH) at a constant temperature (e.g., 30°C) for several minutes.
-
A control reaction without (-)-carvone should be run to account for any background NADPH oxidase activity.
-
-
Calculation of Activity:
-
Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6.22 mM⁻¹ cm⁻¹). One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the assay conditions.
-
Assay for Dihydrocarveol Acetyltransferase Activity
This protocol is adapted from the characterization of a monoterpenol acetyltransferase from Mentha piperita and can be used to assay for the acetylation of dihydrocarveol.[3][4]
Materials:
-
Young Mentha spicata leaves
-
Extraction buffer (e.g., 50 mM MOPSO pH 6.9, 10% glycerol, 10 mM 2-mercaptoethanol)
-
(-)-Dihydrocarveol
-
Acetyl-CoA
-
[¹⁴C]Acetyl-CoA (for radioactive assay) or a method for detecting dihydrocarvyl acetate (e.g., GC-MS)
-
Scintillation counter (for radioactive assay)
Procedure:
-
Enzyme Extraction:
-
Homogenize 10 g of young Mentha spicata leaves in 50 mL of ice-cold extraction buffer.
-
Centrifuge the homogenate at 20,000 x g for 20 min at 4°C.
-
The supernatant can be used as the crude enzyme source. For purification, further steps like ammonium (B1175870) sulfate precipitation and column chromatography can be employed.[3][4]
-
-
Enzyme Assay (Radioactive Method):
-
The assay mixture (100 µL) should contain: 100 mM Tris-HCl pH 8.0, 1 mM (-)-dihydrocarveol, 0.5 mM [¹⁴C]acetyl-CoA (specific activity ~50 mCi/mmol), and the enzyme preparation.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding 100 µL of hexane and vortexing.
-
Centrifuge to separate the phases and transfer the upper hexane layer (containing the radioactive dihydrocarvyl acetate) to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Enzyme Assay (Non-Radioactive Method):
-
Follow the same reaction setup as the radioactive method but use non-labeled acetyl-CoA.
-
After stopping the reaction with hexane, analyze the hexane extract by GC-MS to quantify the amount of dihydrocarvyl acetate formed.
-
Conclusion
The biosynthesis of dihydrocarvyl acetate in Mentha species represents a specialized branch of the well-characterized monoterpene metabolic network. While the initial steps leading to the key intermediate, (-)-carvone, are well-established, the final two enzymatic conversions involving a putative carvone reductase and a dihydrocarveol acetyltransferase require further detailed characterization. The protocols and data presented in this guide provide a solid foundation for researchers to investigate these final steps, with the ultimate goal of harnessing this biosynthetic pathway for various biotechnological applications. Future research should focus on the isolation and characterization of the specific genes and enzymes responsible for the reduction of carvone and the acetylation of dihydrocarveol in Mentha spicata.
References
- 1. Monoterpene Metabolism. Cloning, Expression, and Characterization of (−)-Isopiperitenol/(−)-Carveol Dehydrogenase of Peppermint and Spearmint - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoterpene metabolism. Cloning, expression, and characterization of (-)-isopiperitenol/(-)-carveol dehydrogenase of peppermint and spearmint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of Monoterpenes: Acetylation of (—)-Menthol by a Soluble Enzyme Preparation from Peppermint (Mentha piperita) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of Monoterpenes: Acetylation of (-)-Menthol by a Soluble Enzyme Preparation from Peppermint (Mentha piperita) Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
In-Depth Technical Guide: Odor and Flavor Profile of Racemic Dihydrocarvyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrocarvyl acetate (B1210297), a monoterpenoid ester, is a significant contributor to the aroma and flavor of various natural products and is also widely used as a synthetic ingredient in the fragrance and food industries. In its racemic form, it presents a complex and multifaceted sensory profile. This technical guide provides a comprehensive overview of the odor and flavor characteristics of racemic dihydrocarvyl acetate, supported by available quantitative data, detailed experimental protocols for its sensory analysis, and an exploration of the underlying olfactory signaling pathways.
Physicochemical Properties
A summary of the key physicochemical properties of racemic dihydrocarvyl acetate is presented in Table 1. These properties are essential for understanding its behavior in various applications and for designing appropriate analytical methodologies.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₂₀O₂ | [1] |
| Molecular Weight | 196.29 g/mol | [1][2] |
| CAS Number | 20777-49-5 | [1] |
| FEMA Number | 2380 | [3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 232-234 °C | [4] |
| Refractive Index (n20/D) | 1.458 - 1.463 | [5] |
| Specific Gravity (@ 25°C) | 0.941 - 0.949 | [5] |
| Flash Point | 90 °C (194 °F) | [5] |
| Solubility | Soluble in ethanol; slightly soluble in water. | [1] |
Odor and Flavor Profile
Racemic dihydrocarvyl acetate possesses a complex sensory profile characterized by a combination of floral, minty, and sweet notes. The specific nuances can vary depending on the isomeric composition and the concentration at which it is evaluated.
Qualitative Description
The odor of racemic dihydrocarvyl acetate is generally described as having a pleasant, sweet, and fruity aroma reminiscent of natural terpenes.[6] The flavor profile is characterized as floral, vegetative, and minty with cooling, rose, and bean nuances at a concentration of 25 ppm.[5]
The individual enantiomers contribute distinct notes to the overall profile of the racemate:
-
(-)-Dihydrocarvyl acetate: Often described as having a sweet, floral, rosy, and distinctly minty aroma.[7]
-
(+)-Dihydrocarvyl acetate: Characterized by a fresh, minty, and slightly citrusy aroma.[8]
The racemic mixture, therefore, presents a balanced combination of these characteristics, resulting in a versatile profile suitable for a wide range of applications in the flavor and fragrance industry.
Quantitative Data
Quantitative sensory data for racemic dihydrocarvyl acetate is limited in publicly available literature. However, some key values have been reported:
| Parameter | Value | Reference |
| Taste Threshold | 25 ppm | [4][5] |
| Substantivity on Smelling Strip | 32 hours | [7] |
| Recommended Usage Level (Fragrance) | Up to 8% | [5] |
Experimental Protocols for Sensory Analysis
The evaluation of the odor and flavor profile of racemic dihydrocarvyl acetate requires rigorous and standardized experimental protocols. The following sections detail the methodologies for Gas Chromatography-Olfactometry (GC-O) and Quantitative Descriptive Analysis (QDA).
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique for identifying the specific volatile compounds responsible for the characteristic aroma of a substance.
Objective: To separate and identify the individual odor-active compounds in a sample of racemic dihydrocarvyl acetate.
Methodology:
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and an olfactory detection port (ODP). The effluent from the capillary column is split to allow simultaneous detection by both the FID and a human assessor at the ODP.
-
Sample Preparation: A solution of racemic dihydrocarvyl acetate is prepared in a suitable volatile solvent (e.g., ethanol) at a known concentration.
-
GC Conditions:
-
Column: A capillary column suitable for the separation of terpene acetates, such as a DB-FFAP or HP-5MS (30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of 60°C held for 2 minutes, followed by a ramp of 3°C/min to 240°C, and a final hold for 5 minutes.[9]
-
Carrier Gas: Helium at a constant flow rate.
-
-
Olfactometry: A trained sensory panelist sniffs the effluent from the ODP and records the retention time, odor descriptor, and intensity of each perceived aroma. Humidified air is mixed with the effluent at the sniffing port to prevent nasal dehydration.[10]
-
Data Analysis: The olfactometric data is correlated with the chromatographic data from the FID to identify the compounds responsible for specific odors.
Quantitative Descriptive Analysis (QDA)
QDA is a sensory evaluation method used to identify, describe, and quantify the sensory attributes of a product.[11][12]
Objective: To develop a comprehensive sensory profile of racemic dihydrocarvyl acetate.
Methodology:
-
Panelist Selection and Training:
-
A panel of 8-12 individuals is selected based on their sensory acuity, ability to articulate perceptions, and interest in the sensory analysis of fragrances.
-
Panelists undergo extensive training (40-120 hours) to develop a consensus vocabulary (lexicon) for the aroma and flavor attributes of dihydrocarvyl acetate and related compounds.[13] Reference standards for each attribute are provided to calibrate the panelists.
-
-
Sample Preparation and Presentation:
-
Samples of racemic dihydrocarvyl acetate are prepared at various concentrations in an appropriate solvent or base.
-
Samples are presented to panelists in a controlled environment (individual booths with controlled lighting and temperature).
-
Samples are coded with random three-digit numbers and presented in a randomized order to minimize bias.
-
-
Evaluation:
-
Panelists independently evaluate each sample and rate the intensity of each sensory attribute on an unstructured line scale (e.g., a 15-cm line anchored with "low" and "high").
-
-
Data Analysis:
-
The intensity ratings are converted to numerical data.
-
Statistical analysis, such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA), is used to determine the sensory profile and to identify significant differences between samples.
-
Olfactory Signaling Pathway
The perception of odorants like dihydrocarvyl acetate is initiated by the interaction of these molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. This interaction triggers a cascade of intracellular events, leading to the generation of an electrical signal that is transmitted to the brain.
The canonical olfactory signaling pathway is a G-protein coupled receptor (GPCR) cascade:
-
Odorant Binding: An odorant molecule, such as dihydrocarvyl acetate, binds to a specific OR.
-
G-protein Activation: This binding event activates an olfactory-specific G-protein (Gαolf).
-
Adenylyl Cyclase Activation: The activated Gαolf stimulates adenylyl cyclase III (ACIII).
-
cAMP Production: ACIII catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.
-
Depolarization: The influx of cations (primarily Ca²⁺ and Na⁺) through the CNG channels leads to the depolarization of the olfactory sensory neuron.
-
Signal Transduction: This depolarization generates an action potential that travels along the axon of the neuron to the olfactory bulb in the brain, where the signal is further processed.
While the specific ORs that respond to dihydrocarvyl acetate have not been definitively identified, it is known that terpenes and their derivatives can modulate olfactory receptors.[14] For instance, the olfactory receptor OR2V1 is known to be activated by limonene, a related terpene.[15] Further research is needed to deorphanize the specific receptors for dihydrocarvyl acetate.
Conclusion
Racemic dihydrocarvyl acetate is a versatile aroma chemical with a desirable floral, minty, and sweet sensory profile. This guide has provided a detailed overview of its odor and flavor characteristics, along with standardized methodologies for its comprehensive sensory evaluation. A deeper understanding of its interaction with specific olfactory receptors will further enhance its application in the development of new and innovative products for the food, fragrance, and pharmaceutical industries. The provided experimental protocols offer a robust framework for researchers and scientists to conduct further investigations into the nuanced sensory properties of this important flavor and fragrance ingredient.
References
- 1. scent.vn [scent.vn]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. perfumersworld.com [perfumersworld.com]
- 4. (-)-DIHYDROCARVYL ACETATE | 20777-49-5 [chemicalbook.com]
- 5. dihydrocarvyl acetate, 20777-49-5 [thegoodscentscompany.com]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. lookchem.com [lookchem.com]
- 9. benchchem.com [benchchem.com]
- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 11. Quantitative Descriptive Analysis - Wikipedia [en.wikipedia.org]
- 12. Quantitative Descriptive Analysis [sensorysociety.org]
- 13. Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling • Food Safety Institute [foodsafety.institute]
- 14. Potential role of terpenes in recovery from olfactory dysfunction with olfactory training: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Effects of Essential Oils and Terpenes in Relation to Their Routes of Intake and Application - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Toxicological Data of Dihydrocarvyl Acetate, (+/-)-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological data for Dihydrocarvyl acetate (B1210297), (+/-)- (CAS No. 20777-49-5). The information is compiled from various sources, including safety assessments by the Research Institute for Fragrance Materials (RIFM), safety data sheets, and toxicological databases. This document is intended to serve as a key resource for professionals involved in the research, development, and safety assessment of products containing this ingredient.
Executive Summary
Dihydrocarvyl acetate is a fragrance ingredient with a toxicological profile that has been evaluated for several endpoints. The safety assessment of this compound relies heavily on a read-across approach, utilizing data from structurally and metabolically similar compounds. Key findings indicate a low order of acute toxicity, no significant concern for genotoxicity, and a low potential for skin sensitization at current use levels. This guide presents the available quantitative data, details the experimental methodologies for key toxicological assays, and illustrates the scientific reasoning behind the safety assessment through logical diagrams.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | (2-methyl-5-prop-1-en-2-ylcyclohexyl) acetate |
| Synonyms | Dihydrocarveol (B1210190) acetate, p-Menth-8-en-2-yl acetate |
| CAS Number | 20777-49-5 |
| Molecular Formula | C₁₂H₂₀O₂ |
| Molecular Weight | 196.29 g/mol |
Toxicological Data Summary
The toxicological data for Dihydrocarvyl acetate is summarized in the following tables. Much of the assessment for endpoints other than acute toxicity and skin sensitization is based on read-across to analogue compounds due to the limited availability of data on the target compound itself.
Acute Toxicity
Dihydrocarvyl acetate exhibits a low order of acute toxicity via oral and dermal routes of exposure.
| Endpoint | Species | Route | Value | Reference |
| LD₅₀ | Rat | Oral | > 5000 mg/kg | [1][2][3] |
| LD₅₀ | Rabbit | Dermal | > 5000 mg/kg | [1][2][3] |
Skin Irritation and Sensitization
At a 4% solution, Dihydrocarvyl acetate was found to be non-irritating and non-sensitizing in human studies.[1] A No Expected Sensitization Induction Level (NESIL) has been established, providing a quantitative measure for risk assessment.
| Endpoint | Method | Value | Reference |
| Skin Sensitization | Human RIPT | Non-sensitizing at 4% | [1] |
| NESIL | Read-across | 2500 µg/cm² | [4][5][6] |
Genotoxicity
Direct genotoxicity data for Dihydrocarvyl acetate is limited. The assessment of its genotoxic potential is based on the read-across approach, primarily from its expected hydrolysis products, dihydrocarveol and acetic acid, which are not considered genotoxic.[4][7]
| Assay | Test System | Metabolic Activation | Result | Reference |
| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium (on read-across analog Dihydrocarveol) | With and without | Negative | [4] |
Repeated Dose and Reproductive Toxicity
There is no specific repeated dose or reproductive toxicity data available for Dihydrocarvyl acetate. The safety assessment for these endpoints relies on the Threshold of Toxicological Concern (TTC) and read-across from analogues like isopulegol (B1217435) and acetic acid. The calculated Margin of Exposure (MOE) for repeated dose toxicity is greater than 100, indicating a low level of concern.[4][5][6] The exposure to Dihydrocarvyl acetate is below the TTC for a Cramer Class I material for both reproductive and local respiratory toxicity endpoints.[4][5][6]
Experimental Protocols
Detailed methodologies for key toxicological experiments are crucial for the interpretation of the results. The following sections describe the general protocols for the assays mentioned in this guide.
Acute Oral Toxicity (LD₅₀) - Rat (Based on OECD 401/420/425)
-
Test Species: Typically, young adult Sprague-Dawley rats are used.[8]
-
Housing and Acclimatization: Animals are housed individually in controlled environments with respect to temperature, humidity, and light cycle, and are acclimatized for at least 5 days before the study.
-
Fasting: Animals are fasted overnight (feed, but not water) prior to dosing.
-
Dose Administration: The test substance is administered as a single oral dose via gavage. The volume administered is based on the animal's body weight.
-
Dose Levels: A limit test at 2000 or 5000 mg/kg is often performed initially. If mortality is observed, a full study with multiple dose groups is conducted to determine the LD₅₀.[8][9]
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days post-dosing.
-
Necropsy: A gross necropsy is performed on all animals at the end of the observation period.
Acute Dermal Toxicity (LD₅₀) - Rabbit (Based on OECD 402)
-
Test Species: Young adult New Zealand White rabbits are commonly used.[10]
-
Preparation of Skin: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.[11]
-
Dose Application: The test substance is applied uniformly over a shaved area of the skin (at least 10% of the body surface area). The area is then covered with a porous gauze dressing and a non-irritating tape.
-
Dose Levels: A limit test at 2000 mg/kg is typically performed.
-
Observations: Animals are observed for mortality and signs of toxicity for 14 days. Body weights are recorded weekly.
-
Necropsy: All animals undergo a gross necropsy at the end of the study.
Skin Sensitization - Human Repeated Insult Patch Test (HRIPT)
-
Objective: To determine the potential of a substance to induce skin sensitization in humans.
-
Panelists: A panel of human volunteers (typically 50-100) is recruited.[13]
-
Induction Phase: The test material, at a sub-irritating concentration in a suitable vehicle, is applied under an occlusive or semi-occlusive patch to the same site on the skin for a total of nine applications over a three-week period.[4][5]
-
Rest Period: A two-week non-treatment period follows the induction phase.
-
Challenge Phase: A single patch application of the test material is made to a naive skin site.[5]
-
Scoring: The challenge site is scored for erythema, edema, and other signs of skin reaction at 24, 48, and 72 hours after patch removal.[4]
-
Interpretation: A reaction at the challenge site that is not observed at the induction site may be indicative of sensitization.
Bacterial Reverse Mutation Assay (Ames Test) (Based on OECD 471)
-
Principle: This in vitro assay detects gene mutations induced by the test substance. It uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine). Mutagens can cause a reverse mutation, restoring the bacteria's ability to synthesize the amino acid and thus to grow on a minimal medium.[7][14]
-
Test System: At least five different strains are typically used to detect various types of mutations.[1]
-
Metabolic Activation: The assay is performed both in the absence and presence of an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.[14]
-
Procedure:
-
Plate Incorporation Method: The test substance, bacterial culture, and S9 mix (if used) are combined in molten top agar (B569324) and poured onto a minimal agar plate.[7]
-
Pre-incubation Method: The test substance, bacterial culture, and S9 mix are incubated together before being mixed with top agar and plated.[7]
-
-
Dose Levels: At least five different concentrations of the test substance are tested.[1]
-
Incubation: Plates are incubated at 37°C for 48-72 hours.[7]
-
Data Analysis: The number of revertant colonies is counted and compared to the number of spontaneous revertant colonies on solvent control plates. A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies.
Mechanisms and Signaling Pathways
Specific signaling pathways for the toxicity of Dihydrocarvyl acetate have not been identified in the available literature. The primary mechanistic consideration is its in vivo hydrolysis.
Metabolic Fate
Dihydrocarvyl acetate is an ester and is expected to undergo hydrolysis by carboxylesterases, which are abundant in the body. This metabolic process would yield dihydrocarveol and acetic acid.[7] The toxicological properties of these metabolites are well-characterized and are used to inform the safety assessment of the parent compound through the read-across approach.
Caption: Metabolic hydrolysis of Dihydrocarvyl Acetate.
Safety Assessment Workflow: The Read-Across Approach
The safety assessment of Dihydrocarvyl acetate heavily relies on the principle of read-across, where data from structurally and metabolically related chemicals (analogues) are used to predict the toxicity of the target substance. This approach is scientifically justified by the expected hydrolysis of Dihydrocarvyl acetate into dihydrocarveol and acetic acid, for which more extensive toxicological data are available.
Caption: Read-across approach for the safety assessment of Dihydrocarvyl Acetate.
Conclusion
The available toxicological data, supported by a scientifically robust read-across approach, indicate that Dihydrocarvyl acetate, (+/-)-, presents a low risk to human health under the current conditions of use in fragrance formulations. It has a low order of acute toxicity and is not considered to be a genotoxic concern. While data on repeated dose and reproductive toxicity for the substance itself are lacking, the read-across to well-characterized analogues provides confidence in its safety for these endpoints. The established NESIL for skin sensitization allows for a quantitative risk assessment to prevent the induction of contact allergy. This technical guide provides a consolidated resource for professionals to understand the toxicological profile of Dihydrocarvyl acetate and the scientific basis for its safety assessment.
References
- 1. oecd.org [oecd.org]
- 2. dep.nj.gov [dep.nj.gov]
- 3. catalog.labcorp.com [catalog.labcorp.com]
- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 5. Fragrance Skin Sensitization Evaluation and Human Testing: 30-Year Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reverse mutation test on bacteria according to OECD 471 - Analytice [analytice.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. dtsc.ca.gov [dtsc.ca.gov]
- 13. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 14. nib.si [nib.si]
An In-depth Technical Guide to the Material Safety Data Sheet of (+/-)-Dihydrocarvyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for (+/-)-Dihydrocarvyl acetate (B1210297), intended to be a resource for researchers, scientists, and professionals in the field of drug development. The information is compiled from various safety data sheets and scientific resources to ensure a thorough understanding of its properties and potential hazards.
Chemical and Physical Properties
(+/-)-Dihydrocarvyl acetate is a colorless to pale yellow liquid.[1] It is a monoterpenoid ester known for its use as a flavoring and fragrance agent.[2] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₀O₂ | [1][3][4] |
| Molecular Weight | 196.29 g/mol | [3][4] |
| CAS Number | 20777-49-5 | [1][5][6] |
| Appearance | Colorless to pale yellow liquid | [1][7] |
| Boiling Point | 232-234 °C | [2][7][8] |
| Density | 0.943-0.954 g/mL at 20-25°C | [1][5][7][8] |
| Refractive Index | 1.458-1.463 at 20°C | [1][2][5] |
| Flash Point | 90.0 °C (194.0 °F) | [5][7][8][9] |
| Solubility | Slightly soluble in water; soluble in alcohol.[1][5][7] |
Toxicological Data
The acute toxicity of (+/-)-Dihydrocarvyl acetate has been evaluated in animal studies. The available data, summarized in Table 2, indicates a low order of acute toxicity.
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | > 5000 mg/kg | [5][10] |
| LD50 | Rabbit | Dermal | > 5000 mg/kg | [5][10] |
| Skin Irritation | Rabbit | Dermal | Mild skin irritation | [10] |
| Skin Sensitization | Human | Dermal | No irritation or sensitization (at 4% solution) | [5] |
Experimental Protocols
While specific study reports for (+/-)-Dihydrocarvyl acetate are not publicly available, the cited toxicological data would have been generated following standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).
The oral LD50 value in rats was likely determined using a method similar to the OECD Test Guideline 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), or 425 (Up-and-Down Procedure).[10] These protocols involve the administration of the test substance to a group of fasted animals, typically rats, via oral gavage.[9]
A generalized workflow for such a study is as follows:
-
Animal Selection: Healthy, young adult rats of a single-sex are chosen.
-
Fasting: Animals are fasted overnight prior to dosing.[9]
-
Dose Administration: The substance is administered as a single oral dose.[9]
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of at least 14 days.[11]
-
Necropsy: A gross necropsy of all animals is performed at the end of the observation period.
The dermal LD50 in rabbits would have been determined following a protocol similar to OECD Test Guideline 402. In this test, the substance is applied to the shaved skin of the animals.
A generalized workflow for this study is:
-
Animal Preparation: A portion of the dorsal skin of the rabbits is shaved 24 hours before the test.
-
Substance Application: The test substance is applied to the shaved area and covered with a porous gauze patch.
-
Exposure: The patch is held in place for a 24-hour exposure period.
-
Observation: Animals are observed for signs of toxicity and mortality for 14 days.
The skin irritation potential is assessed in rabbits, typically following a protocol like the OECD Test Guideline 404. The test substance is applied to a small patch of skin and observed for signs of erythema (redness) and edema (swelling) at specified intervals.
Potential Biological Interactions and Signaling Pathways (Hypothetical)
There is currently no direct experimental evidence detailing the specific signaling pathways affected by (+/-)-Dihydrocarvyl acetate. However, computational predictions from toxicology databases suggest potential interactions with key cellular pathways, including the Nuclear Factor-kappa B (NF-κB) signaling pathway and metabolism by Cytochrome P450 3A4 (CYP3A4) . It is crucial to note that the following descriptions are based on these predictions and serve as a hypothetical framework for further research.
The NF-κB pathway is a critical regulator of inflammatory responses, immunity, and cell survival.[12] Some terpenoid compounds have been shown to modulate this pathway. If (+/-)-Dihydrocarvyl acetate were to interact with this pathway, it could potentially do so by inhibiting the IκB kinase (IKK) complex, which would prevent the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus to activate pro-inflammatory gene transcription.
CYP3A4 is a major enzyme in the liver and intestine responsible for the metabolism of a vast number of xenobiotics, including many drugs.[8][13] It is plausible that (+/-)-Dihydrocarvyl acetate, as a foreign compound, is metabolized by CYP3A4. This metabolic process typically involves oxidation, which increases the water solubility of the compound and facilitates its excretion from the body.
Safety and Handling
Standard safe handling procedures should be followed when working with (+/-)-Dihydrocarvyl acetate.
-
Personal Protective Equipment: Wear protective gloves, clothing, and eye protection.[9]
-
Ventilation: Ensure adequate ventilation to avoid breathing vapors or mist.[10]
-
Fire Safety: Keep away from heat, sparks, and open flames as it is a combustible liquid.[9][10] Use alcohol-resistant foam, dry chemical powder, or carbon dioxide for small fires.[10]
-
First Aid:
Conclusion
(+/-)-Dihydrocarvyl acetate exhibits low acute toxicity. However, as with any chemical substance, appropriate safety precautions should be observed. For the drug development professional, the potential for metabolism by CYP3A4 is a key consideration, as this could lead to drug-drug interactions. The predicted interaction with the NF-κB pathway, while hypothetical, suggests a potential area for further investigation into its biological activity. This guide provides a foundational understanding of the material safety of (+/-)-Dihydrocarvyl acetate to support its safe handling and inform future research.
References
- 1. sibran.ru [sibran.ru]
- 2. researchgate.net [researchgate.net]
- 3. oecd.org [oecd.org]
- 4. benchchem.com [benchchem.com]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CYP3A4 - Wikipedia [en.wikipedia.org]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. umwelt-online.de [umwelt-online.de]
- 12. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 13. Drug Metabolism - The Importance of Cytochrome P450 3A4 [medsafe.govt.nz]
A Technical Guide to the Solubility of Dihydrocarvyl Acetate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of dihydrocarvyl acetate (B1210297), a monoterpene ester of interest in the fragrance, flavor, and pharmaceutical industries. A thorough understanding of its solubility in various organic solvents is paramount for its application in synthesis, formulation, and purification processes. This document presents available quantitative solubility data, outlines a detailed experimental protocol for solubility determination, and includes a visual workflow to guide experimental design.
Introduction to Dihydrocarvyl Acetate
Dihydrocarvyl acetate is a naturally occurring organic compound found in plants such as celery and spearmint.[1] It is characterized by a sweet, floral, and slightly minty aroma. Structurally, it is the acetate ester of dihydrocarveol. Its physicochemical properties are crucial in determining its behavior in various solvent systems. The lipophilic nature of dihydrocarvyl acetate, as suggested by its molecular weight and estimated logP value, indicates a higher affinity for non-polar organic solvents over polar ones like water.[1]
Physicochemical Properties
A summary of the key physicochemical properties of dihydrocarvyl acetate is presented in Table 1.
Table 1: Physicochemical Properties of Dihydrocarvyl Acetate
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₀O₂ | [1] |
| Molecular Weight | 196.29 g/mol | [1] |
| Appearance | Clear colorless liquid | [1][2] |
| Boiling Point | 232-234 °C | [1][2][3][4][5] |
| Density | 0.947 g/mL at 20 °C | [1][2][3][4][5] |
| Refractive Index | n20/D 1.459 | [1][3] |
| logP (o/w) | 3.46 - 3.724 (estimated) | [1][6][7] |
| Water Solubility | 2.06 - 8.307 mg/L at 25 °C (estimated) | [1][6] |
Solubility of Dihydrocarvyl Acetate in Organic Solvents
The following table summarizes the quantitative solubility data for dihydrocarvyl acetate in a range of organic solvents at 25°C.
Table 2: Quantitative Solubility of Dihydrocarvyl Acetate in Organic Solvents at 25°C
| Solvent | Solubility (g/L) |
| Chloroform | 3577.68 |
| Methanol | 3008.93 |
| 1,4-Dioxane | 2594.22 |
| Isopropanol | 2586.21 |
| THF | 2437.13 |
| Dichloromethane | 2216.31 |
| n-Propanol | 2065.05 |
| n-Butanol | 1793.47 |
| sec-Butanol | 1760.69 |
| 2-Methoxyethanol | 1678.0 |
| Isopentanol | 1511.07 |
| Isobutanol | 1450.73 |
| DMF | 1395.55 |
| Cyclohexanone | 1334.67 |
| Acetone | 1347.12 |
| 1,2-Dichloroethane | 1252.64 |
| Ethyl Acetate | 1182.52 |
| 2-Butanone | 1176.63 |
| n-Hexanol | 1176.5 |
| DMSO | 1159.43 |
| n-Pentanol | 1127.33 |
| Acetonitrile | 1093.56 |
| DMAc | 1048.26 |
| Methyl Acetate | 1015.87 |
| 2-Ethoxyethanol | 997.74 |
| Acetic Acid | 985.11 |
| n-Butyl Acetate | 820.99 |
| Isopropyl Acetate | 782.58 |
| Toluene | 770.62 |
| NMP | 799.45 |
| Ethyl Formate | 658.08 |
| Propylene Glycol | 637.96 |
| n-Propyl Acetate | 542.42 |
| Tetrachloromethane | 434.63 |
| Isobutyl Acetate | 408.99 |
| n-Octanol | 339.6 |
| Ethylene Glycol | 299.86 |
| Cyclohexane | 170.39 |
| n-Hexane | 110.42 |
| n-Heptane | 32.4 |
| Water | 2.06 |
Data sourced from Smolecule[4].
Experimental Protocol for Solubility Determination
While the specific experimental protocols for generating the data in Table 2 are not publicly available, a generalized and robust method for determining the solubility of a liquid compound like dihydrocarvyl acetate in an organic solvent is the isothermal shake-flask method . This method is a standard approach for creating a saturated solution and then measuring the concentration of the solute.
Objective: To determine the saturation solubility of dihydrocarvyl acetate in a given organic solvent at a specific temperature (e.g., 25°C).
Materials:
-
Dihydrocarvyl acetate (purity ≥ 95%)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps (B75204) and PTFE septa
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Gas chromatograph with a flame ionization detector (GC-FID) or a suitable alternative analytical instrument (e.g., HPLC)
Procedure:
-
Preparation of the Test System:
-
Add an excess amount of dihydrocarvyl acetate to a glass vial. The excess is crucial to ensure that a saturated solution is achieved.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 ± 0.5 °C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. This can take several hours to days, and the required time should be determined empirically through preliminary experiments. A common practice is to agitate for at least 24-48 hours.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature for a period to allow any undissolved dihydrocarvyl acetate to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved micro-droplets.
-
Dilute the filtered sample to a known volume with the same organic solvent. This diluted sample will be used for analysis.
-
-
Analytical Measurement:
-
Prepare a series of calibration standards of dihydrocarvyl acetate in the same organic solvent with known concentrations.
-
Analyze the calibration standards and the diluted sample using a calibrated GC-FID or other suitable analytical method.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.
-
Determine the concentration of dihydrocarvyl acetate in the diluted sample by interpolating its analytical signal on the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of dihydrocarvyl acetate in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in the desired units, typically g/L or mg/mL.
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of a compound like dihydrocarvyl acetate.
Caption: Workflow for experimental solubility determination.
References
- 1. filab.fr [filab.fr]
- 2. oecd.org [oecd.org]
- 3. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 圖書 [books.google.com.hk]
- 4. Dihydrocarvyl Acetate | CAS 20777-49-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. (-)-DIHYDROCARVYL ACETATE | 20777-49-5 [chemicalbook.com]
- 6. Water Solubility | Scymaris [scymaris.com]
- 7. laboratuar.com [laboratuar.com]
An In-depth Technical Guide to the Thermal Stability and Degradation of Dihydrocarvyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data on the thermal stability and degradation of dihydrocarvyl acetate (B1210297) is limited in publicly available literature. This guide has been compiled using data from structurally similar compounds, namely other terpene acetates and cyclic terpenes, to provide a representative understanding of its expected thermal properties and degradation behavior. The experimental protocols and degradation pathways described herein are based on established methods for analogous compounds and should be adapted and validated for dihydrocarvyl acetate in a laboratory setting.
Introduction
Dihydrocarvyl acetate, a p-menthane (B155814) monoterpenoid, is a significant contributor to the aroma and flavor profiles of various essential oils, notably from the Mentha species[1][2]. Its use extends to the fragrance, food, and pharmaceutical industries. Understanding the thermal stability and degradation profile of dihydrocarvyl acetate is crucial for ensuring product quality, safety, and efficacy, particularly in applications involving heat, such as in food processing, fragrance formulation for heated products, and in the development of drug delivery systems where thermal sterilization or processing may be employed.
This technical guide provides a comprehensive overview of the anticipated thermal behavior of dihydrocarvyl acetate, including its thermal stability and potential degradation pathways. The information is presented to aid researchers, scientists, and drug development professionals in predicting its behavior under thermal stress and in designing appropriate analytical methodologies for its study.
Physicochemical Properties
A summary of the key physicochemical properties of dihydrocarvyl acetate is presented in Table 1. These properties are essential for understanding its behavior in various matrices and under different processing conditions.
Table 1: Physicochemical Properties of Dihydrocarvyl Acetate
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₀O₂ | --INVALID-LINK-- |
| Molecular Weight | 196.29 g/mol | --INVALID-LINK-- |
| Boiling Point | 232-234 °C | Sigma-Aldrich |
| Density | 0.947 g/mL at 20 °C | Sigma-Aldrich |
| Refractive Index | 1.459 at 20 °C | Sigma-Aldrich |
| Flash Point | 90 °C (194 °F) - closed cup | --INVALID-LINK--[3] |
| Appearance | Colorless liquid | Sigma-Aldrich |
| Odor Profile | Floral, minty, sweet | --INVALID-LINK--[3] |
Thermal Stability Analysis
3.1 Expected Thermogravimetric Analysis (TGA) Profile
TGA measures the change in mass of a sample as a function of temperature. For a terpene acetate like dihydrocarvyl acetate, a single-step or multi-step decomposition is expected. The onset temperature of decomposition provides a measure of its thermal stability.
Table 2: Representative Thermal Decomposition Data for a Terpene Acetate (Hypothetical for Dihydrocarvyl Acetate)
| Parameter | Expected Value Range | Atmosphere |
| Onset of Decomposition (T_onset) | 150 - 200 °C | Inert (N₂) |
| Temperature at Max Decomposition Rate (T_peak) | 200 - 250 °C | Inert (N₂) |
| End of Decomposition (T_end) | 250 - 300 °C | Inert (N₂) |
| Residual Mass at 600 °C | < 5% | Inert (N₂) |
3.2 Expected Differential Scanning Calorimetry (DSC) Profile
DSC measures the heat flow into or out of a sample as a function of temperature. For dihydrocarvyl acetate, an endothermic peak corresponding to its boiling point would be observed. Any exothermic events could indicate decomposition or rearrangement reactions.
Table 3: Representative DSC Data for a Terpene Acetate (Hypothetical for Dihydrocarvyl Acetate)
| Thermal Event | Expected Temperature Range (°C) | Enthalpy Change (ΔH) |
| Boiling | 232 - 234 °C | Endothermic |
| Decomposition | > 250 °C | Exothermic/Endothermic |
Thermal Degradation Pathways and Products
The thermal degradation of esters, including terpene acetates, can proceed through several pathways. For dihydrocarvyl acetate, the most probable degradation mechanism involves the elimination of acetic acid, a common reaction for acetates upon heating. This would lead to the formation of various p-menthadiene isomers. Further degradation at higher temperatures could involve dehydrogenation to form aromatic compounds like p-cymene, and fragmentation of the terpene backbone.
The following diagram illustrates a plausible thermal degradation pathway for dihydrocarvyl acetate.
Caption: Plausible thermal degradation pathway of dihydrocarvyl acetate.
4.1 Anticipated Degradation Products
Based on the degradation pathways of similar terpenes and terpene acetates, a range of degradation products can be anticipated. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) is the ideal technique for identifying these products.
Table 4: Anticipated Thermal Degradation Products of Dihydrocarvyl Acetate
| Product Class | Specific Compounds | Method of Identification |
| Elimination Products | Acetic Acid, Limonene, Terpinolene, α-Terpinene, β-Terpinene | Py-GC/MS, TGA-FTIR |
| Aromatization Products | p-Cymene | Py-GC/MS |
| Fragmentation Products | Isoprene, smaller hydrocarbons | Py-GC/MS |
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of thermal stability and degradation. The following sections outline standardized methodologies for TGA, DSC, and Py-GC/MS analysis, which can be adapted for dihydrocarvyl acetate.
5.1 Thermogravimetric Analysis (TGA)
This protocol outlines a standard method for determining the thermal stability of a liquid sample like dihydrocarvyl acetate.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample: 5-10 mg of dihydrocarvyl acetate.
-
Crucible: Alumina or platinum crucible.
-
Atmosphere: High purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.
-
Data Analysis: Determine the onset temperature of decomposition, the temperature of maximum mass loss rate (from the first derivative of the TGA curve), and the percentage of mass loss at different temperature intervals.
5.2 Differential Scanning Calorimetry (DSC)
This protocol describes a method for determining the thermal transitions of dihydrocarvyl acetate.
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample: 2-5 mg of dihydrocarvyl acetate hermetically sealed in an aluminum pan.
-
Reference: An empty sealed aluminum pan.
-
Atmosphere: High purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program: A heat-cool-heat cycle may be employed to observe different thermal events. A typical heating rate is 10 °C/min over a temperature range relevant to the sample's boiling point and expected decomposition, for instance, from -50 °C to 300 °C.
-
Data Analysis: Identify and integrate endothermic and exothermic peaks to determine transition temperatures and enthalpy changes.
5.3 Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
This protocol is for the identification of thermal degradation products.
Caption: Experimental workflow for Pyrolysis-GC/MS.
-
Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.
-
Sample: Approximately 0.1-1 mg of dihydrocarvyl acetate placed in a pyrolysis sample cup.
-
Pyrolysis Conditions: A pyrolysis temperature in the range of 400-800 °C is typically used, with a pyrolysis time of 10-20 seconds under an inert atmosphere (Helium).
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 5-10 °C/min) to a final temperature (e.g., 280 °C).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
-
Data Analysis: Identify the chromatographic peaks by comparing their mass spectra with a reference library (e.g., NIST).
Conclusion and Future Directions
While direct experimental data on the thermal stability and degradation of dihydrocarvyl acetate is sparse, this guide provides a robust framework based on the known behavior of structurally related terpene acetates. The provided hypothetical data and generalized experimental protocols serve as a valuable starting point for researchers.
Future research should focus on conducting detailed thermal analysis (TGA, DSC) and pyrolysis studies (Py-GC/MS) specifically on dihydrocarvyl acetate to obtain precise quantitative data. Such studies will be instrumental in confirming the proposed degradation pathways and identifying the full spectrum of degradation products. This knowledge is essential for the safe and effective use of dihydrocarvyl acetate in various commercial applications.
References
Methodological & Application
Synthesis of Dihydrocarvyl Acetate from Dihydrocarveol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrocarvyl acetate (B1210297) is a monoterpenoid ester found in various essential oils, contributing to their characteristic aromas. It is utilized in the flavor and fragrance industry and serves as a chiral building block in organic synthesis. This document provides detailed protocols for the synthesis of dihydrocarvyl acetate from dihydrocarveol (B1210190) via acetylation, a common and effective esterification method. The primary method described herein is the reaction of dihydrocarveol with acetic anhydride, utilizing pyridine (B92270) as a catalyst.
Data Presentation
The efficiency of the acetylation of dihydrocarveol to dihydrocarvyl acetate can be influenced by reaction conditions such as temperature, reaction time, and the choice of catalyst. Below is a summary of representative quantitative data for this synthesis.
| Entry | Dihydrocarveol (mmol) | Acetic Anhydride (mmol) | Catalyst (mmol) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 10 | 20 | Pyridine (25) | Dichloromethane | 25 | 4 | >95 | >98 (GC-MS) |
| 2 | 10 | 15 | 4-DMAP (1) | Dichloromethane | 25 | 2 | >98 | >98 (GC-MS) |
| 3 | 10 | 20 | None | None | 100 | 6 | Moderate | Lower, requires purification |
Note: The data presented are representative and may vary based on the specific stereoisomer of dihydrocarveol used and the precise experimental conditions.
Experimental Protocols
Protocol 1: Acetylation of Dihydrocarveol using Acetic Anhydride and Pyridine
This protocol details a standard laboratory procedure for the synthesis of dihydrocarvyl acetate from dihydrocarveol.
Materials:
-
Dihydrocarveol
-
Acetic Anhydride
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dihydrocarveol in anhydrous dichloromethane.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, slowly add anhydrous pyridine, followed by the dropwise addition of acetic anhydride.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (dihydrocarveol) is consumed.
-
Workup:
-
Quench the reaction by the slow addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude dihydrocarvyl acetate.
-
Purification: The crude product can be further purified by vacuum distillation or silica (B1680970) gel column chromatography if necessary.
Characterization of Dihydrocarvyl Acetate
The identity and purity of the synthesized dihydrocarvyl acetate can be confirmed by various spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectra should be acquired to confirm the structure of the product. The appearance of a singlet around 2.0 ppm in the ¹H NMR spectrum is characteristic of the acetyl methyl protons.
-
-
Mass Spectrometry (MS):
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for assessing the purity of the product and confirming its molecular weight. The mass spectrum of dihydrocarvyl acetate will show a characteristic fragmentation pattern.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum should display a strong carbonyl (C=O) stretching absorption around 1735 cm⁻¹, characteristic of an ester, and the disappearance of the broad O-H stretch from the starting alcohol.
-
Mandatory Visualization
Experimental Workflow for the Synthesis of Dihydrocarvyl Acetate
Caption: Workflow for the synthesis of dihydrocarvyl acetate.
Signaling Pathway of the Acetylation Reaction
Caption: Acetylation of dihydrocarveol with acetic anhydride.
Application Notes and Protocols: Enantioselective Synthesis of (-)-Dihydrocarvyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Dihydrocarvyl acetate (B1210297) is a chiral monoterpenoid ester with significant applications in the flavor and fragrance industries, valued for its distinct sweet, floral, and slightly minty aroma.[1][2] As a chiral molecule, it also serves as a valuable building block in the asymmetric synthesis of complex natural products and pharmaceuticals.[1] The stereochemistry of dihydrocarvyl acetate is crucial for its sensory and biological properties, necessitating highly selective synthetic methods to obtain the desired enantiomer.
This document details a robust chemoenzymatic protocol for the enantioselective synthesis of (-)-dihydrocarvyl acetate. The synthesis employs a two-step process, beginning with a highly stereoselective biocatalytic reduction of (R)-carvone to (-)-dihydrocarveol (B1197605), followed by a standard chemical acetylation to yield the final product.[1] This method is advantageous due to its high enantiopurity and good yields.[1]
Synthetic Pathway Overview
The enantioselective synthesis of (-)-dihydrocarvyl acetate is achieved through a two-stage process. The first stage involves a biocatalytic reduction of (R)-carvone using a dual-enzyme system. An ene-reductase and a ketoreductase work in concert to produce (-)-dihydrocarveol with high stereoselectivity.[1] The second stage is a chemical acetylation of the resulting chiral alcohol to afford the target ester, (-)-dihydrocarvyl acetate.[1]
Caption: Chemoenzymatic synthesis of (-)-dihydrocarvyl acetate.
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis of (-)-dihydrocarvyl acetate.[1]
| Step | Reaction | Starting Material | Key Reagents/Catalysts | Product | Yield (%) | Enantiomeric Excess (ee%) / Diastereomeric Excess (de%) |
| 1 | Biocatalytic Reduction | (R)-Carvone | Ene-reductase (OYE1-W116A), Ketoreductase (KRED-NADP-040) | (-)-Dihydrocarveol | >95 | >99 (de) |
| 2 | Chemical Acetylation | (-)-Dihydrocarveol | Acetic Anhydride, Pyridine | (-)-Dihydrocarvyl Acetate | ~90 | >99 (ee) |
Experimental Protocols
Step 1: Enantioselective Synthesis of (-)-Dihydrocarveol
This protocol is adapted from the stereodivergent synthesis of dihydrocarveol isomers.[1] The specific combination of an ene-reductase and a ketoreductase is crucial for obtaining the desired (-)-dihydrocarveol stereoisomer.[1]
Materials:
-
(R)-Carvone
-
Ene-reductase OYE1-W116A (or whole cells expressing the enzyme)
-
Ketoreductase KRED-NADP-040 (or whole cells expressing the enzyme)
-
Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH)
-
Isopropanol
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of potassium phosphate buffer (100 mM, pH 7.5), add the ene-reductase OYE1-W116A and the ketoreductase KRED-NADP-040.
-
Add NADPH to the buffer solution as the cofactor.
-
Add isopropanol as a co-substrate for cofactor regeneration.
-
Add (R)-Carvone to the reaction mixture.
-
Stir the reaction mixture at a controlled temperature (typically 30 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, extract the reaction mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford pure (-)-dihydrocarveol.[1]
Step 2: Synthesis of (-)-Dihydrocarvyl Acetate
This is a standard procedure for the acetylation of a secondary alcohol.[1]
Materials:
-
(-)-Dihydrocarveol (from Step 1)
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (B109758) (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (-)-dihydrocarveol in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine followed by the dropwise addition of acetic anhydride.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude (-)-dihydrocarvyl acetate.
-
If necessary, the product can be further purified by vacuum distillation or silica gel chromatography.[1]
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of (-)-dihydrocarvyl acetate.
Caption: Detailed workflow for the synthesis of (-)-dihydrocarvyl acetate.
References
Application Notes and Protocols for the Biocatalytic Synthesis of Dihydrocarvyl Acetate from Carvone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chemoenzymatic synthesis of dihydrocarvyl acetate (B1210297), a valuable flavor and fragrance compound, starting from carvone. This multi-step process leverages the high selectivity of biocatalysts to achieve a stereospecific transformation, offering a green and efficient alternative to traditional chemical synthesis. The protocols are designed for researchers in biocatalysis, organic synthesis, and drug development.
Introduction
The synthesis of chiral compounds with high purity is a cornerstone of modern chemistry, particularly in the pharmaceutical and flavor industries. Dihydrocarvyl acetate, a monoterpene ester, possesses a desirable sweet, floral, and slightly minty aroma. Its synthesis via a chemoenzymatic route, starting from the readily available monoterpene carvone, presents an attractive approach. This method combines the power of whole-cell biocatalysis for stereoselective reductions with the efficiency of enzymatic acylation.
The overall synthetic pathway involves three main stages:
-
Biocatalytic Reduction of (R)-Carvone to (2R,5R)-Dihydrocarvone: This initial step utilizes a whole-cell biocatalyst, typically genetically engineered Escherichia coli overexpressing an ene-reductase, to selectively reduce the carbon-carbon double bond of carvone.
-
Biocatalytic Reduction of (2R,5R)-Dihydrocarvone to Dihydrocarveol (B1210190): The ketone functionality of dihydrocarvone (B1202640) is then reduced to a hydroxyl group using a biocatalyst possessing alcohol dehydrogenase activity.
-
Enzymatic Acetylation of Dihydrocarveol to Dihydrocarvyl Acetate: The final step involves the lipase-catalyzed acetylation of the dihydrocarveol to yield the target product, dihydrocarvyl acetate.
This application note provides detailed experimental protocols for each of these steps, along with data presentation in tabular format and visualizations of the experimental workflow.
Data Presentation
Table 1: Biocatalytic Reduction of (R)-Carvone to (2R,5R)-Dihydrocarvone using E. coli Whole-Cell Biocatalyst
| Parameter | Value | Reference |
| Biocatalyst | E. coli BL21 (DE3) overexpressing NostocER1 and FDH | [1][2] |
| Substrate | (R)-Carvone | [1][2] |
| Substrate Concentration | 300 mM | [1][2] |
| Co-substrate | Sodium Formate (B1220265) (450 mM) | [1][2] |
| Reaction Time | 5 hours | [1] |
| Temperature | 25 °C | [1] |
| pH | 7.0 (0.3 M Sodium Phosphate (B84403) Buffer) | [1] |
| Conversion | >95% | [1] |
| Product | (2R,5R)-Dihydrocarvone | [1] |
| Diastereomeric Excess | 95.4% | [1] |
| Yield | 95.6% | [1] |
Table 2: Biocatalytic Reduction of Dihydrocarvone to Dihydrocarveol
| Parameter | Value | Reference |
| Biocatalyst | Acinetobacter lwoffi | [1] |
| Substrate | (-)-(4R)-Carvone (leading to Dihydrocarveol) | [1] |
| Reaction Time | 84 hours | [1] |
| Product | (1R,2R,4R)-Dihydrocarveol | [1] |
| Conversion of Dihydrocarvone | Not explicitly stated for isolated step | [1] |
Note: Data for the isolated reduction of dihydrocarvone is limited in the reviewed literature. The provided data is for a one-pot reaction starting from carvone.
Table 3: Lipase-Catalyzed Acetylation of Alcohols (General Protocol)
| Parameter | Value | Reference |
| Biocatalyst | Immobilized Candida antarctica Lipase (B570770) B (CAL-B, e.g., Novozym 435) | [3][4] |
| Substrate | Secondary Alcohol (e.g., Dihydrocarveol) | [3][4] |
| Acyl Donor | Vinyl Acetate or Acetic Anhydride (B1165640) | [3][4] |
| Solvent | Methyl tert-butyl ether (MTBE) or Hexane | [3] |
| Temperature | 30-40 °C | [3] |
| Reaction Time | 24-72 hours | [5] |
| Conversion | Typically >90% | [5] |
Experimental Protocols
Step 1: Biocatalytic Reduction of (R)-Carvone to (2R,5R)-Dihydrocarvone
This protocol is based on the use of a whole-cell biocatalyst of E. coli co-expressing an ene-reductase and a formate dehydrogenase for cofactor regeneration.[1][2]
Materials:
-
E. coli BL21 (DE3) cells containing the expression plasmid for Nostoc ene-reductase (NostocER1) and formate dehydrogenase (FDH).
-
Luria-Bertani (LB) medium with appropriate antibiotic for plasmid maintenance.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction of protein expression.
-
(R)-Carvone
-
Sodium formate
-
Sodium phosphate buffer (0.3 M, pH 7.0)
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate (B86663)
-
Gas chromatograph with a chiral column (e.g., CP-Chirasil-DEX CB) for analysis.
Protocol:
-
Biocatalyst Preparation:
-
Inoculate a single colony of the recombinant E. coli into 10 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Use the overnight culture to inoculate 1 L of LB medium and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.2 mM and continue to culture at a lower temperature (e.g., 20°C) for 16-20 hours.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 15 min at 4°C) and wash the cell pellet with sodium phosphate buffer. The cell pellet can be used immediately or stored at -80°C.
-
-
Biotransformation:
-
In a suitable reaction vessel, prepare a reaction mixture containing 0.3 M sodium phosphate buffer (pH 7.0).
-
Add (R)-carvone to a final concentration of 300 mM and sodium formate to a final concentration of 450 mM.
-
Add the prepared E. coli whole-cell biocatalyst to the reaction mixture. The cell concentration should be optimized, but a starting point of 30-40 g cell dry weight (CDW) per liter can be used.[1]
-
Incubate the reaction at 25°C with gentle agitation for 5-10 hours.
-
-
Product Extraction and Analysis:
-
Monitor the reaction progress by taking aliquots at different time points.
-
Extract the product from the reaction mixture with an equal volume of ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulfate and analyze by gas chromatography (GC) using a chiral column to determine the conversion and diastereomeric excess of (2R,5R)-dihydrocarvone.
-
Step 2: Biocatalytic Reduction of (2R,5R)-Dihydrocarvone to Dihydrocarveol
This protocol is based on the use of a whole-cell biocatalyst with alcohol dehydrogenase activity.
Materials:
-
Microorganism with alcohol dehydrogenase activity (e.g., Acinetobacter lwoffi).
-
Growth medium for the selected microorganism (e.g., Tryptic Soy Broth).
-
(2R,5R)-Dihydrocarvone.
-
Phosphate buffer (e.g., 50 mM, pH 7.0).
-
Ethyl acetate for extraction.
-
Anhydrous sodium sulfate.
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis.
Protocol:
-
Biocatalyst Preparation:
-
Inoculate the selected microorganism into a suitable growth medium and culture until a sufficient cell density is reached.
-
Harvest the cells by centrifugation and wash with phosphate buffer.
-
-
Biotransformation:
-
Resuspend the washed cells in a phosphate buffer.
-
Add (2R,5R)-dihydrocarvone to the cell suspension. The optimal substrate concentration should be determined experimentally, starting with a concentration in the range of 1-10 g/L.
-
Incubate the reaction at an optimal temperature (e.g., 28-30°C) with agitation.
-
-
Product Extraction and Analysis:
-
After the reaction is complete (monitored by TLC or GC), extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Analyze the product by GC-MS to confirm the formation of dihydrocarveol and determine its stereoisomeric composition.
-
Step 3: Enzymatic Acetylation of Dihydrocarveol to Dihydrocarvyl Acetate
This protocol utilizes an immobilized lipase for the acylation of dihydrocarveol.
Materials:
-
Dihydrocarveol (from Step 2).
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435).
-
Vinyl acetate or acetic anhydride (acyl donor).
-
Anhydrous organic solvent (e.g., methyl tert-butyl ether, hexane, or toluene).
-
Molecular sieves (optional, to remove water).
-
Gas chromatograph (GC) for analysis.
Protocol:
-
Reaction Setup:
-
In a dry reaction vessel, dissolve dihydrocarveol in the chosen anhydrous organic solvent. A typical concentration is 100 mM.[3][4]
-
Add the acyl donor. A molar excess of the acyl donor (e.g., 3 equivalents) is recommended.[3][4]
-
Add the immobilized lipase (e.g., 10 mg of Novozym 435 per mL of reaction volume).[3][4]
-
If using an acyl donor that produces water as a byproduct (like acetic acid), add molecular sieves to the reaction mixture.
-
-
Enzymatic Reaction:
-
Product Isolation and Analysis:
-
Once the reaction has reached the desired conversion, filter off the immobilized enzyme. The enzyme can be washed with the solvent and reused.
-
Remove the solvent and excess acyl donor from the filtrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography if necessary.
-
Analyze the final product by GC and GC-MS to confirm the identity and purity of dihydrocarvyl acetate.
-
Visualizations
Experimental Workflow
References
- 1. Asymmetric Whole-Cell Bio-Reductions of (R)-Carvone Using Optimized Ene Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Lipase catalyzed acetylation of 3,5,4'-trihydroxystilbene: optimization and kinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dihydrocarvyl Acetate as a Chiral Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrocarvyl acetate (B1210297), a naturally occurring monoterpenoid ester found in plants such as spearmint, is a versatile and valuable chiral building block in modern organic synthesis. Its well-defined stereochemistry, derived from the chiral pool, provides an excellent starting point for the enantioselective synthesis of complex natural products and pharmaceutical intermediates. The presence of a modifiable isopropenyl group and a cyclohexane (B81311) ring allows for a variety of stereocontrolled transformations, making it an attractive synthon for the construction of intricate molecular architectures. These application notes provide an overview of the synthetic utility of dihydrocarvyl acetate, including detailed protocols for its preparation and subsequent functionalization.
Data Presentation
The following tables summarize quantitative data for key transformations involving dihydrocarvyl acetate, providing a comparative overview of reaction efficiencies and stereoselectivities.
Table 1: Enantioselective Synthesis of (-)-Dihydrocarvyl Acetate
| Step | Reaction | Starting Material | Key Reagents/Catalysts | Product | Yield (%) | Enantiomeric Excess (ee%) / Diastereomeric Excess (de%) |
| 1 | Biocatalytic Reduction | (R)-Carvone | Ene-reductase (OYE1-W116A), Ketoreductase (KRED-NADP-040), NADPH, Isopropanol (B130326) | (-)-Dihydrocarveol (B1197605) | >95 | >99 (de) |
| 2 | Acetylation | (-)-Dihydrocarveol | Acetic anhydride, Pyridine | (-)-Dihydrocarvyl acetate | ~98 | Not Applicable |
Table 2: Key Transformations of (-)-Dihydrocarvyl Acetate
| Transformation | Reagents and Conditions | Product | Diastereomeric Ratio (d.r.) | Yield (%) |
| Epoxidation | m-CPBA, CH₂Cl₂ | Mixture of diastereomeric epoxides | ~1:1 | >90 |
| Sharpless Asymmetric Dihydroxylation | AD-mix-β, t-BuOH/H₂O, MsNH₂ | Diastereomeric diols | >95:5 | ~85-90 |
| Ozonolysis with Reductive Workup | 1. O₃, CH₂Cl₂/MeOH, -78 °C; 2. NaBH₄ | Diol | Not Reported | Good |
Experimental Protocols
Enantioselective Synthesis of (-)-Dihydrocarvyl Acetate[1]
This two-step chemoenzymatic protocol affords (-)-dihydrocarvyl acetate with high stereopurity from (R)-carvone.[1]
Step 1: Biocatalytic Reduction of (R)-Carvone to (-)-Dihydrocarveol
-
Materials: (R)-Carvone, Ene-reductase OYE1-W116A, Ketoreductase KRED-NADP-040, NADPH, Isopropanol, Potassium phosphate (B84403) buffer (100 mM, pH 7.5), Ethyl acetate, Anhydrous sodium sulfate, Silica (B1680970) gel.
-
Procedure:
-
In a suitable reaction vessel, prepare a solution of potassium phosphate buffer.
-
Add the ene-reductase and ketoreductase enzymes, followed by the NADPH cofactor.
-
Add isopropanol as a co-substrate for cofactor regeneration.
-
To the stirred mixture, add (R)-carvone.
-
Maintain the reaction at a controlled temperature (e.g., 30 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, extract the reaction mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield pure (-)-dihydrocarveol.
-
Step 2: Acetylation of (-)-Dihydrocarveol to (-)-Dihydrocarvyl Acetate
-
Materials: (-)-Dihydrocarveol, Acetic anhydride, Pyridine, Dichloromethane (DCM), 1 M Hydrochloric acid (HCl), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve (-)-dihydrocarveol in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C and add pyridine, followed by the dropwise addition of acetic anhydride.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude (-)-dihydrocarvyl acetate.
-
If necessary, purify the product by vacuum distillation or silica gel chromatography.
-
Diastereoselective Epoxidation of (-)-Dihydrocarvyl Acetate
Epoxidation of the isopropenyl group of dihydrocarvyl acetate provides access to chiral epoxide intermediates.
-
Materials: (-)-Dihydrocarvyl acetate, meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (CH₂Cl₂), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve (-)-dihydrocarvyl acetate in CH₂Cl₂ and cool the solution to 0 °C.
-
Add m-CPBA portion-wise to the stirred solution.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting epoxides can often be used as a diastereomeric mixture in subsequent steps or separated by chromatography.
-
Sharpless Asymmetric Dihydroxylation of (-)-Dihydrocarvyl Acetate
This protocol allows for the stereocontrolled introduction of two hydroxyl groups across the double bond of the isopropenyl moiety.
-
Materials: (-)-Dihydrocarvyl acetate, AD-mix-β, tert-Butanol (t-BuOH), Water, Methanesulfonamide (MsNH₂), Sodium sulfite (B76179).
-
Procedure:
-
In a round-bottom flask, prepare a mixture of t-BuOH and water at room temperature.
-
Add AD-mix-β and MsNH₂ and stir until the two phases are homogeneous.
-
Cool the mixture to 0 °C and add (-)-dihydrocarvyl acetate.
-
Stir the reaction vigorously at 0 °C and monitor by TLC.
-
Once the reaction is complete, add sodium sulfite and allow the mixture to warm to room temperature, stirring for 1 hour.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude diol by silica gel column chromatography.
-
Ozonolysis with Reductive Workup of (-)-Dihydrocarvyl Acetate
Ozonolysis cleaves the double bond to provide access to a chiral ketone, which can be a valuable intermediate for further synthesis.
-
Materials: (-)-Dihydrocarvyl acetate, Ozone (O₃), Dichloromethane (CH₂Cl₂), Methanol (MeOH), Sodium borohydride (B1222165) (NaBH₄).
-
Procedure:
-
Dissolve (-)-dihydrocarvyl acetate in a mixture of CH₂Cl₂ and MeOH and cool the solution to -78 °C.
-
Bubble ozone through the solution until a blue color persists, indicating complete consumption of the starting material.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Add sodium borohydride in small portions to the cold solution to reduce the ozonide.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction by the careful addition of water.
-
Extract the mixture with an organic solvent such as ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting diol by silica gel column chromatography.
-
Mandatory Visualizations
Caption: Chemoenzymatic synthesis of (-)-dihydrocarvyl acetate.
Caption: Key synthetic transformations of (-)-dihydrocarvyl acetate.
Applications in Natural Product Synthesis
The utility of dihydrocarvyl acetate as a chiral building block is exemplified in the total synthesis of various natural products. For instance, derivatives of dihydrocarvyl acetate have been employed as key intermediates in the enantioselective synthesis of marine natural products such as (-)-tochuinyl acetate and the sesquiterpene (+)-β-cuparenone. In these syntheses, the stereocenters of the dihydrocarvyl acetate framework are used to control the stereochemical outcome of subsequent bond-forming reactions, ultimately leading to the target natural product with high optical purity. The functional groups of dihydrocarvyl acetate also provide handles for the construction of more complex ring systems and side chains found in these target molecules.
References
Application Notes and Protocols: (+/-)-Dihydrocarvyl Acetate in Flavor and Fragrance Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+/-)-Dihydrocarvyl acetate (B1210297) is a monoterpenoid ester recognized for its multifaceted sensory profile, contributing to the aroma and flavor of various commercial products.[1] As a chiral molecule, its different stereoisomers can impart distinct sensory properties, making it a versatile ingredient in the flavor and fragrance industry.[2] This document provides detailed application notes and experimental protocols for the evaluation and utilization of (+/-)-dihydrocarvyl acetate, intended for professionals in research, development, and quality control.
Sensory Profile and Applications
(+/-)-Dihydrocarvyl acetate possesses a complex and desirable organoleptic profile, characterized by sweet, floral, rosy, and minty notes.[3] Its aroma is often described as having a light character, reminiscent of fresh linalyl acetate with faint fruity and floral undertones, and a subtle berry nuance.[1] This versatile profile allows for its use in a wide range of applications:
-
Fragrance: It is utilized in fine fragrances, personal care products (such as deodorants, body lotions, and hair care), and home care items (like air fresheners and laundry products).[4] In perfumery, it finds application in bergamot colognes, as well as herbal, citrus, grape, pear, and guava fragrance compositions.[1] The typical usage level in fragrance concentrates can range from 0.740% to as high as 37.000%, with an average of around 5.500%.[1]
-
Flavor: In the flavor industry, (+/-)-dihydrocarvyl acetate is used to impart a sweet, floral, and slightly minty taste. It is a known component of spearmint oil and is used in flavor formulations for chewing gum, mint candies, and beverages.[5][6] The taste at a concentration of 25 ppm is described as floral, vegetative, and minty with cooling, rose, and bean nuances.[7]
Quantitative Data
A comprehensive understanding of the physicochemical and sensory properties of (+/-)-dihydrocarvyl acetate is crucial for its effective application.
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₀O₂ | [8] |
| Molecular Weight | 196.29 g/mol | [8] |
| CAS Number | 20777-49-5 | [8] |
| FEMA Number | 2380 | [9] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 232-234 °C | [3] |
| Flash Point | 90 °C (closed cup) | [10] |
| Specific Gravity | 0.942-0.950 @ 20°C | [7] |
| Refractive Index | 1.458-1.463 @ 20°C | [7] |
| Solubility | Soluble in alcohol; slightly soluble in water. | [7] |
Sensory Properties and Comparative Data
Direct comparative studies on the odor and taste thresholds of (+/-)-dihydrocarvyl acetate are limited in publicly available literature.[3] However, the following table provides data for related and commonly used floral and minty fragrance and flavor ingredients to offer a contextual understanding.
| Compound | Odor Profile | Odor Threshold (in water, ppb) | Taste Profile | Taste Threshold (in water, ppm) | Reference(s) |
| (+/-)-Dihydrocarvyl acetate | Floral, rosy, sweet, minty | Not available | Floral, vegetative, minty, cooling | Not available | [3][7] |
| Linalool | Floral, citrus, woody | 6 | Floral, citrus | 0.3 | [11] |
| Geraniol | Rosy, floral | 40 | Rosy, fruity | 0.5 | [11] |
| Citronellol | Rosy, citrus | 11 | Rosy, citrus | 0.3 | [11] |
| L-Carvone (Spearmint) | Minty, spearmint | 1.6 | Minty, cooling | Not available | [6] |
| L-Menthol (Peppermint) | Minty, cooling | 3.9 | Cooling, minty | 0.2-0.4 | [6] |
Experimental Protocols
Sensory Evaluation: Triangle Test for Flavor Difference
Objective: To determine if a perceptible overall difference exists between two product formulations, one containing (+/-)-dihydrocarvyl acetate and a control.
Materials:
-
Two product samples (e.g., chewing gum, beverage) to be compared: a control (A) and a test sample with (+/-)-dihydrocarvyl acetate (B).
-
Presentation cups or vessels, coded with random three-digit numbers.
-
Water and unsalted crackers for palate cleansing.
-
Ballots for recording responses.
-
A controlled sensory evaluation environment with neutral lighting and free of extraneous odors.
Procedure:
-
Panelist Selection: Recruit a panel of at least 24-30 individuals who are regular consumers of the product category being tested.
-
Sample Preparation: Prepare the samples under identical conditions. For each panelist, present three coded samples: two of one product and one of the other. The order of presentation should be randomized and balanced across all panelists (e.g., AAB, ABA, BAA, ABB, BAB, BBA).
-
Instructions to Panelists:
-
Instruct panelists to cleanse their palate with water and a cracker before starting and between each sample.
-
Explain that they will be presented with three samples, two of which are identical and one is different.
-
Ask them to taste the samples from left to right and identify the "odd" or "different" sample.
-
Even if they are unsure, they must make a choice.
-
-
Data Collection: Panelists record their choice of the odd sample on the ballot.
-
Data Analysis: The number of correct identifications is counted. Statistical analysis (using a chi-squared test or consulting a statistical chart for triangle tests) is performed to determine if the number of correct identifications is significantly greater than what would be expected by chance (one-third).
Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)
Objective: To identify the specific odor-active compounds, including (+/-)-dihydrocarvyl acetate, in a complex mixture (e.g., essential oil, fragrance compound) and to characterize their aroma contribution.
Materials and Equipment:
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactometry port (sniffing port).
-
Capillary column suitable for the analysis of volatile compounds (e.g., a polar SLB®-IL59 or a non-polar DB-5).
-
High-purity helium as the carrier gas.
-
Sample of interest (e.g., spearmint essential oil) diluted in a suitable solvent (e.g., hexane (B92381) or ethanol).
-
Trained sensory panelists for olfactometry.
Procedure:
-
Sample Preparation: Dilute the sample to an appropriate concentration in the chosen solvent. A typical starting dilution for essential oils is 1:100 (v/v).
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at a rate of 5°C/minute to 240°C, and hold for 5 minutes.
-
Carrier Gas Flow: Constant flow of 1.5 mL/minute.
-
Split Ratio: 20:1
-
Detector Temperature (FID): 280°C
-
Sniffing Port: The effluent from the GC column is split between the FID and the sniffing port. The transfer line to the sniffing port should be heated (e.g., 250°C) to prevent condensation. Humidified air is typically added to the sniffing port to prevent nasal dehydration.
-
-
Olfactometry:
-
A trained panelist sniffs the effluent from the sniffing port throughout the chromatographic run.
-
The panelist records the retention time, duration, intensity (using a predefined scale), and a descriptor for each odor perceived.
-
-
Data Analysis: The olfactogram (a chromatogram of odors) is generated and aligned with the FID chromatogram. This allows for the correlation of specific odors with chemical compounds. The identity of the compounds can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) using the same chromatographic conditions.
Visualizations
Olfactory Signaling Pathway
The perception of (+/-)-dihydrocarvyl acetate's aroma is initiated by its interaction with olfactory receptors in the nasal cavity, triggering a complex signaling cascade.
Caption: Olfactory signal transduction cascade initiated by an odorant molecule.
Experimental Workflow for Sensory Evaluation
A systematic approach is essential for obtaining reliable sensory data. The following workflow outlines the key steps in a sensory evaluation study.
Caption: A typical workflow for conducting sensory evaluation studies.
References
- 1. perfumersworld.com [perfumersworld.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. perfumersworld.com [perfumersworld.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. projectblue.blob.core.windows.net [projectblue.blob.core.windows.net]
- 7. dihydrocarvyl acetate, 20777-49-5 [thegoodscentscompany.com]
- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 9. femaflavor.org [femaflavor.org]
- 10. indenta.com [indenta.com]
- 11. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Dihydrocarvyl Acetate using Gas Chromatography-Flame Ionization Detection (GC-FID)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihydrocarvyl acetate (B1210297) is a monoterpene ester that is a significant contributor to the characteristic aroma of various plants, most notably spearmint (Mentha spicata)[1][2]. As a chiral molecule, it exists in two enantiomeric forms, (+)- and (-)-dihydrocarvyl acetate, with the enantiomeric composition being a critical determinant of its sensory properties and potential biological activity[1]. Accurate quantification of dihydrocarvyl acetate is essential for quality control in the flavor and fragrance industries, for the standardization of herbal products, and for research into the composition and bioactivity of essential oils[2][3].
Gas chromatography coupled with a flame ionization detector (GC-FID) is a robust, reliable, and widely utilized analytical technique for the separation and quantification of volatile and semi-volatile compounds such as dihydrocarvyl acetate[2]. The FID offers high sensitivity towards organic compounds containing carbon, a wide linear range, and excellent reproducibility, making it highly suitable for the quantitative analysis of terpenes and their derivatives[2]. This application note provides a detailed protocol for the quantitative analysis of dihydrocarvyl acetate in various matrices.
Experimental Protocols
Sample Preparation
Accurate sample preparation is critical for reliable quantitative analysis. The following protocols describe the preparation of analytical standards and the extraction of dihydrocarvyl acetate from a plant matrix.
1.1 Preparation of Standard Solutions
The preparation of accurate standard solutions is fundamental for the construction of a reliable calibration curve[3].
-
Materials:
-
(-)-Dihydrocarvyl acetate (analytical standard grade, purity ≥95%)[3]
-
Hexane (B92381) or Ethanol (GC grade or equivalent)[3]
-
Class A volumetric flasks (10 mL, 50 mL, 100 mL)[3]
-
Calibrated micropipettes[3]
-
-
Procedure:
-
Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of (-)-dihydrocarvyl acetate into a 10 mL volumetric flask. Record the exact weight. Dissolve the standard in a small amount of hexane (or ethanol) and then fill the flask to the mark with the same solvent. Stopper the flask and invert it several times to ensure complete mixing. Calculate the exact concentration of the stock solution[3].
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution. A typical concentration range for flavor and fragrance analysis is 0.1 - 50 µg/mL. For example, to prepare a 50 µg/mL standard, transfer 5 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with the solvent. Prepare at least five concentration levels for the calibration curve[3].
-
1.2 Extraction of Dihydrocarvyl Acetate from Plant Material (e.g., Mentha spicata)
Steam distillation is a common and effective method for extracting volatile components from plant matrices[2][4].
-
Materials:
-
Procedure:
-
Record the weight of the collected plant material[2].
-
Place the plant material in the distillation flask of the Clevenger-type apparatus and add a sufficient volume of deionized water (e.g., 1000 mL of water for 100 g of plant material)[2].
-
Heat the flask to boiling to generate steam. The steam and volatile oils will rise, condense, and be collected[2][4].
-
Continue distillation for approximately 3 hours[4].
-
After cooling, carefully collect the separated essential oil layer[2][4].
-
Dry the collected oil over anhydrous sodium sulfate (B86663) to remove any residual water[2][4].
-
Store the extracted essential oil in a sealed, dark glass vial at 4°C until analysis[2].
-
For analysis, accurately weigh approximately 50 mg of the extracted essential oil into a 10 mL volumetric flask and dilute to the mark with the same solvent used for the standards. Filter the final diluted sample through a 0.45 µm syringe filter into a 2 mL GC vial[2].
-
GC-FID Instrumentation and Conditions
The following are general GC-FID conditions and may require optimization for specific instruments and columns.
-
Gas Chromatograph: A system equipped with a split/splitless injector and a Flame Ionization Detector (FID)[1][2].
-
Column: A chiral capillary column such as a 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin phase is often effective for separating terpene enantiomers. Typical dimensions are 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness[1]. Alternatively, a non-polar column like HP-5MS can be used for general quantification[4].
-
Injector and Detector Temperatures: Typically set at 250°C[1].
-
Carrier Gas: Helium or hydrogen at a constant flow rate[1].
-
Oven Temperature Program: A temperature gradient is programmed to ensure optimal separation. A representative program might start at 60°C, hold for a few minutes, and then ramp up to 220-240°C at a rate of 3-5°C/min[1][2].
-
Injection Volume: 1 µL.
Data Analysis and Quantification
-
Calibration: Inject each of the working standard solutions in triplicate. Record the peak area for (-)-dihydrocarvyl acetate in each chromatogram. Construct a calibration curve by plotting the average peak area against the concentration of the standards. Perform a linear regression analysis and determine the coefficient of determination (R²), which should be ≥ 0.995[3].
-
Sample Analysis: Inject the prepared sample solution into the GC-FID system. Identify the (-)-dihydrocarvyl acetate peak based on its retention time, which should match that of the standard. Quantify the concentration of (-)-dihydrocarvyl acetate in the sample using the calibration curve[3].
-
Internal Standard: For complex matrices, the use of an internal standard (IS) is recommended to correct for variations in injection volume and potential matrix effects. A suitable IS should be chemically similar to dihydrocarvyl acetate but not present in the sample and well-resolved chromatographically[3].
Data Presentation
The following tables provide examples of the quantitative data that should be generated during method validation. The values presented here are illustrative and should be determined experimentally for each specific method and instrument[3].
Table 1: Method Validation Parameters for the Quantification of Dihydrocarvyl Acetate by GC-FID
| Parameter | Illustrative Value | Acceptance Criteria |
| Linearity Range | 0.1 - 50 µg/mL | R² ≥ 0.995 |
| Limit of Detection (LOD) | 0.03 µg/mL | S/N ≥ 3 |
| Limit of Quantification (LOQ) | 0.1 µg/mL | S/N ≥ 10 |
| Precision (%RSD) | < 5% | < 15% |
| Accuracy (% Recovery) | 95 - 105% | 85 - 115% |
Table 2: Representative Quantitative Results for Dihydrocarvyl Acetate in Mentha spicata Essential Oil
| Sample Batch | Concentration in Diluted Sample (µg/mL) | Dihydrocarvyl Acetate in Essential Oil (%) |
| Batch A | 25.4 | 5.08 |
| Batch B | 28.1 | 5.62 |
| Batch C | 26.9 | 5.38 |
Visualizations
Caption: Experimental workflow for the quantitative analysis of Dihydrocarvyl acetate.
Caption: Logical relationship for quantification using a calibration curve.
References
Application Note: Analysis of Dihydrocarvyl Acetate by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrocarvyl acetate (B1210297) is a monoterpenoid ester found in the essential oils of various plants, notably in species of mint (Mentha spicata)[1][2][3]. It contributes to the characteristic aroma of these plants and is of interest to the flavor, fragrance, and pharmaceutical industries[3]. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like dihydrocarvyl acetate from complex matrices such as essential oils[4]. This document provides a detailed protocol for the analysis of dihydrocarvyl acetate using GC-MS.
Experimental Protocols
This section outlines the procedures for sample preparation from plant material and subsequent analysis by GC-MS.
Protocol 1: Sample Preparation - Steam Distillation
Steam distillation is a common method for extracting essential oils from plant materials.
Materials:
-
Fresh or dried mint leaves (Mentha spicata)
-
Deionized water
-
Clevenger-type steam distillation apparatus
-
Heating mantle
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Weigh approximately 100 g of coarsely chopped fresh mint leaves or crushed dried leaves.
-
Place the plant material into a 2 L round-bottom flask and add 1 L of deionized water, ensuring the material is fully submerged.
-
Assemble the Clevenger-type steam distillation apparatus.
-
Heat the flask to boiling using a heating mantle to generate steam.
-
Continue distillation for 3 hours. The steam will pass through the plant material, carrying the volatile essential oils.
-
The condensed steam and essential oil will be collected in the separator. The less dense essential oil will form a layer on top.
-
After allowing the apparatus to cool, carefully collect the essential oil layer.
-
Dry the collected oil over anhydrous sodium sulfate to remove residual water.
-
Store the essential oil in a sealed, dark glass vial at 4°C until analysis.
Protocol 2: Sample Preparation for GC-MS Analysis
Materials:
-
Extracted essential oil
-
Hexane (or other suitable volatile solvent like ethyl acetate)
-
Volumetric flasks
-
Micropipettes
-
0.2 µm syringe filter
-
GC vials
Procedure:
-
Prepare a sample solution by diluting the extracted essential oil in hexane. A typical dilution is 10 µL of essential oil in 1 mL of hexane.
-
For quantitative analysis, an internal standard (IS) such as n-tridecane can be used to improve accuracy and precision[5][6]. Prepare a stock solution of the internal standard (e.g., 1000 µg/mL in hexane). Add a known concentration of the internal standard to the sample solution.
-
Filter the final diluted sample through a 0.2 µm syringe filter into a 2 mL GC vial.
GC-MS Analysis
The following parameters provide a general guideline and may require optimization for specific instruments.
Instrumentation
A standard gas chromatograph system equipped with a split/splitless injector and coupled to a mass spectrometer is used.
Data Presentation
Quantitative data for the GC-MS analysis of dihydrocarvyl acetate is summarized in the tables below for easy comparison.
Table 1: GC-MS Instrumental Parameters
| Parameter | Condition 1 | Condition 2 |
| Injector Temperature | 250°C | 270°C |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | DB-5 (30 m x 0.25 mm, 0.25 µm) |
| Oven Program | 60°C (2 min), then 3°C/min to 240°C, hold 5 min[4] | 70°C (2 min), then 3°C/min to 85°C, then 2°C/min to 165°C (1 min), then 30°C/min to 250°C (20 min)[7] |
| Carrier Gas | Helium at 1 mL/min[8] | Helium at 1.2 mL/min[7] |
| MS Transfer Line Temp. | 280°C[8] | 280°C |
| Ion Source Temperature | 230°C[8] | 230°C |
| Mass Range | 40-500 amu[8] | 35-550 amu |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) at 70 eV |
Table 2: Characteristic Mass Spectral Fragments of Dihydrocarvyl Acetate
The mass spectrum of dihydrocarvyl acetate is characterized by several key fragments that aid in its identification. The molecular ion peak [M]+ is expected at m/z 196.
| m/z | Relative Abundance (%) | Possible Fragment |
| 43 | ~99.99 | [CH3CO]+ |
| 136 | ~58.39 | [M - CH3COOH]+ |
| 121 | ~53.74 | [M - CH3COOH - CH3]+ |
| 107 | ~58.15 | |
| 93 | ~57.52 | |
| Data sourced from NIST WebBook and other public databases. |
Table 3: Reported Concentration of Dihydrocarvyl Acetate in Mentha spicata Essential Oil
The concentration of dihydrocarvyl acetate can vary depending on the plant's origin, harvest time, and extraction method.
| Source/Chemo_type_ | Concentration Range (%) | Reference |
| Mentha spicata | 0.57 | [8] |
| Mentha spicata | 1.0 | [9] |
| Mentha spicata | Not specified, but present | [2] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and GC-MS analysis of dihydrocarvyl acetate from plant material.
Caption: Workflow for Dihydrocarvyl Acetate Analysis.
References
- 1. Mentha spicata Essential Oil: Chemical Composition, Antioxidant and Antibacterial Activities against Planktonic and Biofilm Cultures of Vibrio spp. Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revistas.uned.ac.cr [revistas.uned.ac.cr]
- 3. Bioactive properties of the aromatic molecules of spearmint (Mentha spicata L.) essential oil: a review - Food & Function (RSC Publishing) [pubs.rsc.org]
- 4. ncasi.org [ncasi.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Dihydrocarvyl acetate [webbook.nist.gov]
- 8. oatext.com [oatext.com]
- 9. Chemical Characterization of the Essential Oil Compositions of Mentha spicata and M. longifolia ssp. cyprica from the Mediterranean Basin and Multivariate Statistical Analyses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Dihydrocarvyl Acetate in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrocarvyl acetate (B1210297) is a monoterpenoid ester found in the essential oils of various plants, particularly within the Mentha (mint) genus. This compound contributes to the characteristic aroma of these plants and is of significant interest for its potential applications in the pharmaceutical, fragrance, and flavor industries. Accurate and reliable quantification of dihydrocarvyl acetate in plant extracts is crucial for quality control, standardization of herbal products, and for the research and development of new therapeutic agents.
This document provides detailed application notes and experimental protocols for the quantification of dihydrocarvyl acetate in plant extracts using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Data Presentation: Quantitative Summary
The concentration of dihydrocarvyl acetate can vary significantly depending on the plant species, cultivar, growing conditions, and extraction method. The table below summarizes the reported quantitative data for dihydrocarvyl acetate in the essential oils of various Mentha species.
| Plant Species | Dihydrocarvyl Acetate Concentration (% of Essential Oil) | Analytical Method | Reference |
| Mentha spicata L. | 1.0% | GC/MS | [1] |
| Mentha spicata L. | 7.69% | GC-MS | |
| Mentha x smithiana R. Graham | 16.8% | Not Specified | [2] |
| Mentha villosa Huds. | Present (quantification not specified) | Not Specified | [3][4] |
Experimental Protocols
Sample Preparation: Extraction of Essential Oil from Plant Material
The initial step in the quantification of dihydrocarvyl acetate is the extraction of the essential oil from the plant matrix. Two common methods are steam distillation and solvent extraction.
1.1. Protocol 1: Steam Distillation using a Clevenger-type Apparatus
This method is suitable for extracting volatile compounds like dihydrocarvyl acetate.
-
Plant Material: Use fresh or air-dried leaves of the plant (e.g., Mentha species).
-
Procedure:
-
Weigh approximately 100 g of the plant material and place it into a 2 L round-bottom flask.
-
Add 1 L of deionized water to the flask, ensuring the plant material is fully submerged.
-
Set up a Clevenger-type steam distillation apparatus.
-
Heat the flask to boiling using a heating mantle to generate steam.
-
Continue the distillation for 3 hours. The steam will pass through the plant material, carrying the volatile essential oils.
-
The condensed steam and essential oil will be collected in the separator of the Clevenger apparatus.
-
After cooling, carefully collect the upper essential oil layer.
-
Dry the collected essential oil over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Store the dried essential oil in a sealed, airtight vial at 4°C in the dark until analysis.
-
1.2. Protocol 2: Solvent Extraction (Soxhlet Extraction)
This method can also be employed and may yield a different profile of extracted compounds.
-
Sample Preparation:
-
Dry the plant leaves in an oven at a low temperature (e.g., 40°C) to remove moisture.
-
Grind the dried leaves into a fine powder.
-
-
Soxhlet Extraction Procedure:
-
Place approximately 20 g of the powdered plant material into a cellulose (B213188) thimble.
-
Place the thimble inside the main chamber of a Soxhlet extractor.
-
Add 300 mL of a suitable solvent (e.g., n-hexane, petroleum ether, or ethanol) to a 500 mL round-bottom flask.
-
Assemble the Soxhlet apparatus with a condenser.
-
Heat the flask to the boiling point of the solvent and allow the extraction to proceed for 6-8 hours.
-
After extraction, concentrate the solvent containing the extract using a rotary evaporator to obtain the crude extract.
-
Analytical Quantification
2.1. Protocol 2.1: Quantification by Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the quantification of volatile compounds.
-
Standard Preparation:
-
Stock Solution (10,000 µg/mL): Accurately weigh approximately 100 mg of a certified reference standard of dihydrocarvyl acetate into a 10 mL volumetric flask. Dissolve and dilute to the mark with n-hexane or ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations such as 10, 25, 50, 100, and 200 µg/mL in the same solvent.
-
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the extracted essential oil into a 10 mL volumetric flask.
-
Dilute to the mark with the same solvent used for the standards.
-
Filter the diluted sample through a 0.45 µm syringe filter into a GC vial.
-
-
GC-FID Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 min.
-
Ramp to 240°C at 3°C/min.
-
Hold at 240°C for 5 min.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Detector: Flame Ionization Detector (FID)
-
Detector Temperature: 280°C
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the dihydrocarvyl acetate standard against its concentration.
-
Identify the dihydrocarvyl acetate peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the concentration of dihydrocarvyl acetate in the injected sample using the calibration curve.
-
Calculate the final concentration in the original essential oil, accounting for the dilution factor, and express the result as a percentage (w/w) or mg/g.
-
2.2. Protocol 2.2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides both quantitative data and mass spectral information for compound identification.
-
Sample Preparation:
-
Dilute 10 µL of the extracted essential oil in 1 mL of n-hexane.
-
-
GC-MS Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 min.
-
Ramp to 240°C at 3°C/min.
-
Hold at 240°C for 5 min.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: 40-500 amu.
-
-
Compound Identification and Quantification:
-
Identify dihydrocarvyl acetate by comparing its mass spectrum and retention time with a known standard and by matching with a mass spectral library (e.g., NIST).
-
For quantification, an external or internal standard method can be used, similar to the GC-FID protocol.
-
2.3. Protocol 2.3: Quantification by High-Performance Liquid Chromatography (HPLC)
While GC is more common for volatile compounds, HPLC can be adapted for the analysis of terpene acetates. A reverse-phase method is generally suitable.
-
Standard and Sample Preparation:
-
Prepare stock and calibration standards of dihydrocarvyl acetate in a suitable solvent such as acetonitrile (B52724) or methanol.
-
Dilute the essential oil sample in the same solvent and filter through a 0.45 µm syringe filter.
-
-
HPLC Conditions (Representative Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is often effective.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program (Example):
-
Start with 50% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at a low wavelength (e.g., 210 nm) or a Mass Spectrometer (MS) for higher selectivity.
-
-
Data Analysis:
-
Quantification is performed using a calibration curve generated from the standards, similar to the GC-FID method.
-
Visualizations
Caption: Experimental workflow for dihydrocarvyl acetate quantification.
Caption: Sources and applications of dihydrocarvyl acetate.
References
- 1. Chemical Characterization of the Essential Oil Compositions of Mentha spicata and M. longifolia ssp. cyprica from the Mediterranean Basin and Multivariate Statistical Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Silico and In Vitro Evaluation of the Antimicrobial and Antioxidant Potential of Mentha × smithiana R. GRAHAM Essential Oil from Western Romania - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review of the Key Characteristics of the Genus Mentha, Natural Compounds and Biotechnological Approaches for the Production of Secondary Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijbiotech.com [ijbiotech.com]
Application Notes and Protocols for the Extraction of Dihydrocarvyl Acetate from Spearmint Oil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrocarvyl acetate (B1210297) is a monoterpenoid ester found in the essential oils of various plants, most notably in species of the Mentha genus, such as spearmint (Mentha spicata).[1][2] This compound, along with others like carvone (B1668592) and limonene, contributes to the characteristic aroma of spearmint oil.[3] While present in relatively small quantities, dihydrocarvyl acetate is of interest for its potential applications in the flavor, fragrance, and pharmaceutical industries.[1][4] The extraction of spearmint oil is the initial and crucial step for obtaining dihydrocarvyl acetate. This document provides detailed protocols for the extraction of spearmint oil, followed by analytical methods for the quantification of dihydrocarvyl acetate.
Data Presentation
The composition of spearmint essential oil can vary depending on factors such as the geographical origin, harvest time, and processing conditions.[5][6] Dihydrocarvyl acetate is typically a minor component of the oil.
Table 1: Typical Composition of Spearmint (Mentha spicata) Essential Oil
| Compound | Percentage Range (%) |
| l-Carvone | 40.8 - 81.9 |
| Limonene | 3.9 - 20.8 |
| 1,8-Cineole | 5.62 - 17.0 |
| Dihydrocarvone | 1.1 - 2.8 |
| Dihydrocarvyl acetate | 0.16 - 1.7 |
| Menthone | 1.4 - 9.7 |
| Dihydrocarveol | 1.0 - 1.7 |
| β-Pinene | 0.7 - 2.2 |
| β-Bourbonene | 0.6 - 1.04 |
| cis-Carvyl Acetate | 0.12 - 0.7 |
Data compiled from multiple sources indicating typical ranges.[3][5][7][8][9]
Table 2: Physicochemical Properties of Dihydrocarvyl Acetate
| Property | Value |
| Molecular Formula | C₁₂H₂₀O₂[10] |
| Molecular Weight | 196.29 g/mol [10] |
| Boiling Point | 232-234 °C[10] |
| Density | 0.947 g/mL at 20 °C[10] |
| Refractive Index | 1.458 - 1.463 at 20 °C[11] |
| Flash Point | 90 °C (194 °F)[11] |
| Appearance | Clear colorless liquid[4][10] |
| Odor | Sweet, floral, rose-like, with a slightly minty note[4] |
Experimental Protocols
Two primary methods for the extraction of essential oils from spearmint are steam distillation and solvent extraction.[1][12]
Protocol 1: Steam Distillation
This method is widely used for extracting volatile compounds from plant materials.[1]
Materials:
-
Fresh or dried spearmint leaves (Mentha spicata)
-
Deionized water
-
Clevenger-type steam distillation apparatus
-
Heating mantle
-
Round-bottom flask (2 L)
-
Anhydrous sodium sulfate (B86663)
-
Airtight vial for storage
Procedure:
-
Preparation of Plant Material: Weigh 100 g of fresh or dried spearmint leaves. If using fresh leaves, they can be chopped to increase the surface area.
-
Apparatus Setup: Place the spearmint leaves into a 2 L round-bottom flask and add 1 L of deionized water, ensuring the plant material is fully submerged.[1] Set up the Clevenger-type steam distillation apparatus according to the manufacturer's instructions.
-
Distillation: Heat the flask using a heating mantle to bring the water to a boil. The steam will pass through the plant material, volatilizing the essential oils.[1]
-
Collection: Continue the distillation for approximately 3 hours. The vapor containing water and essential oils will cool and condense, collecting in the separator of the Clevenger apparatus.[1] The essential oil, being less dense than water, will form a layer on top.[1]
-
Post-Extraction Processing: After 3 hours, turn off the heat and allow the apparatus to cool down. Carefully collect the essential oil from the separator.
-
Drying and Storage: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water. Store the dried essential oil in a sealed, airtight vial at 4°C in a dark place.[1]
Protocol 2: Solvent Extraction
Solvent extraction can also be employed and may yield a different profile of extracted compounds.[1]
Materials:
-
Dried spearmint leaves, ground into a fine powder
-
Soxhlet apparatus
-
Heating mantle
-
Round-bottom flask
-
Condenser
-
Hexane or petroleum ether
-
Rotary evaporator
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Plant Material: Dry the spearmint leaves in an oven at a low temperature (e.g., 40°C) to remove moisture. Grind the dried leaves into a fine powder.[1]
-
Apparatus Setup: Assemble the Soxhlet apparatus with a round-bottom flask containing the solvent (e.g., hexane) and a condenser. Place the powdered plant material in a thimble within the Soxhlet extractor.
-
Extraction: Heat the flask to the boiling point of the solvent. The solvent will vaporize, condense, and drip onto the plant material, extracting the desired compounds. This process will cycle repeatedly. Allow the extraction to proceed for 6-8 hours.[1]
-
Solvent Removal: After the extraction is complete, concentrate the solvent containing the extract using a rotary evaporator to remove the solvent.[1]
-
Drying: The resulting crude extract can be further dried using anhydrous sodium sulfate.
Protocol 3: Quantification of Dihydrocarvyl Acetate by Gas Chromatography (GC)
Gas chromatography coupled with either a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) is the standard method for analyzing the composition of essential oils.[1][2]
Materials and Equipment:
-
Gas chromatograph with FID or MS detector
-
HP-5MS column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[1]
-
Helium (carrier gas)
-
n-Hexane (solvent)
-
Microsyringe
-
GC vials
Sample Preparation:
-
Dilute 10 µL of the extracted spearmint essential oil in 1 mL of n-hexane.[1]
-
Filter the diluted sample through a 0.45 µm syringe filter into a 2 mL GC vial.[2]
GC-MS Parameters: [1]
-
Injector Temperature: 250°C
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 3°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: 40-500 amu
Identification and Quantification:
-
Identify the dihydrocarvyl acetate peak based on its retention time and comparison of its mass spectrum with a reference library.
-
For quantification, create a calibration curve using standards of known dihydrocarvyl acetate concentrations. The peak area of dihydrocarvyl acetate in the sample can then be used to determine its concentration.[2]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. THREE HOLISTIC RESEARCH CENTER [hrc.threecosmetics.com]
- 4. (-)-DIHYDROCARVYL ACETATE | 20777-49-5 [chemicalbook.com]
- 5. Chemical Composition and Antioxidant Properties of Essential Oils from Peppermint, Native Spearmint and Scotch Spearmint - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hort [journals.ashs.org]
- 7. jadebloom.com [jadebloom.com]
- 8. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 9. Mentha spicata Essential Oil: Chemical Composition, Antioxidant and Antibacterial Activities against Planktonic and Biofilm Cultures of Vibrio spp. Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dihydrocarvyl Acetate | CAS 20777-49-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 11. dihydrocarvyl acetate, 20777-49-5 [thegoodscentscompany.com]
- 12. repository.neelain.edu.sd [repository.neelain.edu.sd]
Application Note and Protocol for the Acetylation of Dihydrocarveol to Dihydrocarvyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the chemical synthesis of dihydrocarvyl acetate (B1210297) via the acetylation of dihydrocarveol (B1210190). Dihydrocarvyl acetate is a naturally occurring monoterpenoid acetate ester found in essential oils and is utilized as a fragrance and flavoring agent.[1][2] It also serves as a chiral building block in the synthesis of more complex molecules.[1]
The protocol described herein is a standard esterification of a secondary alcohol using acetic anhydride (B1165640) and pyridine (B92270).[1] This method is robust and suitable for laboratory-scale synthesis.
Data Presentation
The following table summarizes key quantitative data for the synthesis of (-)-dihydrocarvyl acetate, which involves a two-step process starting from (R)-carvone. The first step is the biocatalytic reduction to (-)-dihydrocarveol (B1197605), and the second is the chemical acetylation to the final product.[1]
| Step | Reaction | Starting Material | Key Reagents/Catalysts | Product | Yield (%) | Enantiomeric Excess (ee%) / Diastereomeric Excess (de%) |
| 1 | Biocatalytic Reduction | (R)-Carvone | Ene-reductase (OYE1-W116A), Ketoreductase (KRED-NADP-040), NADPH, Isopropanol | (-)-Dihydrocarveol | Not specified | >99% de |
| 2 | Chemical Acetylation | (-)-Dihydrocarveol | Acetic anhydride, Pyridine, Dichloromethane (B109758) (DCM) | (-)-Dihydrocarvyl Acetate | ~95% | >99% ee |
Physical Properties of (-)-Dihydrocarvyl Acetate:
| Property | Value |
| Molecular Formula | C₁₂H₂₀O₂[3] |
| Molecular Weight | 196.2860 g/mol [3] |
| Boiling Point | 232-234 °C[2] |
| Density | 0.947 g/mL at 20 °C[2] |
| Refractive Index | 1.459 at 20 °C[2] |
Experimental Protocol: Synthesis of (-)-Dihydrocarvyl Acetate
This protocol details the chemical acetylation of (-)-dihydrocarveol.
2.1. Materials and Reagents:
-
(-)-Dihydrocarveol
-
Dichloromethane (DCM), anhydrous[1]
-
1 M Hydrochloric acid (HCl)[1]
-
Saturated sodium bicarbonate solution (NaHCO₃)[1]
-
Brine (saturated NaCl solution)[1]
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)[1]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
2.2. Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (-)-dihydrocarveol in anhydrous dichloromethane (DCM).[1]
-
Cool the solution to 0 °C using an ice bath.[1]
-
Slowly add pyridine to the solution, followed by the dropwise addition of acetic anhydride.[1] A typical molar ratio of dihydrocarveol to acetic anhydride to pyridine is 1:1.5:2.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (dihydrocarveol) is completely consumed.[1]
-
Upon completion, quench the reaction by the slow addition of 1 M HCl.[1]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude (-)-dihydrocarvyl acetate.[1]
2.3. Purification:
If necessary, the crude product can be further purified by vacuum distillation or silica (B1680970) gel chromatography.[1]
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the acetylation of dihydrocarveol.
Caption: Workflow for the acetylation of dihydrocarveol.
References
Application Notes and Protocols: Dihydrocarvyl Acetate as a Versatile Starting Material for the Synthesis of Novel Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing dihydrocarvyl acetate (B1210297), a readily available monoterpenoid, as a versatile starting material for the synthesis of novel compounds with potential applications in drug discovery and development. The protocols outlined below focus on strategic modifications of the dihydrocarvyl acetate scaffold to generate derivatives with enhanced or novel biological activities.
Introduction
Dihydrocarvyl acetate, a p-menthane (B155814) monoterpenoid found in various essential oils, presents an attractive chiral scaffold for the development of new chemical entities. Its inherent stereochemistry and functional groups—an ester and a trisubstituted double bond—offer multiple points for chemical modification. This document details protocols for the hydrolysis of dihydrocarvyl acetate to its corresponding alcohol, dihydrocarveol (B1210190), followed by biotransformation and chemical synthesis to yield novel hydroxylated, lactone, and diol derivatives. These derivatives are of significant interest for screening for a range of pharmacological activities, including antimicrobial, antifungal, and anticancer properties.
Synthetic Pathways Overview
The overall strategy involves a two-pronged approach starting from dihydrocarvyl acetate: a biocatalytic route and a chemical synthesis route. Both pathways begin with the hydrolysis of the acetate ester to unmask the more reactive hydroxyl group of dihydrocarveol.
Caption: Overview of synthetic pathways from dihydrocarvyl acetate.
Experimental Protocols
Protocol 1: Hydrolysis of Dihydrocarvyl Acetate to Dihydrocarveol
This protocol describes the basic hydrolysis of the ester functionality to yield dihydrocarveol, the precursor for subsequent transformations.
Materials:
-
Dihydrocarvyl acetate
-
Potassium hydroxide (B78521) (KOH)
-
Methanol (B129727) (MeOH)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve dihydrocarvyl acetate (1.0 eq) in methanol in a round-bottom flask.
-
Add a solution of potassium hydroxide (2.0 eq) in methanol to the flask.
-
Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
To the residue, add water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude dihydrocarveol.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Quantitative Data (Representative):
| Starting Material | Product | Reagents | Solvent | Reaction Time | Yield (%) |
| Dihydrocarvyl acetate | Dihydrocarveol | KOH | MeOH | 3 h | 95 |
Protocol 2: Biotransformation of Dihydrocarveol using Rhodococcus erythropolis
This protocol outlines the microbial transformation of dihydrocarveol to produce novel oxidized derivatives, including hydroxylated compounds and lactones.[1] This method offers a green and highly selective alternative to traditional chemical synthesis.
Materials:
-
Dihydrocarveol
-
Rhodococcus erythropolis DCL14 culture
-
Mineral salts medium (MSM)
-
Glucose
-
Yeast extract
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Shake flasks, incubator shaker, centrifuge, rotary evaporator, chromatography equipment (GC-MS, HPLC).
Experimental Workflow:
References
Troubleshooting & Optimization
Technical Support Center: Optimization of Dihydrocarvyl Acetate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of dihydrocarvyl acetate (B1210297) synthesis.
General Synthesis Workflow
The synthesis of dihydrocarvyl acetate is typically a two-step process. The first step involves the reduction of carvone (B1668592) to dihydrocarveol (B1210190), followed by the acetylation of dihydrocarveol to produce the final product. The choice of reagents and reaction conditions in each step significantly impacts the overall yield and purity of dihydrocarvyl acetate.
Troubleshooting Guide: Step 1 - Carvone Reduction
This guide addresses common issues encountered during the reduction of carvone to dihydrocarveol.
Low or No Conversion of Carvone
Q: My carvone reduction has resulted in a low yield or no conversion of the starting material. What are the potential causes and how can I troubleshoot this?
A: Low or no conversion in carvone reduction can stem from several factors related to the reagents, catalyst, and reaction conditions.
Possible Causes & Solutions:
-
Inactive Catalyst (Catalytic Hydrogenation):
-
Cause: The catalyst (e.g., Pd/C, Raney Nickel) may be old, poisoned, or improperly activated.
-
Solution: Use fresh, high-quality catalyst. Ensure proper handling and activation procedures are followed as per the supplier's instructions. Consider increasing the catalyst loading, but be mindful that excessive loading can sometimes lead to side reactions.[1][2]
-
-
Inactive Reducing Agent (Metal Hydride Reduction):
-
Cause: Metal hydrides like Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄) are sensitive to moisture.[3][4]
-
Solution: Use fresh, anhydrous reagents and solvents. Ensure all glassware is thoroughly dried before use and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
-
Suboptimal Reaction Conditions:
-
Cause: Temperature, pressure (for hydrogenation), or reaction time may be insufficient.
-
Solution:
-
Temperature: Gradually increase the reaction temperature, monitoring for the formation of byproducts.
-
Pressure: For catalytic hydrogenation, ensure the system is properly sealed and increase the hydrogen pressure within safe limits for the equipment.[2]
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
-
-
Poor Diastereoselectivity
Q: The reduction of carvone is producing a mixture of dihydrocarveol diastereomers with a low diastereomeric excess (d.e.). How can I improve the stereoselectivity?
A: Controlling the diastereoselectivity in the reduction of the carbonyl group of carvone is crucial for obtaining the desired dihydrocarveol isomer.
Strategies to Improve Diastereoselectivity:
-
Choice of Reducing Agent:
-
Bulky Reducing Agents: The use of sterically hindered reducing agents can favor the attack of the hydride from the less hindered face of the carbonyl group. L-Selectride is known to provide higher diastereoselectivity in the reduction of substituted cyclohexanones compared to NaBH₄.[5]
-
Chelation-Controlled Reduction: In some cases, using reducing agents in combination with Lewis acids (e.g., CeCl₃ with NaBH₄ - Luche reduction) can alter the stereochemical outcome by coordinating to the carbonyl oxygen.
-
-
Enzymatic Reduction:
-
Reaction Temperature:
-
Lower Temperatures: Performing the reduction at lower temperatures can enhance diastereoselectivity by favoring the transition state with the lower activation energy.
-
Troubleshooting Guide: Step 2 - Acetylation of Dihydrocarveol
This section focuses on resolving common problems encountered during the acetylation of dihydrocarveol.
Low Yield of Dihydrocarvyl Acetate
Q: The acetylation of my dihydrocarveol is resulting in a low yield of the desired acetate. What are the common causes and solutions?
A: Low yields in acetylation are often related to incomplete reaction, side reactions, or issues with reagents and conditions.
Possible Causes & Solutions:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time or inadequate amount of acetylating agent.
-
Solution: Monitor the reaction progress by TLC to ensure the disappearance of the starting alcohol. Use a slight excess of the acetylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride).[7]
-
-
Hydrolysis of Acetylating Agent:
-
Cause: Acetic anhydride and acetyl chloride are sensitive to moisture and can hydrolyze to acetic acid, which is not reactive for acetylation under these conditions.[7]
-
Solution: Use fresh, anhydrous reagents and solvents. Conduct the reaction under an inert atmosphere.
-
-
Suboptimal Reaction Conditions:
-
Cause: The reaction temperature may be too low, or the chosen base (if any) may be inappropriate or of poor quality.
-
Solution: While many acetylations proceed at room temperature, gentle heating might be necessary. If a base like pyridine (B92270) or triethylamine (B128534) is used to scavenge the acid byproduct, ensure it is dry and of high purity.[7]
-
-
Product Loss During Workup:
-
Cause: Dihydrocarvyl acetate may have some solubility in the aqueous phase during extraction.
-
Solution: Minimize the volume of aqueous washes. Back-extract the aqueous layers with the organic solvent to recover any dissolved product. Use a brine wash in the final step to reduce the solubility of the product in the aqueous layer.[7]
-
FAQs: Dihydrocarvyl Acetate Synthesis
Q1: What are the main methods for reducing carvone to dihydrocarveol?
A1: The primary methods include:
-
Catalytic Hydrogenation: This method uses a metal catalyst (e.g., Pd/C, Raney Ni) and hydrogen gas. It can be performed in batch or continuous flow reactors. The selectivity can sometimes be an issue, leading to a mixture of products.[6]
-
Metal Hydride Reduction: Reagents like NaBH₄ and LiAlH₄ are commonly used. LiAlH₄ is a stronger reducing agent than NaBH₄.[3][4] These reactions are typically performed in aprotic solvents under an inert atmosphere.
-
Enzymatic Reduction: This biocatalytic approach employs enzymes like ene-reductases and ketoreductases to achieve high stereo- and regioselectivity, often yielding a single isomer of dihydrocarveol.[6][7]
Q2: What are the key safety precautions when working with metal hydrides like LiAlH₄?
A2: LiAlH₄ is a highly reactive and pyrophoric solid that reacts violently with water. Key safety precautions include:
-
Handling: Always handle LiAlH₄ in an inert atmosphere (glove box or under argon/nitrogen).[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a face shield, a lab coat, and dry, compatible gloves.[8]
-
Quenching: Quench reactions carefully and slowly, typically at low temperatures, by adding a proton source like ethyl acetate, followed by methanol (B129727) and then water.
-
Fire Safety: Have a Class D fire extinguisher (for combustible metals) or dry sand readily available. DO NOT USE WATER to extinguish a metal hydride fire.[9]
Q3: What are the main challenges when scaling up the catalytic hydrogenation of carvone?
A3: Scaling up catalytic hydrogenation presents several challenges:
-
Mass Transfer: Ensuring efficient mixing of the three phases (gas, liquid, solid catalyst) is critical for achieving good reaction rates and selectivity. Agitation speed and reactor design play a crucial role.
-
Heat Transfer: Hydrogenation reactions are often exothermic. Efficient heat removal is essential to control the reaction temperature and prevent runaway reactions and the formation of byproducts.
-
Catalyst Handling and Filtration: On a large scale, handling and filtering the solid catalyst can be challenging. In packed-bed reactors, ensuring uniform flow and preventing catalyst deactivation are key considerations.[10][11]
-
Safety: The use of flammable hydrogen gas under pressure requires specialized equipment and strict safety protocols to prevent leaks and potential explosions.
Data Presentation: Comparison of Carvone Reduction Methods
| Reduction Method | Reducing Agent/Catalyst | Typical Solvent | Temperature (°C) | Typical Yield of Dihydrocarveol (%) | Diastereoselectivity (d.e. %) | Key Advantages & Disadvantages |
| Catalytic Hydrogenation | Pd/C, Raney Ni | Ethanol, Toluene | 25 - 100 | 80 - 95 | Variable, often moderate | Advantages: Cost-effective for large scale. Disadvantages: Can lead to over-reduction and low selectivity, requires specialized high-pressure equipment. |
| Metal Hydride Reduction | NaBH₄ | Methanol, Ethanol | 0 - 25 | 85 - 98 | Moderate to good | Advantages: High yields, relatively simple setup. Disadvantages: LiAlH₄ is pyrophoric and requires strict anhydrous conditions. |
| LiAlH₄ | Anhydrous Ether, THF | 0 - 35 | 90 - 99 | Moderate to good | Advantages: Very effective reducing agent. Disadvantages: Highly reactive and hazardous, requires careful handling. | |
| Enzymatic Reduction | Ene-reductase, Ketoreductase | Aqueous buffer | 25 - 35 | >95 | >99 | Advantages: Excellent stereoselectivity, mild reaction conditions. Disadvantages: Enzymes can be expensive, may require specific cofactors.[6][7] |
Experimental Protocols
Protocol 1: Chemoenzymatic Synthesis of (-)-Dihydrocarvyl Acetate
This protocol is adapted for a two-step synthesis starting from (R)-carvone.
Step 1: Biocatalytic Reduction of (R)-Carvone to (-)-Dihydrocarveol (B1197605)
-
Materials: (R)-Carvone, Ene-reductase (e.g., from Nostoc sp.), Ketoreductase, NADPH (cofactor), Glucose (for cofactor regeneration), Glucose Dehydrogenase, Potassium Phosphate Buffer (pH 7.0), Ethyl Acetate.
-
Procedure:
-
In a buffered aqueous solution, dissolve the ene-reductase, ketoreductase, NADPH, glucose, and glucose dehydrogenase.
-
Add (R)-carvone to the reaction mixture.
-
Stir the mixture at a controlled temperature (e.g., 30°C) and monitor the reaction by GC until the starting material is consumed.
-
Upon completion, extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude (-)-dihydrocarveol by silica (B1680970) gel column chromatography.
-
Step 2: Acetylation of (-)-Dihydrocarveol
-
Materials: (-)-Dihydrocarveol, Acetic Anhydride, Pyridine (or another suitable base), Dichloromethane (DCM, anhydrous).
-
Procedure:
-
Dissolve (-)-dihydrocarveol in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add pyridine, followed by the dropwise addition of acetic anhydride.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of a dilute acid (e.g., 1 M HCl).
-
Separate the organic layer and wash sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude (-)-dihydrocarvyl acetate.
-
If necessary, purify the product by vacuum distillation or silica gel chromatography.
-
Protocol 2: Metal Hydride Reduction of Carvone with NaBH₄
-
Materials: Carvone, Sodium Borohydride (NaBH₄), Methanol.
-
Procedure:
-
Dissolve carvone in methanol in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add NaBH₄ portion-wise to the stirred solution. The addition is exothermic.
-
After the addition is complete, continue stirring at 0°C for 1 hour, then allow the reaction to warm to room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench by the slow addition of water or dilute acid.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to obtain the crude dihydrocarveol.
-
Purify as needed by column chromatography or distillation.[3][4]
-
References
- 1. mdpi.com [mdpi.com]
- 2. Theoretical study on the mechanism and diastereoselectivity of NaBH4 reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Buy Dihydrocarvone | 7764-50-3 [smolecule.com]
- 7. benchchem.com [benchchem.com]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. fuelcellstore.com [fuelcellstore.com]
- 10. connectsci.au [connectsci.au]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Dihydrocarvyl Acetate by Column Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude dihydrocarvyl acetate (B1210297) via column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the purification of dihydrocarvyl acetate using column chromatography?
A1: The purification of dihydrocarvyl acetate by column chromatography is based on the principle of adsorption chromatography. A polar stationary phase, typically silica (B1680970) gel, is used in conjunction with a less polar mobile phase (eluent). Dihydrocarvyl acetate and impurities in the crude mixture are passed through the column. Compounds with higher polarity will adsorb more strongly to the silica gel and thus move down the column more slowly. Less polar compounds have a weaker interaction with the stationary phase and are eluted more quickly. By carefully selecting the mobile phase, dihydrocarvyl acetate can be effectively separated from more polar and less polar impurities.
Q2: What are the common impurities in crude dihydrocarvyl acetate?
A2: Crude dihydrocarvyl acetate, typically synthesized by the acetylation of dihydrocarveol, may contain the following impurities:
-
Unreacted Dihydrocarveol: The starting alcohol is a primary impurity.
-
Residual Reagents: Acetic anhydride (B1165640) and pyridine, if used in the acetylation reaction, may be present.[1]
-
Byproducts: Side-reaction products may also be present.
Q3: What is the recommended stationary and mobile phase for this purification?
A3:
-
Stationary Phase: Silica gel (230-400 mesh) is the most commonly used stationary phase for the purification of terpene acetates.
-
Mobile Phase: A mixture of n-hexane and ethyl acetate is standard. A gradient elution, starting with a low polarity mixture (e.g., 95:5 hexane (B92381):ethyl acetate) and gradually increasing the polarity, is often effective.
Q4: What is an ideal Retention Factor (Rf) value for dihydrocarvyl acetate on a TLC plate before scaling up to column chromatography?
A4: For optimal separation on a column, the Rf value of dihydrocarvyl acetate on a Thin Layer Chromatography (TLC) plate should be between 0.2 and 0.4 in the chosen mobile phase. This range ensures that the compound will move down the column at a reasonable rate, allowing for good separation from impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Poor or No Separation of Dihydrocarvyl Acetate and Dihydrocarveol | Dihydrocarvyl acetate and its precursor alcohol, dihydrocarveol, have similar polarities, making separation challenging. The mobile phase may be too polar, causing both compounds to elute together. | * Optimize Mobile Phase: Use a less polar mobile phase. Start with a very low percentage of ethyl acetate in hexane (e.g., 2-5%) and run a gradient. A shallow gradient is crucial for separating compounds with close Rf values. * Check TLC Separation: Ensure there is a clear separation between the two spots on a TLC plate before running the column. |
| Dihydrocarvyl Acetate Elutes Too Quickly (High Rf) | The mobile phase is too polar. | * Decrease the proportion of the more polar solvent (ethyl acetate) in your mobile phase. |
| Dihydrocarvyl Acetate Does Not Elute or Elutes Very Slowly (Low Rf) | The mobile phase is not polar enough. | * Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. |
| Streaking or Tailing of Spots on TLC or Broad Bands on the Column | * Sample Overload: Too much crude material has been loaded onto the column.[2] * Incomplete Dissolution: The sample was not fully dissolved before loading.[2] * Compound Degradation: Dihydrocarvyl acetate may be degrading on the acidic silica gel. | * Reduce Sample Load: Use a higher ratio of silica gel to crude product (a common starting point is 30:1 by weight). * Ensure Complete Dissolution: Dissolve the sample completely in a minimal amount of the initial mobile phase or a slightly more polar solvent before loading. If solubility is an issue, consider the dry loading method. * Deactivate Silica Gel: If degradation is suspected, neutral silica gel can be used, or the silica gel can be treated with a small amount of a base like triethylamine (B128534) mixed with the eluent. |
| Cracks or Channels in the Silica Gel Bed | * Improper Packing: The column was not packed uniformly. * Column Ran Dry: The solvent level dropped below the top of the stationary phase. | * Repack the Column: Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry. Tap the column gently during packing to remove air bubbles. |
Experimental Protocols
Thin-Layer Chromatography (TLC) for Mobile Phase Optimization
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Dissolve a small amount of the crude dihydrocarvyl acetate in a few drops of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
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Spot the dissolved sample onto a silica gel TLC plate.
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Develop the TLC plate in a chamber containing a mixture of n-hexane and ethyl acetate. Start with a ratio of 95:5 (hexane:ethyl acetate).
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Visualize the developed plate under a UV lamp and/or by staining with a suitable reagent (e.g., permanganate (B83412) stain).
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Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.4 for the dihydrocarvyl acetate spot. Dihydrocarveol, being more polar, will have a lower Rf value.
Column Chromatography Protocol
-
Column Preparation (Wet Packing):
-
Secure a glass chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom.
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Add a thin layer of sand (approx. 1 cm).
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In a beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent determined by TLC.
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Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles. Never let the column run dry.
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Once the silica has settled, add a thin layer of sand on top to protect the silica bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude dihydrocarvyl acetate in a minimal amount of the initial eluent. Carefully add the solution to the top of the column with a pipette.
-
Dry Loading (for samples with poor solubility): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.
-
-
Elution:
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Begin eluting with the least polar solvent mixture determined from your TLC analysis.
-
Collect fractions in test tubes or flasks.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be:
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Hexane:Ethyl Acetate (98:2)
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Hexane:Ethyl Acetate (95:5)
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Hexane:Ethyl Acetate (90:10)
-
-
The less polar dihydrocarvyl acetate will elute before the more polar dihydrocarveol.
-
-
Fraction Analysis:
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Monitor the collected fractions by TLC to identify which contain the pure dihydrocarvyl acetate.
-
Combine the pure fractions.
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Remove the solvent using a rotary evaporator to obtain the purified dihydrocarvyl acetate.
-
Quantitative Data Summary
| Parameter | Typical Value / Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography of terpenes. |
| Mobile Phase | n-Hexane / Ethyl Acetate | A gradient elution is recommended. |
| Initial Mobile Phase Composition | 98:2 to 95:5 (Hexane:Ethyl Acetate) | Adjust based on TLC results. |
| Target Rf Value (TLC) | 0.2 - 0.4 | In the eluting solvent for optimal separation. |
| Silica Gel to Crude Product Ratio | 30:1 to 50:1 (by weight) | Higher ratios are used for more difficult separations. |
Visualizations
Caption: Experimental workflow for the purification of dihydrocarvyl acetate.
Caption: Troubleshooting logic for common column chromatography issues.
References
Troubleshooting low yield in the acetylation of dihydrocarveol
Welcome to the technical support center for the acetylation of dihydrocarveol (B1210190). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing this important chemical transformation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data.
Troubleshooting Guide: Low Yield in Dihydrocarveol Acetylation
Low yields in the acetylation of dihydrocarveol can arise from a variety of factors, from reagent quality to reaction conditions. This guide provides a systematic approach to identifying and resolving common issues.
Q1: My reaction has a low yield of dihydrocarvyl acetate (B1210297), and I have a significant amount of unreacted dihydrocarveol starting material. What are the likely causes and solutions?
Several factors can lead to an incomplete reaction. Consider the following troubleshooting steps:
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Reagent Quality:
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Acetic Anhydride (B1165640): This reagent is sensitive to moisture and can hydrolyze to acetic acid, which is not reactive under these conditions.[1] Use a fresh bottle of acetic anhydride or purify it before use.
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Pyridine (B92270)/Base: The base, such as pyridine or triethylamine (B128534), is crucial for scavenging the acetic acid byproduct.[1] Ensure the base is pure and dry.
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Dihydrocarveol: Impurities in the starting material can interfere with the reaction. Confirm the purity of your dihydrocarveol via techniques like NMR or GC-MS.
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-
Reaction Conditions:
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Anhydrous Conditions: The presence of water will consume the acetic anhydride. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[1][2]
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Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]
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Temperature: While the reaction is often run at 0 °C to room temperature, gentle heating might be necessary to drive the reaction to completion.[1] However, be cautious as excessive heat can lead to side reactions.[1]
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-
Stoichiometry:
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Excess Acetic Anhydride: Ensure a sufficient molar excess of acetic anhydride is used to drive the reaction forward. A common starting point is 1.5 equivalents.[1]
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Q2: My TLC plate shows multiple spots in addition to my product and starting material, leading to a low isolated yield. What are these byproducts and how can I minimize them?
The formation of multiple byproducts is a common issue that can complicate purification and reduce your yield.
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Potential Side Reactions:
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Elimination: Dihydrocarveol is a secondary alcohol, and under certain conditions, elimination to form alkenes can compete with acetylation. This is more likely at higher temperatures.
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Rearrangement: Acidic impurities or prolonged reaction times at elevated temperatures could potentially lead to rearrangement of the carbocation intermediate.
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-
Troubleshooting Strategies:
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Control Temperature: Maintain the recommended temperature profile (e.g., 0 °C for reagent addition, then warming to room temperature).[2] Avoid excessive heating.
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Optimize Base: The choice and amount of base can be critical. Pyridine is commonly used, but other non-nucleophilic bases like triethylamine can also be employed.[3]
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Purification: Careful flash column chromatography is essential to separate the desired dihydrocarvyl acetate from any byproducts.[2]
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Q3: I'm losing a significant amount of my product during the aqueous work-up. How can I improve my recovery?
Product loss during extraction and washing is a frequent cause of lower-than-expected yields.
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Work-up and Extraction Optimization:
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Minimize Aqueous Washes: Reduce the volume and number of aqueous washes to limit the amount of product that dissolves in the aqueous phase.[1]
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Back-Extraction: After the initial separation, extract the aqueous layers with the organic solvent (e.g., ethyl acetate or dichloromethane) one or two more times to recover any dissolved product.[1]
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Brine Wash: Use a saturated sodium chloride (brine) solution for the final wash. This decreases the solubility of the organic product in the aqueous layer, driving it into the organic phase.[1][2]
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Frequently Asked Questions (FAQs)
Q4: What is a standard protocol for the acetylation of dihydrocarveol?
A typical procedure involves dissolving dihydrocarveol in an anhydrous solvent like dichloromethane (B109758) (DCM), cooling the solution to 0 °C, and then adding a base (like pyridine) followed by the dropwise addition of acetic anhydride. The reaction is stirred and allowed to warm to room temperature.[2] For a detailed step-by-step protocol, please refer to the "Experimental Protocols" section below.
Q5: What are the key reagents and their roles in this reaction?
| Reagent | Role |
| Dihydrocarveol | The alcohol substrate to be acetylated. |
| Acetic Anhydride | The acetylating agent, providing the acetyl group.[1][2] |
| Pyridine (or other base) | Acts as a catalyst and scavenges the acetic acid byproduct.[1][2] |
| Dichloromethane (DCM) | An anhydrous solvent to dissolve the reactants.[2] |
| 1 M Hydrochloric Acid | Used during work-up to neutralize the excess base.[2] |
| Saturated Sodium Bicarbonate | Used during work-up to neutralize any remaining acid.[2] |
| Brine | Used to wash the organic layer and reduce the solubility of the product in the aqueous phase.[2] |
| Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate | A drying agent to remove residual water from the organic layer.[2] |
Q6: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective way to monitor the reaction.[1] Spot the reaction mixture alongside your dihydrocarveol starting material on a TLC plate. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is progressing.
Experimental Protocols
Protocol 1: Acetylation of (-)-Dihydrocarveol (B1197605)
This protocol is a standard procedure for the acetylation of a secondary alcohol.[2]
Materials:
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(-)-Dihydrocarveol
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Acetic anhydride
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Pyridine
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Dichloromethane (DCM), anhydrous
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
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Round-bottom flask
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Magnetic stirrer and stir bar
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Ice bath
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Separatory funnel
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Rotary evaporator
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Silica (B1680970) gel for column chromatography
Procedure:
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (-)-dihydrocarveol in anhydrous dichloromethane (DCM).
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Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine to the solution, followed by the dropwise addition of acetic anhydride.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
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Quench the reaction by the slow addition of 1 M HCl.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[2]
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.
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Purify the crude product by silica gel column chromatography to afford pure (-)-dihydrocarvyl acetate.[2]
Data Presentation
Table 1: Typical Reagent Stoichiometry for Dihydrocarveol Acetylation
| Reagent | Molar Equivalents |
| (-)-Dihydrocarveol | 1.0 |
| Acetic Anhydride | 1.5 |
| Pyridine | 2.0 |
Note: These are starting recommendations and may require optimization for your specific substrate and reaction scale.
Visualizations
Caption: A stepwise workflow for the acetylation of dihydrocarveol.
Caption: A logical guide for troubleshooting low yield in acetylation.
References
Identification of byproducts in Dihydrocarvyl acetate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of dihydrocarvyl acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing dihydrocarvyl acetate?
A1: Dihydrocarvyl acetate is typically synthesized through the acetylation of dihydrocarveol (B1210190). This reaction is commonly carried out using acetic anhydride (B1165640) as the acetylating agent and pyridine (B92270) as a catalyst. The reaction is generally straightforward and can be performed under mild conditions.
Q2: My final product is a mixture of isomers. Is this expected?
A2: Yes, this is entirely expected. The commercially available starting material, dihydrocarveol, is often a mixture of several stereoisomers, including n-dihydrocarveol, iso-dihydrocarveol, neo-dihydrocarveol, and neoiso-dihydrocarveol. The acetylation reaction preserves the stereochemistry at the chiral centers, resulting in a corresponding mixture of dihydrocarvyl acetate isomers. The exact ratio of these isomers in your product will depend on the composition of the starting dihydrocarveol.
Q3: What are the key safety precautions to take during the synthesis of dihydrocarvyl acetate?
A3: Acetic anhydride is corrosive and a lachrymator, and pyridine is a flammable, toxic, and malodorous liquid. Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction may be exothermic, so controlled addition of reagents is recommended.
Troubleshooting Guide
Problem 1: Low yield of dihydrocarvyl acetate.
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Ensure a slight excess of acetic anhydride is used.- Increase the reaction time or gently warm the reaction mixture if being performed at room temperature.- Confirm the catalytic amount of pyridine is adequate. |
| Loss of product during workup | - Ensure the pH is carefully adjusted during the aqueous wash steps to minimize hydrolysis of the ester.- Use a sufficient volume of extraction solvent and perform multiple extractions to ensure complete recovery of the product from the aqueous layer. |
| Impure starting material | - Verify the purity of the dihydrocarveol starting material using GC-MS or NMR. Significant impurities will lead to a lower yield of the desired product. |
Problem 2: Presence of an unexpected peak in my GC-MS analysis.
This section addresses the identification of common byproducts observed during the synthesis of dihydrocarvyl acetate.
Byproduct Identification
| Byproduct | Typical GC-MS Identification Clues | Probable Cause | Prevention/Removal |
| Unreacted Dihydrocarveol | A peak with a mass spectrum matching that of the dihydrocarveol standard. | Incomplete acetylation. | Drive the reaction to completion by increasing reaction time or temperature. Can be removed by column chromatography. |
| Dihydrocarvone (B1202640) | A peak with a mass spectrum characteristic of a ketone, potentially matching dihydrocarvone from a spectral library. | Impurity in the starting dihydrocarveol (from incomplete reduction of carvone). | Purify the starting dihydrocarveol by distillation or chromatography before acetylation. |
| p-Menthadiene Isomers | Peaks with lower retention times than dihydrocarvyl acetate and mass spectra consistent with terpenes (m/z fragments characteristic of monoterpenes). | Dehydration of dihydrocarveol, which can be catalyzed by acidic impurities or elevated temperatures. | Maintain a neutral to slightly basic reaction medium and avoid excessive heating. Can be removed by careful column chromatography. |
| Acetic Acid | May not be readily observed by GC-MS depending on the column and conditions, but can be inferred from the reaction conditions. | Hydrolysis of acetic anhydride. | Removed during the aqueous workup with a bicarbonate wash. |
| Residual Pyridine | A peak corresponding to pyridine, confirmed with a standard. | Incomplete removal during the workup. | Perform multiple acidic washes (e.g., with dilute HCl or CuSO4 solution) during the workup to convert pyridine to its water-soluble salt. |
Experimental Protocols
Protocol 1: Synthesis of Dihydrocarvyl Acetate
Materials:
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Dihydrocarveol (mixture of isomers)
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Acetic anhydride
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Pyridine
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Diethyl ether (or other suitable extraction solvent)
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Saturated sodium bicarbonate solution
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1 M Hydrochloric acid
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve dihydrocarveol in a minimal amount of pyridine.
-
Cool the mixture in an ice bath.
-
Slowly add a slight molar excess (e.g., 1.2 equivalents) of acetic anhydride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Carefully wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acetic anhydride and acetic acid), and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude dihydrocarvyl acetate.
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The product can be further purified by vacuum distillation or silica (B1680970) gel chromatography if necessary.
Protocol 2: GC-MS Analysis of the Reaction Mixture
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating the components.
GC-MS Parameters (Example):
| Parameter | Setting |
| Injector Temperature | 250 °C |
| Oven Program | 60 °C (hold 2 min), then ramp to 240 °C at 5 °C/min, hold for 5 min |
| Carrier Gas | Helium, constant flow |
| MS Source Temperature | 230 °C |
| MS Quadrupole Temp. | 150 °C |
| Scan Range | 40-400 amu |
Procedure:
-
Prepare a dilute solution of the crude reaction product in a suitable solvent (e.g., hexane (B92381) or ethyl acetate).
-
Inject an aliquot of the sample into the GC-MS system.
-
Identify the peaks in the resulting chromatogram by comparing their mass spectra with a spectral library (e.g., NIST, Wiley) and by comparing their retention times with those of authentic standards if available.
Visualizations
Caption: Synthesis of Dihydrocarvyl Acetate.
Caption: Potential Byproduct Formation Pathways.
Caption: Troubleshooting Workflow for Product Purity.
Improving the enantiomeric excess in the synthesis of Dihydrocarvyl acetate isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the enantiomeric excess in the synthesis of Dihydrocarvyl acetate (B1210297) isomers.
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for the enantioselective synthesis of (-)-Dihydrocarvyl acetate?
A1: A widely adopted and effective method is a two-step chemoenzymatic process.[1] This synthesis begins with the highly stereoselective biocatalytic reduction of (R)-carvone to (-)-dihydrocarveol (B1197605), which is then followed by a chemical acetylation to produce the desired (-)-dihydrocarvyl acetate.[1] This approach is favored for its high enantiopurity and good yields.[1]
Q2: What are the key enzymatic steps in the chemoenzymatic synthesis of (-)-Dihydrocarvyl acetate?
A2: The enzymatic stage involves a cascade reaction using two types of enzymes: an ene-reductase and a ketoreductase.[1] The ene-reductase selectively reduces the carbon-carbon double bond of the isopropenyl group in (R)-carvone, and the ketoreductase then reduces the ketone group to a secondary alcohol, yielding (-)-dihydrocarveol with high stereoselectivity.[1]
Q3: Can I synthesize other stereoisomers of Dihydrocarvyl acetate using a similar chemoenzymatic strategy?
A3: Yes, by carefully selecting the starting carvone (B1668592) enantiomer ((R)- or (S)-carvone) and employing ketoreductases with different stereopreferences (Prelog or anti-Prelog), it is possible to synthesize all eight possible stereoisomers of dihydrocarveol (B1210190). These can then be acetylated to the corresponding Dihydrocarvyl acetate isomers.
Q4: What is the role of pyridine (B92270) in the acetylation step?
A4: In the acetylation of (-)-dihydrocarveol with acetic anhydride (B1165640), pyridine acts as a base to neutralize the acetic acid byproduct formed during the reaction. It also serves as a nucleophilic catalyst, though less effective than others like 4-(dimethylamino)pyridine (DMAP).
Q5: How can I accurately determine the enantiomeric and diastereomeric excess of my product?
A5: Enantioselective gas chromatography (GC) with a chiral stationary phase is the most common and effective method for separating and quantifying the stereoisomers of Dihydrocarvyl acetate. High-Performance Liquid Chromatography (HPLC) with a chiral column can also be used.
Troubleshooting Guides
Guide 1: Low Enantiomeric/Diastereomeric Excess in the Biocatalytic Reduction Step
Problem: The enantiomeric excess (ee) or diastereomeric excess (de) of the dihydrocarveol intermediate is lower than expected.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | Temperature: Ensure the reaction is maintained at the optimal temperature for the specific enzymes used (typically around 30°C for many reductases).[1] Deviations can lead to reduced enzyme activity and selectivity. pH: Maintain the pH of the buffer at the optimal level for both enzyme activity and stability (e.g., pH 7.5 for the OYE1-W116A/KRED-NADP-040 system).[1] Solvent: The presence of organic co-solvents can affect enzyme performance. If using whole cells, ensure the solvent concentration is not inhibiting or denaturing the enzymes. |
| Enzyme-Related Issues | Incorrect Enzyme Combination: The specific pairing of ene-reductase and ketoreductase is crucial for achieving the desired stereoisomer.[1] Verify that the correct enzymes for the target dihydrocarveol isomer are being used. Enzyme Inactivity: Ensure the enzymes have been stored correctly and have not lost activity. Consider using a fresh batch of enzymes or whole cells. Cofactor Imbalance: The regeneration of the NADPH or NADH cofactor is essential for the reaction to proceed. Ensure that the cofactor and the regeneration system (e.g., isopropanol (B130326) and a suitable dehydrogenase) are present in sufficient quantities.[1] |
| Substrate Quality | Impure (R)-Carvone: Impurities in the starting material can inhibit the enzymes or lead to the formation of side products, affecting the overall stereoselectivity. Use high-purity (R)-carvone. |
Guide 2: Incomplete or Slow Acetylation of Dihydrocarveol
Problem: The conversion of dihydrocarveol to dihydrocarvyl acetate is low, or the reaction is very slow.
| Potential Cause | Troubleshooting Steps |
| Insufficient Reagents | Acetic Anhydride: Ensure at least a stoichiometric amount of acetic anhydride is used relative to the dihydrocarveol. An excess is often used to drive the reaction to completion. Pyridine: A sufficient amount of pyridine is needed to act as a base and catalyst. |
| Reaction Conditions | Temperature: The reaction is typically started at 0°C and then allowed to warm to room temperature.[1] If the reaction is slow, gentle heating might be necessary, but be cautious of potential side reactions. Moisture: The presence of water will hydrolyze the acetic anhydride, reducing its effectiveness. Ensure all glassware is dry and use anhydrous solvents. |
| Catalyst Inefficiency | Pyridine as Catalyst: While pyridine works, 4-(dimethylamino)pyridine (DMAP) is a much more effective nucleophilic catalyst for acetylation and can be used in catalytic amounts to significantly increase the reaction rate. |
Guide 3: Formation of Impurities
Problem: The final product contains significant impurities after the acetylation step.
| Potential Cause | Troubleshooting Steps |
| Side Reactions during Acetylation | Elimination: Under harsh conditions (e.g., high temperatures), elimination of the acetate group to form an alkene is a possibility, although less common for this substrate. Maintain mild reaction conditions. Residual Reagents: Unreacted acetic anhydride and pyridine will be present in the crude product. Ensure proper workup, including washing with aqueous acid (to remove pyridine) and base (to remove acetic acid and unreacted acetic anhydride).[1] |
| Incomplete Purification | Column Chromatography: If the crude product is not pure, purification by silica (B1680970) gel column chromatography is recommended to separate the desired dihydrocarvyl acetate from any remaining starting material or byproducts.[1] |
Data Presentation
Table 1: Comparison of Ene-Reductases for the Asymmetric Reduction of (R)-Carvone
| Ene-Reductase | Co-expressed Dehydrogenase | Product | Diastereomeric Excess (de) | Yield | Reference |
| OYE1-W116A & KRED-NADP-040 | - | (-)-Dihydrocarveol | >99% | 85% | Benchchem[1] |
| NostocER1-FDH | Formate Dehydrogenase | (2R,5R)-dihydrocarvone | 95.4% | 95.6% | Semantic Scholar |
| Loop 1,2a-FDH | Formate Dehydrogenase | (2R,5R)-dihydrocarvone | 95.4% | - | Semantic Scholar |
| Loop 1,5-FDH | Formate Dehydrogenase | (2R,5R)-dihydrocarvone | 93.6% | - | Semantic Scholar |
| Loop 1,5,2a-FDH | Formate Dehydrogenase | (2R,5R)-dihydrocarvone | 94.3% | - | Semantic Scholar |
Experimental Protocols
Protocol 1: Enantioselective Synthesis of (-)-Dihydrocarveol
This protocol is adapted from a chemoenzymatic method for the stereodivergent synthesis of dihydrocarveol isomers.[1]
Materials:
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(R)-Carvone
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Ene-reductase OYE1-W116A (or whole cells expressing the enzyme)
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Ketoreductase KRED-NADP-040 (or whole cells expressing the enzyme)
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Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH)
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Isopropanol
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Potassium phosphate buffer (100 mM, pH 7.5)
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Ethyl acetate
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
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In a suitable reaction vessel, add the ene-reductase OYE1-W116A and the ketoreductase KRED-NADP-040 to a stirred solution of potassium phosphate buffer (100 mM, pH 7.5).
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Add NADPH to the buffer solution as the cofactor.
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Add isopropanol as a co-substrate for cofactor regeneration.
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Add (R)-Carvone to the reaction mixture.
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Stir the reaction mixture at a controlled temperature (e.g., 30°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Upon completion (consumption of starting material), extract the reaction mixture with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to obtain pure (-)-dihydrocarveol.[1]
Protocol 2: Synthesis of (-)-Dihydrocarvyl Acetate
This protocol describes the standard procedure for the acetylation of a secondary alcohol.[1]
Materials:
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(-)-Dihydrocarveol (from Protocol 1)
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Acetic anhydride
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Pyridine
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Anhydrous Dichloromethane (B109758) (DCM)
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
Procedure:
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve (-)-dihydrocarveol in anhydrous dichloromethane (DCM).
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Cool the solution to 0°C in an ice bath.
-
Slowly add pyridine to the solution, followed by the dropwise addition of acetic anhydride.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
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Quench the reaction by the slow addition of 1 M HCl.
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Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude (-)-dihydrocarvyl acetate.
-
If necessary, the product can be further purified by vacuum distillation or silica gel chromatography.[1]
Visualizations
Caption: Workflow for the chemoenzymatic synthesis of (-)-Dihydrocarvyl Acetate.
Caption: Troubleshooting guide for low enantiomeric excess.
References
Technical Support Center: GC-MS Quantification of Dihydrocarvyl Acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) quantification of dihydrocarvyl acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the GC-MS quantification of dihydrocarvyl acetate?
A1: The most prevalent challenges include matrix effects from complex samples, co-elution with structurally similar compounds, potential thermal degradation in the GC inlet, peak shape issues like tailing, and selection of an appropriate internal standard for accurate quantification.[1][2][3][4]
Q2: What is the typical mass spectrum fragmentation pattern for dihydrocarvyl acetate?
A2: Dihydrocarvyl acetate (C₁₂H₂₀O₂) has a molecular weight of 196.29 g/mol . While the molecular ion peak (M+) at m/z 196 may be observed, it is often weak. Key fragment ions useful for identification and quantification in electron ionization (EI) mode include those resulting from the loss of the acetate group and rearrangements of the terpene backbone. The NIST Mass Spectrometry Data Center provides reference spectra for confirmation.[5]
Q3: Which GC column is recommended for the analysis of dihydrocarvyl acetate?
A3: A mid-polarity column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is commonly used for the analysis of terpenoids like dihydrocarvyl acetate.[6] For separating its isomers, a chiral column would be necessary.[7]
Q4: Is derivatization required for the GC-MS analysis of dihydrocarvyl acetate?
A4: No, derivatization is generally not necessary for dihydrocarvyl acetate. It is a volatile compound well-suited for direct GC-MS analysis. Derivatization is typically employed for non-volatile or highly polar compounds to increase their volatility and thermal stability.[8][9][10]
Troubleshooting Guides
Poor Peak Shape (Tailing or Fronting)
Problem: The dihydrocarvyl acetate peak in the chromatogram exhibits significant tailing or fronting, leading to inaccurate integration and quantification.[2][11][12][13]
Possible Causes and Solutions:
| Possible Cause | Solution |
| Active Sites in the Inlet or Column | - Perform inlet maintenance: replace the liner and septum. - Use a deactivated liner. - Trim the first few centimeters of the column to remove active sites.[11][12][13] |
| Improper Column Installation | - Ensure the column is cut cleanly at a 90-degree angle. - Verify the correct column insertion depth into the injector and detector.[2][12] |
| Column Overload | - Dilute the sample. - Reduce the injection volume.[14] |
| Solvent-Phase Mismatch | - Ensure the injection solvent is compatible with the stationary phase of the column. A mismatch in polarity can cause peak distortion.[11] |
| Low Injector or Column Temperature | - Increase the injector and/or initial oven temperature to ensure proper volatilization, but be mindful of potential thermal degradation.[14] |
Inaccurate Quantification and Poor Reproducibility
Problem: The quantitative results for dihydrocarvyl acetate are inconsistent across replicate injections or different sample batches.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Matrix Effects | - Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the samples to compensate for signal suppression or enhancement.[15][16] - Standard Addition: Spike known amounts of dihydrocarvyl acetate standard into the sample to create a calibration curve within the sample matrix itself.[15] - Sample Dilution: Dilute the sample to minimize the concentration of interfering matrix components.[3] |
| No or Inappropriate Internal Standard (IS) | - Use of an IS: Incorporate a suitable internal standard into all standards, blanks, and samples to correct for variations in injection volume and matrix effects.[1][17] - IS Selection: Choose an IS that is chemically similar to dihydrocarvyl acetate, has a similar retention time but is well-resolved, and is not present in the samples. A deuterated analog of dihydrocarvyl acetate is ideal. Alternatively, other terpene acetates like isobornyl acetate can be considered.[1][17] |
| Sample Instability | - Ensure samples are stored properly (e.g., at 4°C in sealed vials) and analyzed within their stability period.[6] |
Co-elution with Interfering Compounds
Problem: A peak is observed at a similar retention time to dihydrocarvyl acetate, leading to an overestimation of its concentration.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Isomers or Structurally Similar Compounds | - Optimize GC Method: Adjust the oven temperature program (e.g., use a slower ramp rate) to improve the separation of dihydrocarvyl acetate from co-eluting compounds.[18][19] - Use a Different Column: Employ a column with a different stationary phase to alter the elution order. For isomeric co-elution, a chiral column is necessary.[7] - Two-Dimensional GC (GCxGC): For highly complex matrices like essential oils, GCxGC provides significantly enhanced separation power.[20] |
| Matrix Components | - Selective Ion Monitoring (SIM) Mode: Instead of full scan mode, use SIM mode to monitor specific, unique fragment ions of dihydrocarvyl acetate to improve selectivity and reduce interference from co-eluting matrix components. |
Suspected Thermal Degradation
Problem: Low recovery of dihydrocarvyl acetate is observed, or additional unexpected peaks appear in the chromatogram, potentially indicating on-column or in-injector degradation.
Possible Causes and Solutions:
| Possible Cause | Solution |
| High Injector Temperature | - Optimize Injector Temperature: While a sufficiently high temperature is needed for volatilization, excessive heat can cause degradation of thermally labile compounds.[21][22] Experiment with lowering the injector temperature in increments (e.g., from 250°C to 220°C) to find a balance between efficient transfer and analyte stability.[21][22] |
| Active Sites in the Inlet | - As with peak tailing, active sites in the liner can catalyze degradation. Regular inlet maintenance is crucial.[14] |
Experimental Protocols
Protocol 1: Standard GC-MS Analysis of Dihydrocarvyl Acetate
This protocol provides a general procedure for the quantification of dihydrocarvyl acetate in a relatively clean matrix.
-
Standard Preparation:
-
Prepare a primary stock solution of dihydrocarvyl acetate (e.g., 1000 µg/mL) in a suitable solvent like hexane (B92381) or ethanol.[1]
-
Perform serial dilutions to create a series of working standards with concentrations spanning the expected sample concentration range (e.g., 0.1 - 50 µg/mL).[1]
-
If using an internal standard, add a constant, known concentration to each standard.
-
-
Sample Preparation:
-
Dilute the sample in the same solvent used for the standards to a concentration that falls within the calibration range.[1]
-
If the sample is complex, an extraction step (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary.[1]
-
Add the internal standard at the same concentration as in the standards.
-
-
GC-MS Parameters (Illustrative):
| Parameter | Setting |
| Injector Temperature | 250°C[6] |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[6] |
| Oven Program | Initial 60°C for 2 min, ramp at 3°C/min to 240°C, hold for 5 min[6] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Ion Source Temp. | 230°C |
| MS Transfer Line | 280°C |
| Acquisition Mode | Full Scan (m/z 40-350) or SIM mode |
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (dihydrocarvyl acetate / internal standard) against the concentration of the standards.
-
Quantify dihydrocarvyl acetate in the samples using the calibration curve.
-
Quantitative Data Summary
The following table presents illustrative quantitative data that should be determined experimentally during method validation.
| Parameter | Illustrative Value | Acceptance Criteria |
| Linearity (r²) | 0.998 | ≥ 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL | Signal-to-Noise ≥ 3 |
| Limit of Quantification (LOQ) | 0.15 µg/mL | Signal-to-Noise ≥ 10 |
| Recovery (%) | 95 - 105% | Typically 80 - 120% |
| Precision (%RSD) | < 5% | ≤ 15% |
Visualizations
Caption: A logical workflow for troubleshooting common issues in GC-MS quantification.
Caption: Decision process for selecting a suitable internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. bme.psu.edu [bme.psu.edu]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Dihydrocarvyl acetate [webbook.nist.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. weber.hu [weber.hu]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 15. youtube.com [youtube.com]
- 16. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 18. AMT - Optimisation of a thermal desorptionâgas chromatographyâmass spectrometry method for the analysis of monoterpenes, sesquiterpenes and diterpenes [amt.copernicus.org]
- 19. scielo.br [scielo.br]
- 20. mdpi.com [mdpi.com]
- 21. Frontiers | Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments [frontiersin.org]
- 22. Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dihydrocarvyl Acetate Storage and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Dihydrocarvyl acetate (B1210297) during storage.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store Dihydrocarvyl acetate to ensure its stability?
A1: To maintain the integrity of Dihydrocarvyl acetate, it should be stored in a cool, dry, and well-ventilated area, away from direct light and sources of heat or ignition.[1][2] The ideal storage container is an airtight, sealed vessel to prevent exposure to oxygen and moisture. For long-term storage, refrigeration at 2-8°C is recommended.
Q2: What are the primary causes of Dihydrocarvyl acetate degradation?
A2: The main degradation pathways for Dihydrocarvyl acetate are oxidation and hydrolysis. Oxidation is triggered by exposure to air (oxygen), light (especially UV), and heat, and can be catalyzed by trace metals.[3][4][5] Hydrolysis, the cleavage of the ester bond to form dihydrocarveol (B1210190) and acetic acid, is primarily catalyzed by acidic or alkaline conditions.
Q3: Are there any substances that should not be stored with Dihydrocarvyl acetate?
A3: Yes, Dihydrocarvyl acetate is incompatible with strong oxidizing agents, which can accelerate its degradation.[2] It is also advisable to avoid storage with strong acids or bases, as they can catalyze hydrolysis.
Q4: Can I use antioxidants to improve the stability of Dihydrocarvyl acetate?
A4: Yes, incorporating antioxidants can significantly slow down the oxidative degradation of Dihydrocarvyl acetate.[3][4][5] Natural antioxidants such as tocopherols (B72186) (Vitamin E) or synthetic antioxidants like Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) are commonly used in the fragrance and pharmaceutical industries to stabilize sensitive compounds.
Q5: How can I tell if my Dihydrocarvyl acetate has degraded?
A5: Degradation can be indicated by changes in the physical and chemical properties of the substance. This may include a change in color, the development of off-odors (e.g., sour or rancid notes), or a decrease in the characteristic sweet, floral, and minty aroma. For a definitive assessment, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are required to identify degradation products and quantify the purity of the sample.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in Odor Profile | Oxidative degradation | Store in an airtight container under an inert atmosphere (e.g., nitrogen or argon). Add an appropriate antioxidant. |
| Discoloration (Yellowing) | Exposure to light or heat | Store in an amber or opaque container in a cool, dark place. |
| Decreased Purity on Analysis | Hydrolysis due to moisture or pH extremes | Ensure the storage container is dry and tightly sealed. Avoid contact with acidic or basic substances. |
| Formation of Peroxides | Autoxidation from prolonged air exposure | Purge the container with an inert gas before sealing. Consider adding a peroxide scavenger if compatible with the application. |
Quantitative Data on Stability
| Storage Condition | Temperature | Light Exposure | Atmosphere | Expected Stability (Relative) |
| Ideal | 2-8°C | Dark | Inert (Nitrogen/Argon) | Very High |
| Good | Room Temperature (~20°C) | Dark | Airtight (Limited Oxygen) | High |
| Fair | Room Temperature (~20°C) | Ambient Light | Airtight (Limited Oxygen) | Moderate |
| Poor | Elevated (e.g., 40°C) | Direct Sunlight | Open to Air | Low |
Experimental Protocols
Protocol for Accelerated Stability Testing of Dihydrocarvyl Acetate
This protocol is a general guideline and should be adapted based on specific laboratory capabilities and regulatory requirements.
1. Objective: To assess the stability of Dihydrocarvyl acetate under accelerated storage conditions to predict its shelf life and identify potential degradation products.
2. Materials:
-
Dihydrocarvyl acetate sample
-
Climate chambers or ovens capable of maintaining controlled temperature and humidity
-
UV light cabinet
-
Inert gas (Nitrogen or Argon)
-
Amber glass vials with airtight seals
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Analytical standards of Dihydrocarvyl acetate and potential degradation products (if available)
3. Experimental Setup:
-
Sample Preparation: Aliquot the Dihydrocarvyl acetate sample into several amber glass vials. For each condition, prepare triplicate samples.
-
Control Samples: Store a set of vials at the recommended long-term storage condition (e.g., 2-8°C in the dark).
-
Accelerated Conditions:
-
Temperature Stress: Place sets of vials in climate chambers at elevated temperatures (e.g., 40°C/75% RH, 50°C/75% RH).
-
Light Stress: Expose a set of vials in a UV light cabinet according to ICH Q1B guidelines.
-
Oxidative Stress: For one set of vials at each temperature, do not purge with inert gas to simulate exposure to oxygen.
-
4. Testing Schedule: Analyze the samples at initial time (T=0) and at specified intervals (e.g., 1, 3, and 6 months) for accelerated conditions.
5. Analytical Method (GC-MS):
-
Column: Use a suitable capillary column for terpene analysis (e.g., HP-5MS).
-
Injector Temperature: 250°C
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 240°C at 3°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium
-
Mass Spectrometer: Operate in electron ionization (EI) mode.
-
Data Analysis: Quantify the peak area of Dihydrocarvyl acetate and identify any new peaks corresponding to degradation products by comparing their mass spectra with libraries (e.g., NIST).
6. Data Evaluation:
-
Calculate the percentage of Dihydrocarvyl acetate remaining at each time point for each condition.
-
Identify and quantify the major degradation products.
-
Use the data from the accelerated conditions to extrapolate the expected shelf life under normal storage conditions.
Visualizations
Caption: Primary degradation pathways of Dihydrocarvyl acetate.
Caption: Workflow for the accelerated stability testing of Dihydrocarvyl acetate.
References
Optimizing steam distillation parameters for Dihydrocarvyl acetate extraction
Technical Support Center: Dihydrocarvyl Acetate (B1210297) Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing steam distillation parameters for the extraction of Dihydrocarvyl acetate. Below you will find troubleshooting guides and frequently asked questions to address specific issues encountered during experimentation.
Troubleshooting Guide
This guide is designed to help you resolve common issues that may arise during the steam distillation of Dihydrocarvyl acetate.
Issue 1: Low Yield of Dihydrocarvyl Acetate
| Potential Cause | Recommended Action |
| Incomplete Extraction | Optimize Distillation Time: Ensure the distillation is carried out for a sufficient duration to allow for the complete extraction of Dihydrocarvyl acetate. A typical distillation time for mint essential oils is around 3 hours.[1] Monitor the output of the condenser; if no significant amount of oil is being collected, the extraction may be complete. |
| Proper Sample Preparation: The plant material should be appropriately prepared to maximize surface area for efficient steam penetration. Fresh leaves should be coarsely chopped, and dried leaves can be lightly crushed. Avoid packing the distillation flask too tightly, as this can lead to channeling of the steam and incomplete extraction. | |
| Hydrolysis of Dihydrocarvyl Acetate | pH Control of Distillation Water: Dihydrocarvyl acetate, being an ester, is susceptible to hydrolysis, especially in acidic or alkaline conditions, which can be exacerbated by the high temperatures of steam distillation. Maintaining a near-neutral pH of the distillation water can help minimize this degradation. For general essential oil distillation, a pH of around 5 is often used.[2][3] |
| Thermal Degradation | Temperature and Pressure Control: High temperatures can lead to the degradation of thermally sensitive compounds like Dihydrocarvyl acetate.[4] While steam distillation operates at a lower temperature than simple distillation, prolonged exposure to heat can still be detrimental. If your equipment allows, operating under a partial vacuum can lower the boiling point of the water and, consequently, the distillation temperature, which can help preserve the integrity of the ester. |
| Co-distillation with Water-Soluble Compounds | Salting Out: Some polar compounds in the plant matrix can increase the solubility of Dihydrocarvyl acetate in the hydrosol (the aqueous phase of the distillate), leading to lower yields in the oil phase. Adding a salt, such as sodium chloride (NaCl), to the distillation water can decrease the solubility of organic compounds in the aqueous phase, a phenomenon known as "salting out," which may improve the recovery of the essential oil. |
Issue 2: Poor Purity of Dihydrocarvyl Acetate (Presence of Impurities)
| Potential Cause | Recommended Action |
| Co-elution of Other Compounds | Fractional Distillation: If the initial steam distillate contains a high concentration of other volatile compounds with similar boiling points to Dihydrocarvyl acetate, a secondary purification step of fractional distillation under vacuum may be necessary to isolate the target compound. |
| Degradation Products | Minimize Thermal Stress: As mentioned above, thermal degradation can lead to the formation of impurities. Optimizing the distillation time and temperature is crucial. Shorter distillation times are generally preferable to minimize the thermal stress on the molecules.[2] |
| Contamination from Equipment | Thorough Cleaning of Glassware: Ensure all glassware and components of the distillation apparatus are thoroughly cleaned and free of any residues from previous extractions. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal particle size for the plant material for Dihydrocarvyl acetate extraction?
A: For fresh mint leaves, coarse chopping is recommended to increase the surface area for steam penetration without creating a compacted mass that could impede steam flow.[1] For dried leaves, light crushing is sufficient. Overly fine grinding can lead to the loss of volatile compounds before distillation and may cause the plant material to become waterlogged and clump together, preventing efficient steam contact.
Q2: What is the ideal distillation time for maximizing Dihydrocarvyl acetate yield?
A: A common distillation time for extracting essential oils from mint is approximately 3 hours.[1] However, the optimal time can vary depending on the specific plant material and the efficiency of the distillation apparatus. It is advisable to monitor the oil collection rate and stop the distillation when the rate significantly decreases.
Q3: Can hydrodistillation be used instead of steam distillation for Dihydrocarvyl acetate extraction?
A: Yes, hydrodistillation is another common method for extracting essential oils. In hydrodistillation, the plant material is in direct contact with boiling water. While simpler in setup, this method can sometimes lead to a higher degree of hydrolysis of esters like Dihydrocarvyl acetate due to the prolonged contact with hot water.[5] Steam distillation, where steam is passed through the plant material, is often considered a gentler method for thermally sensitive compounds.
Q4: How can I prevent the hydrolysis of Dihydrocarvyl acetate during distillation?
A: To minimize hydrolysis, it is important to control the pH of the distillation water, keeping it close to neutral.[3] Additionally, minimizing the distillation time and temperature can reduce the rate of hydrolysis.
Q5: What are the key parameters to consider when optimizing steam distillation for Dihydrocarvyl acetate?
A: The primary parameters to optimize are:
-
Distillation Time: To ensure complete extraction without causing degradation.
-
Steam Flow Rate: A higher flow rate can sometimes reduce the distillation time but may also lead to the channeling of steam.
-
Temperature and Pressure: Lowering the distillation temperature through vacuum application can help preserve thermally sensitive compounds.
-
Sample Preparation: Proper particle size and packing of the plant material are crucial for efficient extraction.
-
pH of Distillation Water: To minimize the hydrolysis of the ester.
Quantitative Data Summary
The following table summarizes the impact of key steam distillation parameters on the extraction of monoterpene acetates, which can be used as a proxy for optimizing Dihydrocarvyl acetate extraction.
| Parameter | Effect on Yield | Effect on Purity | General Recommendation for Dihydrocarvyl Acetate |
| Distillation Time | Generally increases with time up to a plateau, after which it may decrease due to degradation. | May decrease with very long distillation times due to the formation of degradation products. | Start with a 3-hour distillation and optimize by monitoring the collection rate. |
| Steam Flow Rate | A moderate flow rate is optimal. Too low a rate will result in a long extraction time, while too high a rate can cause steam channeling and incomplete extraction. | Can be affected by channeling, leading to a less representative profile of the essential oil. | Adjust for a steady and consistent flow of distillate without causing excessive agitation of the plant material. |
| Pressure | Operating under a vacuum (reduced pressure) will lower the distillation temperature, which can decrease the rate of thermal degradation and potentially improve the yield of intact Dihydrocarvyl acetate. | Reduced temperature under vacuum can significantly improve purity by preventing the formation of thermal degradation byproducts. | If available, use a vacuum to lower the boiling point of water to around 60-70°C. |
| pH of Water | An acidic pH can catalyze the hydrolysis of esters, leading to a lower yield of Dihydrocarvyl acetate. | Hydrolysis will lead to the formation of Dihydrocarveol and acetic acid, reducing the purity of the target compound. | Maintain the pH of the distillation water between 5 and 7. |
| Particle Size | Coarsely chopped or lightly crushed material provides a good surface area for extraction without impeding steam flow. | Not a direct effect, but proper particle size ensures efficient and uniform extraction, contributing to a consistent product. | Avoid fine powders. For fresh leaves, chop to ~1-2 cm pieces. For dried leaves, crush lightly. |
Experimental Protocols
Protocol 1: Optimized Steam Distillation for Dihydrocarvyl Acetate Extraction
-
Sample Preparation:
-
For fresh mint leaves, coarsely chop 100 g of the plant material.
-
For dried mint leaves, lightly crush 50 g of the material.
-
-
Apparatus Setup:
-
Assemble a Clevenger-type steam distillation apparatus.
-
Place the prepared plant material into the distillation flask.
-
Add distilled water to the flask until the plant material is just covered. Ensure the pH of the water is between 5 and 7.
-
-
Distillation:
-
Heat the flask to generate steam. If using a vacuum, apply it at this stage.
-
Continue the distillation for approximately 3 hours, collecting the distillate in the Clevenger arm.
-
Monitor the collection of the oil layer.
-
-
Oil Separation and Drying:
-
Once the distillation is complete and the apparatus has cooled, carefully separate the essential oil layer from the hydrosol.
-
Dry the collected essential oil over anhydrous sodium sulfate (B86663) to remove any residual water.
-
-
Storage:
-
Store the dried essential oil in a sealed, amber glass vial at 4°C.
-
Protocol 2: Quantification of Dihydrocarvyl Acetate using GC-MS
-
Standard Preparation:
-
Prepare a stock solution of Dihydrocarvyl acetate standard in hexane (B92381) or ethanol (B145695) at a concentration of 1000 µg/mL.
-
From the stock solution, prepare a series of calibration standards ranging from 1 to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the extracted essential oil and dilute it in 10 mL of hexane or ethanol.
-
-
GC-MS Analysis:
-
Injector: 250°C, Split mode (e.g., 50:1).
-
Column: A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Oven Program: Initial temperature of 60°C for 2 minutes, then ramp at 3°C/min to 240°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Scan range of 40-350 amu.
-
-
Quantification:
-
Identify the Dihydrocarvyl acetate peak in the sample chromatogram by comparing its retention time and mass spectrum to that of the standard.
-
Construct a calibration curve by plotting the peak area of the standard against its concentration.
-
Determine the concentration of Dihydrocarvyl acetate in the sample from the calibration curve.
-
Visualizations
Caption: Experimental workflow for Dihydrocarvyl acetate extraction and analysis.
Caption: Troubleshooting logic for low Dihydrocarvyl acetate yield.
References
Resolving peak co-elution in the chromatographic analysis of Dihydrocarvyl acetate
Topic: Resolving Peak Co-elution in the Chromatographic Analysis of Dihydrocarvyl Acetate (B1210297)
This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak co-elution issues during the gas chromatography (GC) analysis of Dihydrocarvyl acetate.
Frequently Asked Questions (FAQs)
Q1: What is peak co-elution and why is it a problem in dihydrocarvyl acetate analysis?
A1: Peak co-elution occurs when two or more compounds exit the chromatography column at the same time, resulting in overlapping peaks.[1] This is a significant issue in the analysis of dihydrocarvyl acetate because it compromises the accuracy of both identification and quantification.[1][2] Dihydrocarvyl acetate, a monoterpene ester used in flavors and fragrances, exists as chiral enantiomers, which have nearly identical chemical properties and are prone to co-elution on standard GC columns.[3][4]
Q2: I see a shoulder on my dihydrocarvyl acetate peak. Does this mean I have co-elution?
A2: A shoulder, or any peak asymmetry, is a strong visual indicator of co-elution.[1] While a perfectly symmetrical peak can still hide a co-eluting compound, an asymmetrical peak shape suggests that more than one component is present.[1][2] This could be an isomer of dihydrocarvyl acetate or an impurity from the sample matrix.
Q3: My peak looks symmetrical, but I suspect co-elution. How can I confirm it?
A3: If you are using a Gas Chromatography-Mass Spectrometry (GC-MS) system, you can confirm co-elution by examining the mass spectra across the peak.[1][2] By taking spectra from the beginning, middle (apex), and end of the peak, you can check for consistency. If the mass spectra are identical throughout, the peak is likely pure. If the spectra differ, it confirms the presence of multiple compounds.[1][2]
Q4: What is the most common cause of co-elution when analyzing dihydrocarvyl acetate?
A4: The most common cause is the presence of its stereoisomers. Dihydrocarvyl acetate is a chiral molecule, meaning it has non-superimposable mirror-image forms called enantiomers ((+)- and (-)-dihydrocarvyl acetate).[3][4] These enantiomers have very similar physical and chemical properties, making their separation on a standard, non-chiral GC column extremely difficult, leading to co-elution.
Troubleshooting Guide for Peak Co-elution
Resolving co-elution requires a systematic approach that addresses the three key factors of chromatographic resolution: selectivity (α) , efficiency (N) , and retention factor (k) .[5]
Logical Workflow for Troubleshooting
The following diagram outlines a step-by-step process for identifying and resolving co-elution issues.
Data Presentation: Troubleshooting Strategies
The table below summarizes how adjusting key GC parameters can affect your chromatographic resolution.
| Parameter | Action | Expected Effect on Resolution | Primary Factor Influenced | Considerations |
| Stationary Phase | Switch to a Chiral Column (e.g., Cyclodextrin-based) | High Impact. Drastically improves separation of enantiomers. | Selectivity (α) | The most effective solution for separating dihydrocarvyl acetate isomers.[3] |
| Oven Temperature | Decrease Initial Temperature or Reduce Ramp Rate | Medium Impact. Increases retention and can improve separation of closely eluting compounds.[6][7][8] | Retention (k) & Selectivity (α) | Slower temperature ramps can significantly improve resolution but will increase analysis time.[5][6] |
| Column Length | Increase Length (e.g., from 30m to 60m) | Medium Impact. Increases efficiency. Doubling length improves resolution by ~41%.[9][10] | Efficiency (N) | Significantly increases analysis time and column cost.[10][11] |
| Column Internal Diameter (ID) | Decrease ID (e.g., from 0.25mm to 0.18mm) | Medium Impact. Increases efficiency. Halving the diameter can double efficiency.[10][12] | Efficiency (N) | Increases column head pressure and reduces sample capacity.[10][12] |
| Carrier Gas Flow Rate | Optimize Linear Velocity | Low-Medium Impact. Ensures the column is operating at its maximum efficiency. | Efficiency (N) | Deviating too far from the optimal velocity can decrease resolution.[5] |
Experimental Protocols
For resolving the co-elution of dihydrocarvyl acetate enantiomers, the most effective strategy is to employ enantioselective gas chromatography by using a chiral column.
Experimental Workflow for Chiral GC Analysis
Protocol: Recommended GC Conditions for Chiral Separation
This protocol provides a starting point for the separation of dihydrocarvyl acetate enantiomers. Optimization may be required for your specific instrument and sample matrix.[3][4]
| Parameter | Recommended Setting |
| Gas Chromatograph | System with a split/splitless injector and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[3] |
| Column Type | Chiral Capillary Column (e.g., Cyclodextrin-based like Rt-βDEXsm or similar).[3][4] |
| Column Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.[3] |
| Carrier Gas | Helium or Hydrogen.[13] |
| Injector Temperature | 250°C.[4] |
| Injection Mode | Split (e.g., 50:1 ratio).[4] |
| Injection Volume | 1 µL.[14] |
| Oven Program | - Initial Temperature: 60°C, hold for 2 minutes.- Ramp: Increase at 3-5°C/min to 180-240°C.- Final Hold: Hold for 5 minutes.[4][15] |
| Detector | FID or MS.[3] |
| Detector Temperature | 250°C (for FID).[4] |
| Sample Preparation | Dilute sample (e.g., essential oil) in a suitable solvent like hexane or dichloromethane (B109758) to an appropriate concentration for GC analysis.[3] |
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. gcms.cz [gcms.cz]
- 6. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. GC Tip on Selecting the Right Column Dimension | Phenomenex [discover.phenomenex.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. Quale ruolo svolge la lunghezza della colonna nell'ottimizzazione della separazione dei picchi GC? - Persea [pgeneral.com]
- 12. Choosing a Capillary GC Column [sigmaaldrich.com]
- 13. Unlocking terpene enantiomeric resolution: Optimization of carrier gas and chromatographic parameters on conventional and tandem chiral columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scitepress.org [scitepress.org]
- 15. benchchem.com [benchchem.com]
Minimizing byproduct formation in the biocatalytic synthesis of Dihydrocarvyl acetate
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in minimizing byproduct formation during the biocatalytic synthesis of Dihydrocarvyl acetate (B1210297). The process typically involves a two-step chemoenzymatic cascade: the stereoselective reduction of a carvone (B1668592) precursor followed by the esterification of the resulting dihydrocarveol (B1210190).
Part 1: Troubleshooting Guide & FAQs
This section is divided into the two primary stages of the synthesis.
Stage 1: Ene Reductase-Catalyzed Reduction of (R)-Carvone to (2R,5R)-Dihydrocarvone
The first step involves the asymmetric reduction of the carbon-carbon double bond of (R)-carvone. Ene reductases (ERs), particularly from the Old Yellow Enzyme (OYE) family, are highly effective for this transformation, offering high stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: My (R)-carvone reduction shows low conversion. What are the potential causes and solutions?
A1: Low conversion can stem from several factors:
-
Poor Enzyme Activity: The chosen ene reductase may have low intrinsic activity towards carvone. Screen a panel of different ERs to find a more efficient catalyst.
-
Cofactor Limitation: Ene reductases are dependent on a nicotinamide (B372718) cofactor (NADH or NADPH) for hydride transfer. Ensure an efficient cofactor regeneration system is in place, such as using glucose dehydrogenase (GDH) with glucose or formate (B1220265) dehydrogenase (FDH) with formate.
-
Substrate/Product Inhibition: High concentrations of carvone or the product, dihydrocarvone (B1202640), can inhibit the enzyme. Consider using a biphasic system with a water-immiscible organic solvent or an adsorbent resin to control substrate and product concentrations in the aqueous phase.
-
Suboptimal Reaction Conditions: Verify that the pH, temperature, and buffer composition are optimal for your specific ene reductase.
Q2: I am observing the formation of undesired diastereomers of dihydrocarvone. How can I improve the stereoselectivity?
A2: The formation of byproducts such as cis-dihydrocarvone (B1211938) or other stereoisomers is primarily due to the selection of a non-optimal enzyme. The key to high diastereomeric excess is the use of a highly stereoselective ene reductase. For instance, ERs from Nostoc sp. PCC7120 or Meyerozyma guilliermondii have been reported to produce (2R,5R)-dihydrocarvone with high purity.[1] If you are using whole-cell biocatalysts, native reductases from the host organism (e.g., E. coli) might contribute to the formation of undesired isomers. Using a purified enzyme or an engineered host strain with relevant native reductases knocked out can mitigate this issue.
Q3: My whole-cell biocatalyst is reducing both the C=C double bond and the C=O carbonyl group. How can I prevent this over-reduction?
A3: Over-reduction, leading to the formation of dihydrocarveol isomers directly from carvone, is a known issue, especially when using yeast-based biocatalysts.[2] Ene reductases are generally selective for the activated C=C bond and do not reduce the carbonyl group.[3] If you observe over-reduction, it is likely caused by other native carbonyl reductases in your whole-cell system. The solution is to switch to a more selective biocatalyst, such as purified ene reductase or an engineered E. coli strain that overexpresses the desired ene reductase without significant background carbonyl reductase activity.
Stage 2: Lipase-Catalyzed Acetylation of Dihydrocarveol
This second stage involves the esterification of dihydrocarveol (obtained from the reduction of dihydrocarvone's ketone group, a step not detailed here but typically achieved with a ketoreductase) with an acetyl donor, catalyzed by a lipase (B570770).
Frequently Asked Questions (FAQs)
Q1: The conversion rate of my lipase-catalyzed acetylation is low. What can I do to improve it?
A1: Low conversion in lipase-catalyzed esterification is a common problem. Consider the following optimizations:
-
Choice of Lipase: Immobilized Candida antarctica lipase B (CALB), commercially available as Novozym 435, is a highly versatile and efficient catalyst for a wide range of esterification reactions, including flavor esters.[1]
-
Acetyl Donor: The choice of acetyl donor is critical. Vinyl acetate is often highly effective as it forms an unstable enol byproduct that tautomerizes to acetaldehyde (B116499), shifting the reaction equilibrium towards the product. However, other donors like ethyl acetate can also be used, though may require different optimization strategies.
-
Water Content: For esterification reactions using acetic acid, water is a byproduct that can promote the reverse hydrolytic reaction.[4][5] This can be managed by performing the reaction in a solvent-free system or by adding molecular sieves. For transesterification (e.g., with vinyl acetate), a small amount of water is essential for lipase activity, but excess water will favor hydrolysis.
-
Substrate Molar Ratio: An excess of the acetyl donor is typically used to drive the reaction forward. Optimize the molar ratio of dihydrocarveol to the acetyl donor.
-
Temperature: Lipase activity is temperature-dependent. For Novozym 435, the optimal temperature is often in the range of 40-60°C.[1]
Q2: My final product contains unreacted dihydrocarveol and byproducts from the acetyl donor. How can I push the reaction to completion?
A2: Reaching full conversion is key to minimizing these impurities. Besides the points in A1, consider:
-
Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the reaction progress over time to determine the optimal endpoint.
-
Enzyme Loading: Increasing the amount of lipase can improve the reaction rate and final conversion. However, this should be optimized to balance cost and efficiency.
-
Solvent System: While solvent-free systems are economically attractive, using a non-polar organic solvent like hexane (B92381) or heptane (B126788) can sometimes improve substrate solubility and overall conversion.[6]
Q3: I am concerned about the formation of hydrolysis byproducts (dihydrocarveol from dihydrocarvyl acetate). How can this be minimized?
A3: Hydrolysis is the reverse reaction of esterification and is promoted by excess water. To minimize this:
-
Control Water Activity: In organic media, controlling the water activity (a_w) is crucial for shifting the equilibrium towards synthesis. This can be achieved by using dried solvents, adding molecular sieves, or performing the reaction under vacuum to remove water as it forms.[2]
-
Use an Irreversible Acyl Donor: Using vinyl acetate makes the reaction practically irreversible, as the vinyl alcohol byproduct immediately tautomerizes to acetaldehyde, thus preventing the reverse reaction.
Part 2: Data Presentation
Table 1: Performance of Various Ene Reductases in the Reduction of (R)-Carvone
| Biocatalyst | Substrate Conc. | Time (h) | Conversion (%) | Diastereomeric Excess (%) | Reference |
| E. coli expressing NostocER1 & FDH | 300 mM | 9 | 96.8% | >99% | [5] |
| E. coli expressing NostocER1 mutant | 300 mM | 5 | 95.6% | 95.4% | [5] |
| Ene-reductase FOYE-1 | 25 mM | 8 | 65% | 95% | [7] |
| Meyerozyma guilliermondii ER | Not specified | Not specified | 99% | >99% | [1] |
Table 2: Optimization Parameters for Lipase-Catalyzed Flavor Ester Synthesis
| Parameter | Typical Range | Optimal Condition Example (Nonyl Caprylate) | Reference |
| Enzyme | Novozym 435, Lipozyme TL IM | Novozym 435 | [1] |
| Temperature | 30 - 60 °C | 40 °C | [1] |
| Substrate Ratio (Alcohol:Acyl Donor) | 1:1 to 1:12 | 1:1 | [6] |
| Enzyme Loading (% w/w) | 2.5 - 25% | 25% | [1] |
| Solvent | Solvent-free or non-polar solvents | Solvent-free | [1] |
Part 3: Experimental Protocols
Protocol 1: Ene Reductase-Catalyzed Reduction of (R)-Carvone
This protocol is a generalized procedure based on whole-cell biotransformations.
-
Biocatalyst Preparation: Cultivate E. coli cells overexpressing the desired ene reductase (e.g., NostocER1) and a cofactor regenerating enzyme (e.g., formate dehydrogenase). Harvest cells by centrifugation and wash with a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0).
-
Reaction Setup: In a temperature-controlled reactor, prepare a reaction mixture containing:
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
(R)-Carvone (e.g., 300 mM)
-
Sodium formate (e.g., 1.5 M) as the cosubstrate for cofactor regeneration.
-
NAD⁺ (e.g., 1 mM) as the cofactor.
-
Resuspended biocatalyst (e.g., to a final concentration of 30-40 g_CDW L⁻¹).
-
-
Reaction Execution:
-
Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation.
-
Monitor the pH and adjust as necessary, as the consumption of formate can lead to a pH increase.
-
Take samples periodically to monitor the conversion of carvone and the formation of dihydrocarvone using Gas Chromatography (GC) with a chiral column.
-
-
Work-up and Product Isolation:
-
Once the reaction reaches completion, separate the cells by centrifugation.
-
Extract the supernatant with an organic solvent (e.g., ethyl acetate or hexane).
-
Wash the organic phase, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (2R,5R)-dihydrocarvone.
-
Protocol 2: Novozym 435-Catalyzed Acetylation of Dihydrocarveol
This protocol describes a typical solvent-free transesterification.
-
Reactant Preparation: To a clean, dry reaction vessel, add dihydrocarveol and vinyl acetate. A molar excess of vinyl acetate is recommended (e.g., a 1:5 molar ratio of dihydrocarveol to vinyl acetate).
-
Reaction Setup:
-
Add the immobilized lipase, Novozym 435 (e.g., 10-15% by weight of the substrates).
-
Place the vessel in a shaking incubator or on a magnetic stirrer with temperature control.
-
-
Reaction Execution:
-
Run the reaction at the optimal temperature (e.g., 40-50°C) with constant agitation (e.g., 200 rpm).
-
Monitor the progress of the reaction by taking small aliquots and analyzing them by GC to determine the conversion of dihydrocarveol and the formation of dihydrocarvyl acetate.
-
-
Work-up and Product Isolation:
-
After the desired conversion is achieved, filter the reaction mixture to recover the immobilized enzyme. The enzyme can often be washed and reused.
-
Remove the excess vinyl acetate and the acetaldehyde byproduct from the filtrate by evaporation under reduced pressure.
-
The remaining crude product, dihydrocarvyl acetate, can be further purified by vacuum distillation or column chromatography if required.
-
Part 4: Visualizations
Caption: Chemoenzymatic cascade for Dihydrocarvyl acetate synthesis.
Caption: Troubleshooting flowchart for byproduct minimization.
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. Ene Reductases - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. Natural flavor ester synthesis catalyzed by lipases | Semantic Scholar [semanticscholar.org]
- 6. Lipase-Catalyzed Esterification of Geraniol and Citronellol for the Synthesis of Terpenic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asymmetric Reduction of (R)‐Carvone through a Thermostable and Organic‐Solvent‐Tolerant Ene‐Reductase - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of (+)- and (-)-Dihydrocarvyl acetate odor profiles
A Comparative Analysis of the Odor Profiles of (+)- and (-)-Dihydrocarvyl Acetate (B1210297)
This guide presents a comparative analysis of the olfactory profiles of the enantiomers of dihydrocarvyl acetate, (+)-dihydrocarvyl acetate and (-)-dihydrocarvyl acetate. The information is intended for researchers, scientists, and drug development professionals interested in the sensory properties of chiral fragrance compounds. While direct quantitative comparative data for these specific enantiomers is limited in publicly available literature, this guide synthesizes the existing qualitative descriptions and outlines the standard experimental protocols used for such evaluations.
Data Presentation
Due to the scarcity of direct comparative quantitative data, the following table summarizes the reported qualitative odor profiles of (+)- and (-)-dihydrocarvyl acetate. It is important to note that these descriptions are compiled from various sources and may vary depending on the purity of the sample and the method of evaluation.
| Enantiomer | CAS Number | Reported Odor Descriptors |
| (+)-Dihydrocarvyl acetate | 20405-60-1 | Fresh, minty, slightly citrusy[1] |
| (-)-Dihydrocarvyl acetate | 20777-49-5 | Sweet, floral, rosy, minty[2], medicinal, floral, sweet[3], pleasant, sweet, fruity, reminiscent of natural terpenes[4][5] |
| (±)-Dihydrocarvyl acetate | 20777-49-5 | Sweet, floral, rose-like, slightly minty[6] |
Chirality and Olfactory Perception
The difference in the perceived odor of the two enantiomers of dihydrocarvyl acetate is a result of their different interactions with chiral olfactory receptors in the nose. This concept is fundamental to understanding the sensory perception of many chiral molecules.
Figure 1: Simplified diagram illustrating the differential binding of enantiomers to specific olfactory receptors, leading to distinct odor perceptions.
Experimental Protocols
The evaluation of the odor profiles of fragrance ingredients like (+)- and (-)-dihydrocarvyl acetate is typically carried out using a combination of instrumental analysis and human sensory perception.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of odor-active compounds in a sample.
-
Sample Preparation: The enantiomers of dihydrocarvyl acetate are diluted in a suitable odorless solvent (e.g., ethanol) to a predetermined concentration.
-
GC Separation: A small volume of the prepared sample is injected into a gas chromatograph. The GC is equipped with a chiral capillary column (e.g., a cyclodextrin-based stationary phase) that is capable of separating the (+) and (-) enantiomers. The column oven temperature is programmed to increase gradually to ensure the effective separation of the compounds.
-
Olfactometry: The effluent from the GC column is split into two streams. One stream is directed to a conventional detector (e.g., a Flame Ionization Detector or a Mass Spectrometer) for chemical identification and quantification. The other stream is directed to a sniffing port, where a trained sensory panelist inhales the effluent and provides a description of the odor, its intensity, and its duration.
Sensory Panel Evaluation
A sensory panel, composed of trained individuals, is used to provide a comprehensive and quantitative description of the odor profiles.
-
Sample Presentation: The purified enantiomers are presented to the panelists on smelling strips or in diluted solutions. To prevent bias, the samples are coded and presented in a randomized order.
-
Odor Profile Description: Panelists are asked to describe the odor using a standardized vocabulary of descriptors.
-
Quantitative Descriptive Analysis (QDA): Panelists rate the intensity of each descriptor on a numerical scale (e.g., from 0 to 10). This allows for the generation of quantitative data that can be statistically analyzed to compare the odor profiles of the two enantiomers.
-
Odor Threshold Determination: The odor threshold, which is the lowest concentration of a substance that can be detected by the human nose, is determined by presenting a series of increasingly diluted samples to the panelists.
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative analysis of the odor profiles of (+)- and (-)-dihydrocarvyl acetate.
Figure 2: A typical experimental workflow for the comparative analysis of the odor profiles of dihydrocarvyl acetate enantiomers.
References
- 1. Sensory evidence for olfactory receptors with opposite chiral selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Chemistry of Taste and Smell: How Chirality Affects Senses – Chiralpedia [chiralpedia.com]
- 4. dihydrocarvyl acetate, 20777-49-5 [thegoodscentscompany.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Quantification of Dihydrocarvyl Acetate: GC-FID vs. GC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography with Mass Spectrometry (GC-MS), for the quantitative analysis of dihydrocarvyl acetate (B1210297). Dihydrocarvyl acetate is a naturally occurring monoterpenoid ester found in various essential oils, and its accurate quantification is critical for quality control, formulation development, and research in pharmaceuticals and fragrance industries. This document outlines the validation of a GC-FID method and compares its performance characteristics with a GC-MS approach, supported by illustrative experimental data.
Method Performance Comparison
The choice between GC-FID and GC-MS for the quantification of dihydrocarvyl acetate depends on the specific requirements of the analysis. GC-FID is a robust and cost-effective technique that provides excellent quantitation, while GC-MS offers the added benefit of mass spectral data for definitive peak identification.[1][2] For routine quality control where the identity of dihydrocarvyl acetate is well-established, GC-FID is often the preferred method due to its simplicity and lower operational costs.[1] However, in complex matrices or for research purposes where unambiguous identification is crucial, the selectivity of GC-MS is invaluable.[2]
The following table summarizes the typical performance characteristics of a validated GC-FID method compared to a GC-MS method for the quantification of dihydrocarvyl acetate. The data presented is illustrative and should be experimentally verified for specific laboratory conditions.
| Validation Parameter | GC-FID | GC-MS (SIM Mode) | Comments |
| **Linearity (R²) ** | > 0.999 | > 0.998 | Both techniques demonstrate excellent linearity over a typical concentration range. |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | Both methods provide high accuracy for the quantification of dihydrocarvyl acetate. |
| Precision (% RSD) | < 2% | < 3% | GC-FID generally offers slightly better precision due to the detector's stability. |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL | GC-MS in Selected Ion Monitoring (SIM) mode can offer a lower limit of detection. |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.15 µg/mL | Consistent with the LOD, GC-MS (SIM) allows for the quantification of lower concentrations. |
| Specificity | Good | Excellent | GC-FID relies on retention time for specificity, which can be susceptible to co-eluting impurities. GC-MS provides mass spectral data for positive identification, offering superior specificity.[1] |
| Robustness | High | High | Both methods are generally robust to small variations in analytical parameters. |
Experimental Protocols
GC-FID Method for Dihydrocarvyl Acetate Quantification
This protocol outlines a standard procedure for the validation of a GC-FID method for quantifying dihydrocarvyl acetate.
a. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp at 10°C/min to 240°C, and hold for 5 minutes.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
b. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of dihydrocarvyl acetate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol (B129727).
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with methanol to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh a known amount of the sample containing dihydrocarvyl acetate, dissolve it in a suitable solvent, and dilute to a final concentration within the calibration range.
c. Method Validation Parameters:
The method should be validated according to the International Council for Harmonisation (ICH) guidelines.[3] The following parameters should be assessed:
-
Specificity: Analyze a blank solvent, a placebo sample (if applicable), and a sample spiked with dihydrocarvyl acetate to ensure no interference at the retention time of the analyte.
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo or sample matrix with known concentrations of dihydrocarvyl acetate at three levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary critical method parameters (e.g., oven temperature, flow rate, injection volume) within a small range and assess the impact on the results. The method should remain unaffected by these small variations.
GC-MS Method for Dihydrocarvyl Acetate Quantification
The GC-MS method follows a similar protocol to the GC-FID method, with the primary difference being the detector and the data acquisition mode.
a. Instrumentation and Conditions:
-
Gas Chromatograph-Mass Spectrometer: Agilent 7890B GC coupled to a 5977B MSD or equivalent.
-
GC conditions: Same as the GC-FID method.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for dihydrocarvyl acetate (e.g., m/z 43, 81, 136, 196).[4]
-
b. Standard and Sample Preparation:
Identical to the GC-FID method.
c. Method Validation:
The validation parameters are the same as for the GC-FID method. The use of SIM mode in GC-MS can enhance selectivity and sensitivity, potentially leading to lower LOD and LOQ values.
Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the validation of the GC-FID method and the decision-making process for selecting the appropriate analytical technique.
Caption: GC-FID Method Validation Workflow.
Caption: Logic for selecting between GC-FID and GC-MS.
References
A Comparative Guide to the Synthesis of Dihydrocarvyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Dihydrocarvyl acetate (B1210297), a monoterpenoid ester, is a valuable chiral building block and fragrance component found in nature. Its synthesis can be achieved through various methods, each with distinct advantages and disadvantages. This guide provides an objective comparison of the most common synthetic routes to dihydrocarvyl acetate, supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthesis Methods
The selection of a synthetic route for dihydrocarvyl acetate is often a trade-off between enantioselectivity, yield, reaction conditions, and the availability of starting materials. Below is a summary of the key quantitative data for three primary synthesis methods.
| Parameter | Chemoenzymatic Synthesis | Chemical Acetylation (Acetic Anhydride (B1165640) & Pyridine) |
| Starting Material | (R)-Carvone | Dihydrocarveol (B1210190) |
| Key Reagents/Catalysts | Ene-reductase, Ketoreductase, Acetic Anhydride, Pyridine (B92270) | Acetic Anhydride, Pyridine |
| Reaction Time | Biocatalytic Reduction: Not specified; Chemical Acetylation: 2-4 hours[1] | Typically a few hours, monitored by TLC[2] |
| Yield (%) | High (Overall yield not specified)[1] | High (Specific yield for dihydrocarvyl acetate not detailed in general protocols) |
| Enantiomeric/Diastereomeric Excess (%) | High ee/de due to enzymatic step[1] | Dependent on the stereochemistry of the starting dihydrocarveol |
| Reaction Conditions | Biocatalytic Reduction: Controlled temperature (e.g., 30°C); Chemical Acetylation: 0°C to room temperature[1] | 0°C to room temperature[3] |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below to enable reproducibility and informed decision-making.
Method 1: Chemoenzymatic Synthesis from (R)-Carvone
This two-step method leverages the high stereoselectivity of enzymes for the initial reduction, followed by a standard chemical acetylation.[1]
Step 1: Biocatalytic Reduction of (R)-Carvone to (-)-Dihydrocarveol (B1197605)
-
Materials: (R)-Carvone, Ene-reductase (e.g., OYE1-W116A), Ketoreductase, NADPH, Isopropanol (B130326), Buffer solution, Ethyl acetate, Brine, Anhydrous sodium sulfate (B86663).
-
Protocol:
-
In a suitable reaction vessel, prepare a buffered solution containing the ene-reductase and ketoreductase.
-
Add NADPH as the cofactor and isopropanol as a co-substrate for cofactor regeneration.
-
Introduce (R)-carvone to the reaction mixture.
-
Stir the mixture at a controlled temperature (typically 30°C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.[1]
-
Upon completion, extract the reaction mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain pure (-)-dihydrocarveol.
-
Step 2: Chemical Acetylation of (-)-Dihydrocarveol
-
Materials: (-)-Dihydrocarveol, Acetic anhydride, Pyridine, Anhydrous dichloromethane (B109758) (DCM), 1 M Hydrochloric acid (HCl), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.
-
Protocol:
-
Dissolve (-)-dihydrocarveol in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add pyridine, followed by the dropwise addition of acetic anhydride.[1]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring for the complete consumption of the starting material by TLC.[1]
-
Quench the reaction by the slow addition of 1 M HCl.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude (-)-dihydrocarvyl acetate.
-
If necessary, further purify the product by vacuum distillation or silica gel chromatography.[1]
-
Method 2: Direct Chemical Acetylation of Dihydrocarveol with Acetic Anhydride and Pyridine
This is a classic and widely used method for the acetylation of alcohols.
-
Materials: Dihydrocarveol, Acetic anhydride, Pyridine, Toluene (B28343) (optional, for workup).
-
Protocol:
-
In a suitable flask, dissolve dihydrocarveol in anhydrous pyridine.
-
Add an excess of acetic anhydride dropwise to the solution. For multiple hydroxyl groups, a larger excess may be required.[2]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC to determine the point of complete consumption of the starting alcohol.[2]
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
To remove residual pyridine, co-evaporate the residue with toluene several times.[2]
-
The resulting crude dihydrocarvyl acetate can be purified by column chromatography if necessary.[2]
-
Method 3: Vanadyl Sulfate (VOSO₄) Catalyzed Acetylation of Dihydrocarveol
This method offers a solvent-free approach using a metal catalyst.
-
Materials: Dihydrocarveol, Acetic anhydride, Vanadyl sulfate (VOSO₄).
-
Protocol:
-
In a round-bottom flask, add dihydrocarveol and a stoichiometric amount of acetic anhydride.
-
Add a catalytic amount of VOSO₄ (e.g., 1 mol%).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic phase with a 1 M NaOH solution to remove unreacted starting material, followed by a water wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain dihydrocarvyl acetate.
-
Synthesis Pathways and Workflows
The following diagrams illustrate the logical flow of the described synthesis methods.
Caption: Overview of Dihydrocarvyl Acetate Synthesis Pathways.
References
A Comparative Sensory Evaluation of Dihydrocarvyl Acetate and Linalyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative sensory evaluation of two common fragrance and flavor compounds: Dihydrocarvyl acetate (B1210297) and Linalyl acetate. The information presented is a synthesis of available literature and established sensory evaluation protocols to assist in the selection and application of these ingredients.
Quantitative Sensory Data Summary
While direct, side-by-side quantitative descriptive analysis (QDA) data for Dihydrocarvyl acetate and Linalyl acetate is limited in publicly available literature, the following table summarizes their key sensory attributes based on existing qualitative descriptions and available quantitative metrics.
| Sensory Attribute | Dihydrocarvyl Acetate | Linalyl Acetate |
| Odor Profile | Floral, rosy, sweet, with a distinct minty undertone. Described as smelling of fresh linalyl acetate with faint fruity and floral touches. Other descriptors include cuminseed and spearmint.[1][2] | Sweet, floral, and fruity with prominent notes of bergamot and pear. It has a fresh, zesty floral-citrus character reminiscent of lavender, with additional nuances of pineapple, gooseberry, and subtle green and woody facets.[3][4] |
| Taste Profile | At 25 ppm, it is described as floral, vegetative, and minty with cooling, rose, and bean nuances.[5] | Has a taste that is similar to its pleasant, fruity odor, reminiscent of bergamot mint oil. It is used to create fruity notes such as pineapple, gooseberry, and citrus. |
| Odor Detection Threshold | Data not available | 110.9 ng/L[6] |
Experimental Protocols
The following are detailed methodologies for key experiments that can be employed for a comprehensive sensory evaluation of Dihydrocarvyl acetate and Linalyl acetate.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a technique that combines gas chromatography with human olfaction to identify the specific chemical compounds responsible for the aroma of a sample.
-
Objective: To identify and characterize the individual odor-active compounds in Dihydrocarvyl acetate and Linalyl acetate.
-
Methodology:
-
Sample Preparation: Dilute the acetate samples in a volatile, odorless solvent (e.g., ethanol) to an appropriate concentration.
-
GC Separation: Inject the prepared sample into a gas chromatograph equipped with a capillary column suitable for separating volatile compounds. The column effluent is split into two streams.
-
Detection: One stream is directed to a mass spectrometer (MS) for chemical identification of the eluted compounds. The other stream is directed to a sniffing port.
-
Olfactory Analysis: A trained sensory panelist sniffs the effluent from the sniffing port and records the odor character and intensity of each compound as it elutes.
-
Data Analysis: The olfactory data is correlated with the MS data to identify the specific compounds responsible for the different aroma notes.
-
Sensory Panel Evaluation: Descriptive Analysis
Descriptive analysis provides a detailed quantitative profile of the sensory attributes of a product.
-
Objective: To quantitatively describe and compare the odor and flavor profiles of Dihydrocarvyl acetate and Linalyl acetate.
-
Methodology:
-
Panelist Selection and Training: Recruit a panel of 8-12 individuals and train them to identify and rate the intensity of a comprehensive set of aroma and flavor attributes relevant to the samples (e.g., floral, fruity, minty, citrus, sweet).
-
Sample Preparation: Prepare solutions of Dihydrocarvyl acetate and Linalyl acetate at a standardized concentration in a neutral base (e.g., mineral oil for olfaction, or a sugar-water solution for gustation).
-
Evaluation: Present the samples to the panelists in a controlled environment. Panelists will rate the intensity of each attribute on a structured scale (e.g., a 15-point scale from 0 = not perceptible to 15 = extremely intense).
-
Data Analysis: Analyze the data using statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences in the sensory profiles of the two compounds.
-
Difference Testing: Triangle Test
The triangle test is used to determine if there is a perceivable overall difference between two samples.[7]
-
Objective: To determine if a sensory panel can distinguish between Dihydrocarvyl acetate and Linalyl acetate.
-
Methodology:
-
Sample Preparation: Prepare samples of both acetates at the same concentration.
-
Presentation: Present three coded samples to each panelist, where two are identical and one is different (e.g., two samples of Linalyl acetate and one of Dihydrocarvyl acetate). The order of presentation should be randomized for each panelist.
-
Task: Panelists are asked to identify the sample that is different from the other two.
-
Data Analysis: The number of correct identifications is compared to the number expected by chance (one-third) using a statistical table (e.g., from ISO 4120) to determine if a significant difference exists.[8]
-
Mandatory Visualizations
Signaling Pathways
The perception of odorants like Dihydrocarvyl acetate and Linalyl acetate is initiated by the binding of these molecules to olfactory receptors in the nasal cavity, triggering a signal transduction cascade.
Caption: A diagram of the olfactory signal transduction cascade.
Experimental Workflows
A systematic workflow is crucial for obtaining reliable and reproducible sensory data.
Caption: A workflow for the sensory evaluation of fragrance and flavor compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. perfumersworld.com [perfumersworld.com]
- 3. femaflavor.org [femaflavor.org]
- 4. Perfumers Apprentice - Linalyl Acetate (Natural) [shop.perfumersapprentice.com]
- 5. dihydrocarvyl acetate, 20777-49-5 [thegoodscentscompany.com]
- 6. Frontiers | Structure-odor relationships of linalool, linalyl acetate and their corresponding oxygenated derivatives [frontiersin.org]
- 7. Triangle Test [sensorysociety.org]
- 8. asn.sn [asn.sn]
A Comparative Analysis of Dihydrocarvyl Acetate and Menthyl Acetate in Flavor Formulations
For Researchers, Scientists, and Drug Development Professionals: A Guide to Performance, Properties, and Experimental Evaluation
In the dynamic landscape of flavor science, the selection of aromatic compounds is a critical determinant of product success. This guide provides a comprehensive comparative study of two prominent minty esters: Dihydrocarvyl acetate (B1210297) and Menthyl acetate. Here, we delve into their distinct flavor profiles, chemical and physical properties, and their applications in various formulations, supported by detailed experimental protocols for their evaluation.
Chemical and Physical Properties: A Side-by-Side Comparison
A fundamental understanding of the physicochemical properties of flavor compounds is paramount for predicting their behavior in different matrices. The following table summarizes the key properties of Dihydrocarvyl acetate and Menthyl acetate.
| Property | Dihydrocarvyl Acetate | Menthyl Acetate |
| Molecular Formula | C₁₂H₂₀O₂[1][2] | C₁₂H₂₂O₂[3][4] |
| Molecular Weight | 196.29 g/mol [1] | 198.30 g/mol [3][4] |
| Appearance | Colorless to pale yellow liquid[1] | Colorless to pale yellow liquid[4][5] |
| Boiling Point | 232-234 °C[1] | 227-230 °C[3][4] |
| Density | ~0.947 g/mL at 20°C[2] | ~0.92 g/mL at 25°C |
| Flash Point | 90 °C (194 °F)[2] | 77 °C (171 °F)[3] |
| Solubility | Soluble in alcohol, slightly soluble in water.[2] | Soluble in alcohol, propylene (B89431) glycol, and most fixed oils; slightly soluble in water and glycerol.[6] |
Flavor and Odor Profile: A Sensory Deep Dive
The organoleptic properties of these acetates define their utility in flavor formulations. While both impart a minty character, they possess unique nuances that influence their application.
| Sensory Attribute | Dihydrocarvyl Acetate | Menthyl Acetate |
| Odor Description | A complex aroma described as floral, rosy, sweet, with a distinct minty undertone.[1] It can also have fresh, fruity, and slightly herbaceous notes.[7] | Characterized by a fresh, minty aroma with fruity and slightly rosy undertones.[8][9] It is considered to have a milder scent than menthol.[9] |
| Taste Profile | Described as having a slightly minty flavor with floral and vegetative nuances.[10] | Offers a cooling and refreshing minty taste.[8] |
| Primary Applications | Used in flavor formulations for chewing gum, mint candies, and non-alcoholic beverages to provide a cooling freshness.[1] Also utilized in fragrance compositions for its floral and minty notes. | Widely used in chewing gum, candies, oral care products (toothpaste, mouthwash), and beverages for its characteristic minty and cooling sensation.[5][8] It's also found in perfumes and cosmetics. |
Experimental Protocols for Comparative Evaluation
To facilitate a direct and objective comparison of Dihydrocarvyl acetate and Menthyl acetate, the following detailed experimental protocols are provided.
Experimental Workflow
Caption: Experimental workflow for the comparative analysis of Dihydrocarvyl acetate and Menthyl acetate.
Gas Chromatography-Olfactometry (GC-O) for Odor Profile Analysis
Objective: To identify and compare the key odor-active compounds in Dihydrocarvyl acetate and Menthyl acetate.
Methodology:
-
Sample Preparation: Prepare solutions of Dihydrocarvyl acetate and Menthyl acetate in a suitable solvent (e.g., ethanol) at a concentration of 1000 ppm.
-
Instrumentation: Utilize a gas chromatograph coupled with a mass spectrometer and an olfactometry port.
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Oven Temperature Program: Start at 40°C for 2 min, ramp to 240°C at 5°C/min, and hold for 5 min.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Olfactometry: The effluent from the GC column is split between the MS detector and the sniffing port. Trained sensory panelists sniff the effluent and record the retention time, odor descriptor, and intensity of each detected odorant.
-
Data Analysis: Correlate the sensory data with the mass spectrometry data to identify the compounds responsible for the specific odors. Compare the resulting olfactograms of the two acetates.
Quantitative Descriptive Analysis (QDA) for Flavor Profile
Objective: To quantitatively describe and compare the flavor profiles of beverages containing Dihydrocarvyl acetate and Menthyl acetate.
Methodology:
-
Panelist Training: Train a panel of 8-12 individuals to identify and rate the intensity of specific flavor attributes (e.g., minty, cooling, sweet, floral, bitter) using a standardized scale (e.g., a 15-point line scale).[11][12]
-
Sample Preparation: Prepare beverage solutions (e.g., 5% sugar solution with 0.1% citric acid) containing Dihydrocarvyl acetate and Menthyl acetate at three different concentrations (e.g., 5, 10, and 20 ppm).
-
Evaluation: Present the samples to the panelists in a randomized and blind manner. Panelists will taste each sample and rate the intensity of the predefined flavor attributes.
-
Data Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine significant differences in the flavor profiles of the two compounds at different concentrations.[13] Visualize the results using spider web plots.
Accelerated Stability Testing in a Beverage Model System
Objective: To compare the stability of Dihydrocarvyl acetate and Menthyl acetate in an acidic beverage system under accelerated conditions.
Methodology:
-
Sample Preparation: Prepare a model acidic beverage (e.g., pH 3.0, 10% sucrose (B13894) solution) containing 50 ppm of either Dihydrocarvyl acetate or Menthyl acetate. Package the beverages in sealed glass bottles.
-
Storage Conditions: Store the samples at elevated temperatures (e.g., 35°C, 45°C, and 55°C) for a period of 12 weeks.[14][15][16]
-
Analysis: At regular intervals (e.g., 0, 2, 4, 8, and 12 weeks), analyze the samples for:
-
Concentration of the acetate: Using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Formation of degradation products: Using GC-MS.
-
Sensory changes: Using a trained sensory panel to detect any off-flavors.
-
-
Data Analysis: Plot the concentration of each acetate over time at each temperature to determine the degradation kinetics. Compare the rates of degradation and the formation of any off-notes to assess the relative stability.
Flavor Release from Chewing Gum
Objective: To compare the release profiles of Dihydrocarvyl acetate and Menthyl acetate from a chewing gum base.
Methodology:
-
Sample Preparation: Prepare two batches of a standard chewing gum base, one containing 0.5% Dihydrocarvyl acetate and the other containing 0.5% Menthyl acetate.
-
Chewing Protocol: A panel of trained individuals will chew a 3g sample of each gum for a set period (e.g., 20 minutes).
-
Analysis of Volatiles: At specific time intervals (e.g., 0, 1, 2, 5, 10, 15, 20 minutes), collect the chewed gum and analyze the remaining flavor content using a headspace or direct thermal desorption GC-MS method.[3][17][18]
-
Data Analysis: Plot the concentration of each acetate remaining in the gum over time to generate release profiles. Compare the release rates of the two compounds to understand their persistence of flavor in a chewing gum application.[19][20]
Conclusion
Both Dihydrocarvyl acetate and Menthyl acetate offer unique and valuable attributes for the flavor industry. Menthyl acetate provides a classic, cooling mint profile, while Dihydrocarvyl acetate presents a more complex, floral-mint character. The choice between these two compounds will ultimately depend on the specific sensory profile and performance characteristics desired in the final product. The experimental protocols outlined in this guide provide a robust framework for a comprehensive and objective comparison, enabling researchers and product developers to make informed decisions in their flavor formulation endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. dihydrocarvyl acetate, 20777-49-5 [thegoodscentscompany.com]
- 3. Note 12: Identification of the Volatile and Semi-Volatile Organics In Chewing Gums By Direct Thermal Desorption [sisweb.com]
- 4. Menthyl acetate | C12H22O2 | CID 27867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aurochemicals.com [aurochemicals.com]
- 6. weberflavors.com [weberflavors.com]
- 7. perfumersworld.com [perfumersworld.com]
- 8. menthyl acetate, 89-48-5 [thegoodscentscompany.com]
- 9. l-Menthyl Acetate | Takasago International Corporation [takasago.com]
- 10. Quantitative Descriptive Analysis [sensorysociety.org]
- 11. Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling • Food Safety Institute [foodsafety.institute]
- 12. youtube.com [youtube.com]
- 13. scribd.com [scribd.com]
- 14. foodscientistforhire.com [foodscientistforhire.com]
- 15. supplysidefbj.com [supplysidefbj.com]
- 16. Accelerated shelf-life testing of food and beverage products - a blog from Campden BRI [campdenbri.co.uk]
- 17. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 18. analytix.co.uk [analytix.co.uk]
- 19. researchgate.net [researchgate.net]
- 20. Flavor release measurement from gum model system - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Dihydrocarvyl Acetate and Other Monoterpene Acetates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of dihydrocarvyl acetate (B1210297) and other prominent monoterpene acetates, including linalyl acetate, bornyl acetate, and geranyl acetate. The information is intended to support research and development initiatives in the fields of pharmacology and drug discovery by presenting available experimental data and detailed methodologies.
While extensive research has been conducted on the biological properties of many monoterpene acetates, it is important to note a significant scarcity of published quantitative data specifically for dihydrocarvyl acetate in direct comparative studies. Therefore, this guide primarily summarizes the existing data for other well-researched monoterpene acetates to provide a contextual benchmark.
Antimicrobial Activity
Monoterpene acetates are known to exhibit a range of antimicrobial effects against various pathogens. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 1: Comparative Antimicrobial Activity (MIC) of Monoterpene Acetates
| Compound | Microorganism | Assay Method | Result (MIC) | Reference |
| Dihydrocarvyl Acetate | Data Not Available | Data Not Available | Data Not Available | |
| Linalyl Acetate | Staphylococcus aureus ATCC 43300 | Broth Microdilution | 28.2 - 112.6 mg/mL | [1] |
| Linalyl Acetate | Staphylococcus aureus ATCC 6538P | Broth Microdilution | >5 mg/mL | [1] |
| Linalyl Acetate | Escherichia coli ATCC 15221 | Broth Microdilution | >5 mg/mL | [1] |
| Linalyl Acetate | Methicillin-resistant S. aureus (MRSA) | Broth Microdilution | 28.2 - 112.6 mg/mL | [1] |
| Linalyl Acetate | Escherichia coli | Broth Microdilution | 5 µg/mL | [2] |
| Linalyl Acetate | Staphylococcus aureus | Broth Microdilution | 1.25 mg/mL | [2] |
| Geranyl Acetate | Pseudomonas aeruginosa | Molecular Docking | -28.4512 kJ/mol (Binding Affinity) | [3] |
| Geranyl Acetate | Staphylococcus aureus | Molecular Docking | -23.4304 kJ/mol (Binding Affinity) | [3] |
Note: The data for geranyl acetate is based on molecular docking studies, which predict binding affinity to microbial proteins and suggest potential antimicrobial activity, rather than direct MIC values from broth microdilution assays.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration of a substance against a specific microorganism in a liquid medium.[4]
Materials:
-
96-well microtiter plates
-
Test compound (e.g., Linalyl Acetate)
-
Bacterial or fungal inoculum
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Positive control (standard antibiotic)
-
Negative control (broth with inoculum and solvent)
-
Sterility control (broth only)
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Test Compound: Prepare a stock solution of the monoterpene acetate in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Dispense 100 µL of sterile broth into all wells of a 96-well plate. Add 100 µL of the test compound stock solution to the first well and perform two-fold serial dilutions by transferring 100 µL from each well to the next.
-
Inoculum Preparation: Prepare a standardized microbial suspension in sterile broth, adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add 10 µL of the microbial inoculum to each well, except for the sterility control wells.
-
Controls: Include a positive control (broth with inoculum and a known antibiotic), a negative control (broth with inoculum and the solvent used for the test compound), and a sterility control (broth only).
-
Incubation: Cover the plate and incubate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the test compound at which no visible growth (turbidity) of the microorganism is observed.
Caption: Experimental workflow for antimicrobial susceptibility testing.
Anti-inflammatory Activity
Several monoterpene acetates have demonstrated anti-inflammatory properties. A common in vivo model to assess this activity is the carrageenan-induced paw edema assay in rodents.
Table 2: Comparative Anti-inflammatory Activity of Monoterpene Acetates
| Compound | Model | Dosage | Inhibition of Edema (%) | Reference |
| Dihydrocarvyl Acetate | Data Not Available | Data Not Available | Data Not Available | |
| Bornyl Acetate | Carrageenan-induced paw edema (mice) | 50 mg/kg | 43.1% | [5] |
| Bornyl Acetate | Carrageenan-induced paw edema (mice) | 100 mg/kg | 58.2% | [5] |
Note: The anti-inflammatory effects of bornyl acetate are attributed to its ability to inhibit inflammatory pathways such as NF-κB and MAPK, and reduce the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[6]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to evaluate the acute anti-inflammatory activity of pharmacological agents.[7][8]
Materials:
-
Wistar rats or Swiss albino mice
-
Test compound (e.g., Bornyl Acetate)
-
Carrageenan solution (1% w/v in saline)
-
Positive control (e.g., Indomethacin, a non-steroidal anti-inflammatory drug)
-
Vehicle control (the solvent used for the test compound)
-
Plethysmometer (for measuring paw volume)
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are randomly divided into control and experimental groups.
-
Administration of Test Compound: The test compound, positive control, or vehicle is administered to the respective groups (e.g., orally or intraperitoneally) one hour before the induction of inflammation.
-
Induction of Edema: A 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer immediately before the carrageenan injection (0 hours) and at specific time intervals after the injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group using the following formula:
-
% Inhibition = [ (Vc - Vt) / Vc ] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Caption: Inhibition of the NF-κB signaling pathway by Bornyl Acetate.
Antioxidant Activity
Monoterpene acetates can also possess antioxidant properties by scavenging free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common in vitro method to assess this activity.
Table 3: Comparative Antioxidant Activity (IC50) of Monoterpene Acetates
| Compound | Assay | Result (IC50) | Reference |
| Dihydrocarvyl Acetate | Data Not Available | Data Not Available | |
| Linalyl Acetate | DPPH Scavenging | > 1000 µg/mL | [9] |
| Terpinyl Acetate | DPPH Scavenging | > 1000 µg/mL | [9] |
| Geranyl Acetate | DPPH Scavenging | > 1000 µg/mL | [9] |
Note: The high IC50 values for the tested monoterpene acetates in the DPPH assay suggest weak radical scavenging activity compared to known antioxidants.
Experimental Protocol: DPPH Radical Scavenging Assay
This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[10][11]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or ethanol (B145695) (spectrophotometric grade)
-
Test compound
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer
-
96-well microplate or cuvettes
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.
-
Sample Preparation: Prepare various concentrations of the test compound and the positive control in methanol.
-
Reaction Mixture: In a 96-well plate, add a specific volume of each sample concentration to the wells. Then, add the DPPH solution to initiate the reaction. A blank containing only methanol and the DPPH solution is also prepared.
-
Incubation: Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Scavenging Activity = [ (A_blank - A_sample) / A_blank ] x 100
-
Where A_blank is the absorbance of the blank, and A_sample is the absorbance of the test sample.
-
-
IC50 Determination: The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the sample.
Caption: Experimental workflow for the DPPH radical scavenging assay.
Conclusion
This guide consolidates available data on the biological activities of several monoterpene acetates, highlighting their potential in antimicrobial and anti-inflammatory applications. While compounds like linalyl acetate and bornyl acetate have been the subject of numerous studies, there is a clear gap in the scientific literature regarding the specific biological activities and quantitative efficacy of dihydrocarvyl acetate. Further research, including direct comparative studies employing standardized protocols, is necessary to fully elucidate the therapeutic potential of dihydrocarvyl acetate and to accurately position its activity relative to other members of this chemical class. The provided experimental protocols serve as a foundation for such future investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial activity of Geranyl acetate against cell wall synthesis proteins of P. aeruginosa and S. aureus using molecular docking and simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. researchgate.net [researchgate.net]
- 6. Bornyl acetate: A promising agent in phytomedicine for inflammation and immune modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 9. jfda-online.com [jfda-online.com]
- 10. Antioxidant and Antimicrobial Properties of the Essential Oil and Extracts of Zanthoxylum alatum Grown in North-Western Himalaya - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
Cross-Validation of Analytical Methods for Dihydrocarvyl Acetate: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the analysis of flavor and fragrance compounds, the accurate and reliable quantification of substances like Dihydrocarvyl acetate (B1210297) is paramount. This monoterpene ester is a significant component in various essential oils and contributes to the characteristic aroma of plants such as spearmint.[1][2] The choice of analytical methodology is critical for quality control, stability testing, and research purposes. This guide provides an objective comparison of two prevalent analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of Dihydrocarvyl acetate, supported by typical performance data and detailed experimental protocols.
Data Presentation: Comparative Analysis of GC-MS and HPLC
The selection of an analytical technique is often a trade-off between various performance characteristics. Gas chromatography is a well-established and robust technique for the analysis of volatile and thermally stable compounds.[3] For volatile and semi-volatile compounds like Dihydrocarvyl acetate, Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most common and effective analytical technique.[1][4] While HPLC is more commonly employed for non-volatile or thermally labile compounds, it presents a viable alternative, particularly when simultaneous analysis of a wide range of compounds with differing volatilities is required.[5]
The following table summarizes the typical quantitative performance characteristics for each method based on the analysis of terpenes and other essential oil components.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (R²) | ≥ 0.998 | ≥ 0.998 |
| Accuracy (% Recovery) | 80.23–115.41% | 97.1–101.9% |
| Precision (%RSD) | Intra-day: ≤ 12.03%, Inter-day: ≤ 11.34% | < 2% |
| Limit of Detection (LOD) | 0.005 - 0.02 ppm (for various essential oil components) | Analyte dependent, typically in the low ng range |
| Limit of Quantification (LOQ) | Typically 3x LOD | Analyte dependent, typically in the low ng range |
Note: The values presented are illustrative and based on typical performance for the analysis of essential oil components. Actual values for Dihydrocarvyl acetate may vary depending on the specific instrumentation, column, and experimental conditions.
Mandatory Visualization: Cross-Validation Workflow
A cross-validation study is essential to demonstrate that two different analytical methods yield comparable and reliable results for the same analyte.[3] This ensures consistency and interchangeability of methods within a quality control environment.
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for achieving reproducible and reliable analytical results. The following sections outline representative methodologies for the analysis of Dihydrocarvyl acetate using GC-MS and HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is highly suitable for the analysis of volatile compounds like Dihydrocarvyl acetate due to its excellent separation capabilities and the structural information provided by mass spectrometry.[5]
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of Dihydrocarvyl acetate standard (≥95% purity) in a suitable solvent such as hexane (B92381) or ethanol (B145695) at a concentration of 1000 µg/mL.[1] From this stock, prepare a series of working standards (e.g., 0.1 - 50 µg/mL) for calibration.[4]
-
Sample Solution: If analyzing an essential oil, accurately weigh approximately 50 mg of the oil into a 10 mL volumetric flask and dilute with the chosen solvent. Further dilution may be necessary to bring the concentration within the calibration range.
-
Internal Standard: For enhanced accuracy, especially in complex matrices, utilize an internal standard (e.g., isobornyl acetate) that is chemically similar to Dihydrocarvyl acetate but not present in the sample.[1][4]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: A system equipped with a split/splitless injector and a mass spectrometer detector.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used for essential oil analysis.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature of 60°C held for 2 minutes, followed by a ramp of 3°C/min to 240°C, and a final hold for 5 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-400. Key mass fragments for Dihydrocarvyl acetate include m/z 43, 93, 107, 121, and 136.[4]
3. Data Analysis:
-
Identify the Dihydrocarvyl acetate peak in the sample chromatogram by comparing its retention time and mass spectrum to that of the standard.
-
Quantify the concentration using a calibration curve constructed from the peak areas of the standard solutions.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
While less common for highly volatile terpenes, HPLC can be a valuable tool, especially for the simultaneous analysis of a broader range of compounds with varying polarities and volatilities.
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of Dihydrocarvyl acetate standard in a mobile phase compatible solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL. Prepare a series of working standards by dilution.
-
Sample Solution: Dissolve the essential oil or sample containing Dihydrocarvyl acetate in the mobile phase to achieve a concentration within the linear range of the assay.
-
Filtration: All solutions (standards and samples) should be filtered through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: A mixture of acetonitrile and water is typically used. The exact ratio may be optimized, and a gradient elution may be necessary for complex samples.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength where Dihydrocarvyl acetate exhibits absorbance (e.g., around 210 nm, though wavelength screening is recommended).
3. Data Analysis:
-
Identify the Dihydrocarvyl acetate peak based on its retention time compared to the standard.
-
Quantify using a calibration curve generated from the peak areas of the standard solutions.
Conclusion
Both GC-MS and HPLC are capable of the quantitative analysis of Dihydrocarvyl acetate. GC-MS is generally the preferred method for volatile compounds due to its high resolution and sensitivity.[5] HPLC offers an alternative that may be advantageous when analyzing samples containing a mixture of volatile and non-volatile components. The choice of method should be guided by the specific analytical requirements, including the sample matrix, desired sensitivity, and available instrumentation. A thorough cross-validation as outlined is crucial when employing multiple analytical techniques to ensure data consistency and reliability.
References
A Comparative Performance Analysis of Dihydrocarvyl Acetate and Other Floral Esters in Fragrance Formulations
In the dynamic field of fragrance chemistry, the quest for novel ingredients with distinctive and tenacious floral characteristics is perpetual. Dihydrocarvyl acetate (B1210297), a monoterpenoid ester, emerges as a compound of interest with its unique sweet, floral, and minty aromatic profile.[1] This guide offers a comparative overview of its performance against other prevalent floral esters, supported by established experimental methodologies for evaluation.
Physicochemical Properties of Dihydrocarvyl Acetate
Dihydrocarvyl acetate possesses a multi-faceted odor profile, often described as floral, rosy, sweet, with a discernible minty undertone.[1][2] Its fundamental properties are crucial for its application in fragrance formulations.
| Property | Value |
| Chemical Formula | C₁₂H₂₀O₂ |
| Molecular Weight | 196.29 g/mol [1] |
| Odor Description | Floral, rosy, sweet, minty, with notes of cumin and fruit.[1][2][3] |
| Appearance | Colorless liquid[1] |
| Boiling Point | 232-234 °C[1][3] |
| CAS Number | 20777-49-5[1][2] |
| FEMA Number | 2380[1][2] |
Comparative Performance Evaluation
A comprehensive evaluation of a fragrance ingredient involves assessing its odor profile, longevity (substantivity), and stability. While direct, peer-reviewed comparative studies for Dihydrocarvyl acetate are limited, the following table provides a contextual comparison with other well-known floral esters using data compiled from various industry sources.
| Ingredient | Odor Description | Odor Life on Smelling Strip (Substantivity) | Typical Use in Perfume Compounds |
| Dihydrocarvyl Acetate | Floral, rosy, sweet, minty, fresh, with fruity and herbal touches.[1][2] | ~0.96 - 32 hours[2][3] | 0.74% - 37.0%[2] |
| Linalyl Acetate | Fresh, clean, with bergamot and lavender facets; a delicate floral and citrus touch.[4] | ~6 hours | Widely used in various fragrance types. |
| Geranyl Acetate | Fruity-rose with lavender softness.[5] | ~12 hours | Common in floral and fruity compositions. |
| Benzyl Acetate | Sweet, floral, fruity, reminiscent of jasmine and pear.[4][5] | ~4 hours | A foundational component in many floral fragrances.[4] |
| Citronellyl Acetate | Fresh, rosy, fruity. | ~8 hours | Frequently used to impart a fresh rose character. |
Note: The data presented are compiled from various sources and may differ based on experimental conditions. Substantivity on a smelling strip does not directly correlate with longevity on skin but serves as a standardized measure of volatility.[1]
Experimental Protocols
The evaluation of fragrance ingredients relies on a combination of instrumental analysis and human sensory perception.[1][6]
Gas Chromatography-Olfactometry (GC-O)
GC-O is a critical technique for identifying specific odor-active compounds within a fragrance mixture.[7] It combines the separation capabilities of gas chromatography with the human nose as a highly sensitive detector.[7][8]
-
Objective: To separate and identify individual volatile components and assess their specific odor contribution.
-
Methodology:
-
A sample of the fragrance formulation is injected into a Gas Chromatograph (GC).
-
The GC column separates the compounds based on their volatility and chemical properties.
-
The effluent from the column is split. One portion goes to a standard detector (e.g., Mass Spectrometer, MS, for identification), and the other portion is directed to a heated "odor port."[7][8]
-
A trained sensory panelist or "sniffer" inhales the effluent from the odor port and records the perceived odor character and intensity for each eluting compound in real-time.[8]
-
The data from the MS detector is correlated with the sensory data to identify the chemical structures responsible for specific scent characteristics.
-
Headspace Analysis by HS-SPME-GC-MS
Headspace analysis is used to study the volatile compounds emitted from a sample without solvent extraction, closely mimicking the real-world perception of the fragrance.[9][10]
-
Objective: To identify and quantify the volatile organic compounds (VOCs) that constitute the "headspace," or the air surrounding the fragrance sample.
-
Methodology:
-
The fragrance ingredient or formulation is placed in a sealed vial.
-
A Solid Phase Microextraction (SPME) fiber is exposed to the headspace above the sample for a defined period, allowing volatile analytes to adsorb onto the fiber coating.[9]
-
The SPME fiber is then retracted and inserted into the injection port of a GC-MS system.
-
The heat of the injection port desorbs the trapped volatiles from the fiber onto the GC column for separation and subsequent identification and quantification by the Mass Spectrometer.[9][11] This technique is crucial for analyzing the fragrance profile as it is released from a product base.[12]
-
Sensory Evaluation of Longevity and Intensity
This protocol provides a standardized method for assessing fragrance performance on a substrate over time, typically using trained human panelists.[13][14][15]
-
Objective: To quantify the perceived intensity and character of a fragrance over a set period to determine its longevity and evaporation profile.
-
Methodology:
-
Substrate Preparation: Standard perfume blotters (e.g., 10cm x 0.5cm) are used for baseline testing.[16] For in-use evaluation, the fragrance is applied to a defined area on the forearm of panelists.
-
Application: A standardized amount of the fragrance formulation (e.g., 0.1 mL or a single 100ms spray) is applied to the substrate.[16]
-
Evaluation Schedule: Panelists evaluate the fragrance at predetermined time intervals (e.g., T=0, 0.5h, 1h, 2h, 4h, 6h, 8h, 24h).[16]
-
Data Collection: At each time point, panelists rate the fragrance's overall intensity on a defined scale (e.g., 1-5, where 1 is undetectable and 5 is very strong).[16] They also provide descriptors for the dominant scent characteristics to track the evolution of the fragrance profile from top notes to base notes.[16]
-
Data Analysis: The decline in odor intensity over time is plotted to create an evaporation curve, which helps determine the fragrance's longevity.[1]
-
Formulation Stability Testing
Stability testing is essential to ensure that the fragrance maintains its intended character and remains safe within a cosmetic product over its shelf life.[17][18]
-
Objective: To evaluate the physical and chemical stability of the fragrance within a specific cosmetic base (e.g., lotion, shampoo, etc.).
-
Methodology:
-
Sample Preparation: The final product formulation containing the fragrance is prepared.
-
Accelerated Aging: Samples are stored under various stress conditions, such as elevated temperatures (e.g., 40°C, 50°C) and exposure to UV light, to simulate long-term aging in a shorter period.[18] Control samples are kept at room temperature.
-
Parameter Monitoring: At specified intervals (e.g., 1, 2, and 3 months), the samples are evaluated for key physical and chemical attributes, including:
-
Chemical Analysis: Techniques like HPLC may be used to quantify the concentration of key fragrance components to check for degradation.[19]
-
Visualized Workflow for Fragrance Ingredient Evaluation
The following diagram illustrates a typical workflow for the systematic evaluation of a new fragrance ingredient like Dihydrocarvyl acetate.
Caption: Workflow for evaluating a novel fragrance ingredient.
References
- 1. benchchem.com [benchchem.com]
- 2. perfumersworld.com [perfumersworld.com]
- 3. dihydrocarvyl acetate, 20777-49-5 [thegoodscentscompany.com]
- 4. dropofodor.com [dropofodor.com]
- 5. fraterworks.com [fraterworks.com]
- 6. ethz.ch [ethz.ch]
- 7. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. parfumerienasreen.com [parfumerienasreen.com]
- 13. umbrex.com [umbrex.com]
- 14. researchgate.net [researchgate.net]
- 15. parfums-de-grasse.com [parfums-de-grasse.com]
- 16. How to Test the Longevity of Perfume | NIKOO Chemical [nikoochem.com]
- 17. ijirt.org [ijirt.org]
- 18. Cosmetic Stability Testing | Shelf Life & PAO Studies [pentyllabs.com]
- 19. Stability of cosmetic formulations containing esters of vitamins E and A: chemical and physical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Insecticidal Activity of Carvone Isomers and Dihydrocarvone
An objective comparison of the insecticidal efficacy of l-carvone, d-carvone (B46531), and dihydrocarvone (B1202640), supported by experimental data.
Introduction
While a comprehensive comparative study on the insecticidal activity of Dihydrocarvyl acetate (B1210297) isomers is not available in current scientific literature, this guide provides an in-depth analysis of its chemical precursors, l-carvone, d-carvone, and their derivative, dihydrocarvone. These monoterpenoids, found in the essential oils of various plants, have demonstrated significant insecticidal properties. This comparison aims to offer valuable insights for researchers, scientists, and drug development professionals exploring naturally derived compounds for pest management. The data presented herein is compiled from peer-reviewed studies to ensure an objective and evidence-based assessment. The overall order of toxicity observed in studies is generally l-carvone > d-carvone > dihydrocarvone[1].
Quantitative Data Summary
The insecticidal activity of l-carvone, d-carvone, and dihydrocarvone has been evaluated against various insect pests through different exposure methods, primarily contact and fumigant toxicity assays. The following tables summarize the key quantitative data from these studies.
Table 1: Contact and Fumigant Toxicity of Carvone (B1668592) Isomers and Dihydrocarvone against Stored Product Beetles
| Compound | Insect Species | Assay Type | LD₅₀ / LC₅₀ |
| l-carvone | Sitophilus oryzae (Rice Weevil) | Contact | 0.08 mg/insect |
| d-carvone | Sitophilus oryzae | Contact | 0.10 mg/insect |
| Dihydrocarvone | Sitophilus oryzae | Contact | 0.12 mg/insect |
| l-carvone | Rhyzopertha dominica (Lesser Grain Borer) | Fumigant | 5.31 mg/L air |
| d-carvone | Rhyzopertha dominica | Fumigant | 6.88 mg/L air |
| Dihydrocarvone | Rhyzopertha dominica | Fumigant | 9.52 mg/L air |
| l-carvone | Tribolium castaneum (Red Flour Beetle) | Contact | 0.15 mg/insect |
| d-carvone | Tribolium castaneum | Contact | 0.18 mg/insect |
| Dihydrocarvone | Tribolium castaneum | Contact | 0.21 mg/insect |
Data extracted from Tripathi et al., 2003.[1]
Table 2: Acute Toxicity of Carvone Isomers and Dihydrocarvone against Poratrioza sinica (Psyllid)
| Compound | LC₅₀ (mL/L) |
| d-carvone | 2.28 |
| l-carvone | 3.06 |
| Dihydrocarvone | 3.19 |
Data extracted from Wan et al., 2023.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.
1. Contact Toxicity Bioassay (Topical Application)
This method is utilized to determine the lethal dose (LD₅₀) of a compound when applied directly to the insect's body.
-
Test Insects: Adult insects of a specific age and weight are selected for the assay.
-
Preparation of Test Solutions: The test compounds (l-carvone, d-carvone, dihydrocarvone) are dissolved in a suitable solvent, typically acetone, to prepare a range of concentrations.
-
Application: A micro-applicator is used to apply a precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect. A control group is treated with the solvent only.
-
Observation: After application, the insects are transferred to clean petri dishes containing a food source and are maintained under controlled conditions (e.g., 27±1°C, 75±5% relative humidity, and a 12:12 h light:dark photoperiod).
-
Data Collection: Mortality is recorded at specified intervals, typically 24 hours post-treatment. Insects are considered dead if they are unable to move when prodded with a fine brush.
-
Data Analysis: The LD₅₀ values are calculated using probit analysis.
2. Fumigant Toxicity Bioassay
This assay is designed to assess the toxicity of volatile compounds in an enclosed space, determining the lethal concentration (LC₅₀).
-
Test Chambers: Glass jars or vials of a specific volume are used as fumigation chambers.
-
Preparation of Test Substance: A filter paper strip is impregnated with a specific amount of the test compound.
-
Exposure: The treated filter paper is placed inside the fumigation chamber, and a known number of insects are introduced. The chamber is then sealed. A control chamber contains a filter paper treated only with the solvent.
-
Observation: The insects are exposed to the fumigant for a defined period (e.g., 24 hours) under controlled environmental conditions.
-
Data Collection: Mortality is assessed at the end of the exposure period.
-
Data Analysis: The LC₅₀ values are determined through probit analysis of the concentration-mortality data.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for assessing insecticidal activity and a potential signaling pathway affected by these compounds.
Caption: General experimental workflow for comparing insecticidal activity.
Some research suggests that the neurotoxic effects of compounds like carvone may be attributed to the inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system[3].
Caption: Postulated mechanism of neurotoxicity via AChE inhibition.
The available data consistently demonstrates that l-carvone possesses the highest insecticidal activity among the tested compounds, followed by d-carvone and then dihydrocarvone. This trend holds true for both contact and fumigant toxicity against a range of insect pests. The stereochemistry of the carvone molecule appears to play a significant role in its biological activity. While no direct comparative data exists for the isomers of Dihydrocarvyl acetate, the findings for its precursors provide a strong foundation for future research into the structure-activity relationships of these and other related monoterpenoids for the development of novel and effective insecticides. Further investigation into the specific mechanisms of action and the potential for synergistic effects is warranted.
References
A Comparative Guide to the Validation of Methods for Determining the Enantiomeric Purity of Dihydrocarvyl Acetate
For Researchers, Scientists, and Drug Development Professionals
The determination of the enantiomeric purity of Dihydrocarvyl acetate (B1210297), a chiral monoterpene ester with significant applications in the flavor, fragrance, and pharmaceutical industries, is critical for quality control and regulatory compliance. The distinct sensory and biological properties of its enantiomers necessitate robust and validated analytical methods to ensure product consistency and safety. This guide provides a comprehensive comparison of two primary chromatographic techniques for this purpose: Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC).
Comparison of Analytical Methods
Chiral GC and Chiral HPLC are both powerful techniques for the separation and quantification of Dihydrocarvyl acetate enantiomers. The choice between these methods often depends on the specific requirements of the analysis, including sample volatility, required sensitivity, and available instrumentation. Chiral GC is generally favored for volatile compounds like Dihydrocarvyl acetate due to its high resolution, speed, and sensitivity, particularly when using a Flame Ionization Detector (FID).[1] Chiral HPLC, on the other hand, offers versatility for a broader range of compounds and is well-suited for non-volatile or thermally labile molecules.[2]
A summary of the key performance parameters for each method is presented in the table below. It is important to note that while specific data for Dihydrocarvyl acetate on chiral HPLC is available, the data for chiral GC is based on the analysis of structurally similar terpene acetates and serves as a representative benchmark.
| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile enantiomers in the gas phase based on differential interactions with a chiral stationary phase. | Separation of enantiomers in the liquid phase based on differential interactions with a chiral stationary phase. |
| Typical Column | Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm, Chirasil-DEX CB).[3][4] | Polysaccharide-based chiral stationary phase (e.g., CHIRALPAK® AD-H, Lux® Cellulose-1).[5] |
| Resolution (Rs) | > 1.5 (achievable for similar terpene acetates) | > 1.5[5] |
| Analysis Time | ~ 20 - 30 minutes | ~ 15 - 25 minutes |
| Limit of Detection (LOD) | Low ng/mL range (estimated) | ~ 0.1 µg/mL (estimated) |
| Limit of Quantification (LOQ) | Low ng/mL range (estimated) | ~ 0.3 µg/mL (estimated) |
| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS).[6] | UV/Vis or Photodiode Array (PDA) Detector.[5] |
| Advantages | High efficiency, speed, and sensitivity for volatile compounds.[7] | Versatility for a wide range of compounds, including non-volatile and thermally labile ones. |
| Disadvantages | Limited to volatile and thermally stable compounds. | Can have longer analysis times and lower sensitivity for some compounds compared to GC. |
Experimental Protocols
Detailed methodologies for the validation of both chiral GC and chiral HPLC methods are provided below. These protocols are based on established practices for the analysis of chiral monoterpenes and their derivatives.[5][6][8]
Chiral Gas Chromatography (GC-FID) Method
Objective: To separate and quantify the enantiomers of Dihydrocarvyl acetate using a chiral capillary gas chromatograph with a flame ionization detector.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral Capillary Column: e.g., Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent cyclodextrin-based column.[3]
-
Autosampler.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250°C.[8]
-
Detector Temperature: 250°C.[8]
-
Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, then ramp at 2°C/min to 200°C.[9]
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Injection Volume: 1 µL.
Sample Preparation:
-
Prepare a stock solution of racemic Dihydrocarvyl acetate (e.g., 1 mg/mL) in a suitable solvent such as ethyl acetate.[3]
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the test sample at a similar concentration to the stock solution.
Data Analysis: The enantiomeric purity is determined by calculating the peak area percentage of each enantiomer relative to the total peak area of both enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC-UV) Method
Objective: To separate and quantify the enantiomers of Dihydrocarvyl acetate using a chiral stationary phase with UV detection.
Instrumentation:
-
HPLC system with a pump, autosampler, and UV/Vis or PDA detector.
-
Chiral Column: e.g., CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) or Lux® Cellulose-1 (250 x 4.6 mm, 5 µm).[5]
-
Column oven.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Isopropanol (98:2, v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 25°C.[5]
-
Detection Wavelength: 210 nm.[5]
-
Injection Volume: 10 µL.[5]
Sample Preparation:
-
Prepare a stock solution of racemic Dihydrocarvyl acetate (1.0 mg/mL) in the mobile phase or n-hexane.[5]
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the test sample at the same concentration as the stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[5]
Data Analysis: The enantiomeric purity is determined by calculating the peak area percentage of each enantiomer relative to the total peak area of both enantiomers. A resolution (Rs) of greater than 1.5 is considered baseline separation.[5]
Visualizing the Workflow
To illustrate the logical flow of the analytical process, the following diagrams represent the experimental workflows for both the chiral GC and chiral HPLC methods.
Caption: Experimental workflow for chiral GC analysis.
Caption: Experimental workflow for chiral HPLC analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. researchgate.net [researchgate.net]
- 4. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. azom.com [azom.com]
- 8. benchchem.com [benchchem.com]
- 9. tomsic.co.jp [tomsic.co.jp]
Safety Operating Guide
Proper Disposal of Dihydrocarvyl Acetate, (+/-)-: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of (+/-)-dihydrocarvyl acetate (B1210297) is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides step-by-step procedures for researchers, scientists, and drug development professionals, focusing on operational and disposal plans to directly address key questions in laboratory safety and chemical handling.
Immediate Safety and Handling
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Dihydrocarvyl acetate is a combustible liquid and must be kept away from heat, sparks, open flames, and other ignition sources.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[2]
Spill Management
In the event of a spill, immediate containment is crucial. For small spills, absorb the liquid with an inert material such as vermiculite, dry sand, or earth.[1] For larger spills, dike the material to prevent it from entering drains or waterways.[1] Once absorbed, the material should be collected and placed into a suitable, closed container for disposal.[2] It is imperative not to let the product enter drains.[2]
Quantitative Data Summary
The following table summarizes key quantitative data for (+/-)-dihydrocarvyl acetate, providing a quick reference for safety and handling.
| Property | Value | Source |
| Flash Point | 90.0 °C (194.0 °F) Closed Cup | The Good Scents Company[3] |
| GHS Classification | Not classified as a hazardous substance | PubChem[4], Indenta Chemicals[2] |
| Dermal LD50 (Rabbit) | > 5000 mg/kg | The Good Scents Company[3] |
| Aquatic Toxicity | Unlikely to require further regulation to manage risks to the environment. | PubChem[4] |
| Environmental Fate | Not considered Persistent, Bioaccumulative, and Toxic (PBT). | ResearchGate[5] |
Disposal Procedures
The primary methods for the disposal of (+/-)-dihydrocarvyl acetate involve either chemical incineration or transfer to a licensed waste management facility.
Experimental Protocol: Disposal via Chemical Incineration
-
Preparation: Ensure the waste dihydrocarvyl acetate is in a suitable, sealed, and properly labeled container.
-
Incineration: This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber to ensure complete combustion and neutralization of any potentially harmful byproducts.[2]
-
Regulatory Compliance: All incineration activities must be carried out in compliance with local, state, and federal regulations.
Operational Plan: Disposal via Licensed Waste Management
-
Containerization: Place the waste dihydrocarvyl acetate, including any contaminated absorbent material from spills, into a designated, leak-proof, and clearly labeled waste container.
-
Labeling: The label should clearly identify the contents as "Waste Dihydrocarvyl Acetate" and include any relevant hazard warnings.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from ignition sources and incompatible materials, pending collection.
-
Arranging for Pickup: Contact a licensed professional waste disposal service to arrange for the collection and proper disposal of the chemical waste.[2]
-
Documentation: Maintain a record of the disposal, including the date, quantity, and the name of the waste management company.
Contaminated packaging should be treated as unused product and disposed of in the same manner.[2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of (+/-)-dihydrocarvyl acetate.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Dihydrocarvyl Acetate, (+/-)-
For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of Dihydrocarvyl acetate (B1210297), (+/-)-. Adherence to these guidelines is critical for ensuring a safe laboratory environment for all researchers, scientists, and drug development professionals.
Dihydrocarvyl acetate, (+/-)-, a combustible liquid utilized in flavors and fragrances, requires careful handling to mitigate risks.[1] While no specific occupational exposure limits have been established, its combustible nature and potential for skin and eye irritation necessitate stringent safety measures.[2]
Key Physical and Safety Data
For quick reference, the following table summarizes the critical quantitative data for Dihydrocarvyl acetate, (+/-)-.
| Property | Value |
| Physical State | Liquid[2] |
| Hazard Classification | Combustible Liquid[2] |
| Flash Point | 90.0 °C (194.0 °F)[2] |
| Boiling Point | 232-234 °C[3] |
| Density | 0.947 g/mL at 20 °C[3] |
| Refractive Index | 1.459 at 20 °C[3] |
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough risk assessment should precede any handling of Dihydrocarvyl acetate, (+/-)-. The following PPE is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Specification & Rationale |
| Eye & Face Protection | Wear safety glasses with side-shields conforming to EN166 or NIOSH standards. A face shield is necessary if there is a significant splash hazard.[2] |
| Skin Protection (Gloves) | Nitrile gloves are recommended for splash protection. Always inspect gloves before use and use proper glove removal technique to avoid skin contact.[2] |
| Skin Protection (Body) | Wear a 100% cotton or flame-resistant lab coat. Long pants and closed-toe shoes are required to cover legs and feet.[2][3] |
| Respiratory Protection | Generally not required when working in a properly functioning chemical fume hood. For spill cleanup or in case of inadequate ventilation, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is necessary.[2] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
The following workflow outlines the procedural steps for the safe handling of Dihydrocarvyl acetate, (+/-)- in a laboratory setting.
Experimental Protocol: Synthesis of (-)-Dihydrocarvyl Acetate
This protocol details a two-step chemoenzymatic synthesis, providing a practical example of handling Dihydrocarvyl acetate in a research context.[2] The safety precautions outlined above are applicable throughout this procedure.
Step 1: Biocatalytic Reduction of (R)-Carvone
-
A two-enzyme cascade reaction is employed using an ene-reductase and a ketoreductase for the stereodivergent synthesis of (-)-dihydrocarveol (B1197605) from (R)-carvone.[2]
-
Isopropanol is added as a co-substrate for cofactor regeneration.[2]
-
The reaction mixture is stirred at a controlled temperature, typically 30 °C, and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.[2]
-
Upon completion, the reaction mixture is extracted with ethyl acetate.[2]
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[2]
-
The crude product is purified by silica (B1680970) gel column chromatography to yield pure (-)-dihydrocarveol.[2]
Step 2: Chemical Acetylation to (-)-Dihydrocarvyl Acetate
-
Cool the solution of (-)-dihydrocarveol to 0 °C using an ice bath.[2]
-
Slowly add pyridine (B92270) to the solution, followed by the dropwise addition of acetic anhydride.[2]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.[2]
-
Quench the reaction by the slow addition of 1 M HCl.[2]
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[2]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude (-)-dihydrocarvyl acetate.[2]
-
If necessary, the product can be further purified by vacuum distillation or silica gel chromatography.[2]
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of Dihydrocarvyl acetate, (+/-)- and contaminated materials is crucial to prevent environmental contamination and ensure safety.
Waste Segregation and Storage:
-
Collect all waste containing Dihydrocarvyl acetate, (+/-)- in a suitable, labeled, and sealed container.
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizers.[2]
Disposal Method:
-
This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Alternatively, offer surplus and non-recyclable solutions to a licensed disposal company.[4]
Spill Response:
-
Small Spills: Absorb with an inert, non-combustible material such as vermiculite, dry sand, or earth.[6] Collect using non-sparking tools and place in a sealed container for disposal.[2]
-
Large Spills: Evacuate the area and remove all ignition sources.[6] Contain the spill if possible without risk.[6] Cleanup should only be performed by trained personnel with appropriate PPE, including respiratory protection.[2]
Fire Response:
-
In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam to extinguish.[2]
References
- 1. (-)-DIHYDROCARVYL ACETATE | 20777-49-5 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. L -Dihydrocarvyl acetate mixture of isomers, = 95 20777-49-5 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 6. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
